1-Phenethyl-4-piperidone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-(2-phenylethyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJXNYNKKXZBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192826 | |
| Record name | 1-Phenethyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39742-60-4 | |
| Record name | 1-Phenethyl-4-piperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39742-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenethyl-4-piperidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039742604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39742-60-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenethyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(β-phenethyl)-4-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENETHYL-4-PIPERIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIS0S4O95K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Phenethyl-4-piperidone chemical properties and structure
An In-depth Technical Guide to 1-Phenethyl-4-piperidone: Chemical Properties, Structure, and Synthesis
Introduction
This compound, also known as N-phenethyl-4-piperidone (NPP), is a synthetic organic compound and a key chemical intermediate.[1][2] It is a derivative of 4-piperidone (B1582916), featuring a piperidine (B6355638) ring with a ketone group at the 4-position and a phenethyl group attached to the nitrogen atom.[2] Its primary significance lies in its role as a direct precursor in the synthesis of fentanyl and a range of other 4-anilidopiperidine synthetic opioids.[1] Due to its use in the illicit manufacture of controlled substances, this compound is regulated as a List I chemical in the United States and is subject to international controls.[1][2] This document provides a detailed overview of its chemical properties, structure, and common experimental protocols for its synthesis and analysis, intended for researchers and professionals in chemical and pharmaceutical development.
Chemical Structure and Properties
The molecular structure of this compound consists of a central piperidone ring N-substituted with a phenethyl group. The carbonyl group at the C-4 position is a key site for chemical reactions, particularly nucleophilic addition and condensation, which are fundamental for synthesizing its derivatives.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2-phenylethyl)piperidin-4-one | [3] |
| Synonyms | N-Phenethyl-4-piperidone, NPP, NSC 74494 | [3][4] |
| CAS Number | 39742-60-4 | [1] |
| Molecular Formula | C₁₃H₁₇NO | [1][2][3] |
| Molecular Weight | 203.28 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | [1][4] |
| Melting Point | 56-60 °C | [1][2][5] |
| Solubility (at 25°C) | DMF: 30 mg/mLDMSO: 100 mg/mLEthanol: 100 mg/mLMethanol: 1 mg/mL | [4] |
| InChI Key | YDJXNYNKKXZBMP-UHFFFAOYSA-N | [1][3] |
| SMILES | O=C1CCN(CCC2=CC=CC=C2)CC1 | [3][4] |
| Topological Polar Surface Area | 20.3 Ų | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
Experimental Protocols
The synthesis of this compound can be achieved through several established laboratory methods. The choice of method often depends on the desired scale, yield, and available starting materials.
Synthesis via Dieckmann Condensation
One of the most common and widely utilized methods involves a sequence beginning with the formation of a diester, followed by an intramolecular Dieckmann condensation, and concluding with hydrolysis and decarboxylation steps.[1][6] An improved one-pot protocol has also been developed from phenethylamine (B48288) and methyl acrylate.[7][8]
Optimized Protocol for Dieckmann Cyclization: [9]
-
Reaction Setup: The reaction is performed in a suitable vessel under controlled temperature.
-
Base and Solvent: Sodium hydroxide (B78521) is used as the base.
-
Addition of Reactants: The starting aminodicarboxylate ester is added rapidly to the reaction mixture at 50°C.
-
Reaction Conditions: The reaction is allowed to proceed at room temperature for 24 hours.
-
Hydrolysis and Decarboxylation: Following cyclization, the resulting β-keto ester is hydrolyzed and decarboxylated, typically by refluxing with excess concentrated HCl.[6]
-
Workup and Isolation: The product is extracted from the aqueous layer with a solvent such as xylene. The organic layer is then dried and evaporated to yield the final product.
-
Yield and Purity: This optimized method has been reported to produce this compound in 72% yield with 98% purity.[9]
Synthesis via N-Alkylation of 4-Piperidone
This route involves the direct reaction of a pre-existing 4-piperidone core with a phenethyl halide.[1]
Optimized Protocol for N-Alkylation: [1]
-
Reactants: 4-piperidone monohydrate hydrochloride is reacted with (2-bromoethyl)benzene.
-
Base and Solvent: A base, such as potassium carbonate, is used to neutralize the hydrogen halide formed and to deprotonate the piperidone nitrogen. Acetonitrile (B52724) is a common solvent.
-
Reaction Conditions: The mixture is refluxed in acetonitrile at 80°C for 5 hours.
-
Workup and Isolation: Standard aqueous workup and extraction procedures are used to isolate the product.
-
Yield: This optimized protocol can achieve a yield of 88%.[1]
Role as a Fentanyl Precursor: The Siegfried Method
This compound (NPP) is a critical intermediate in several fentanyl synthesis pathways, most notably the Siegfried method. This pathway is a common alternative to the original Janssen synthesis.[2] The process involves two main steps starting from NPP.
-
Reductive Amination: NPP reacts with aniline (B41778) in a reductive amination reaction to form 4-anilino-N-phenethylpiperidine (ANPP).[2]
-
Acylation: The intermediate ANPP is then acylated using propionyl chloride to yield fentanyl.[2]
The following diagram illustrates the workflow of the Siegfried synthesis method, highlighting the central role of this compound.
Caption: Workflow of the Siegfried method for fentanyl synthesis.
Analytical Methods
The structural elucidation and forensic identification of this compound and its derivatives rely on advanced analytical techniques.[1]
Table 2: Key Analytical Methods for this compound
| Analytical Technique | Principle | Application | Reference(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass spectrum (fragmentation pattern). | A primary confirmatory method for identifying NPP in seized powders and chemical mixtures. | [1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid phase and identifies them with high sensitivity and specificity. | Used for the analysis of NPP and related compounds in various matrices. | [1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Used for structural confirmation and purity assessment. Both ¹H and ¹³C NMR are employed. | [1][6] |
| Fourier Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Provides information about the compound's functional groups, particularly the carbonyl (C=O) moiety. Can be used to differentiate synthesis routes. | [1][6] |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light to provide a structural fingerprint. | Complements FTIR analysis and can also be used to establish classification models for determining the method of production. | [1][6] |
Conclusion
This compound is a compound of significant interest in medicinal and organic chemistry due to its indispensable role as a precursor in the synthesis of potent analgesics, including fentanyl. Its well-defined chemical properties and the availability of multiple optimized synthesis routes make it an accessible intermediate for research and pharmaceutical production. However, its application in the illicit synthesis of opioids has necessitated strict regulatory control. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for professionals in drug development and forensic science.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. 1-phenethylpiperidin-4-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | 39742-60-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. isis-online.org [isis-online.org]
- 9. scribd.com [scribd.com]
An In-depth Technical Guide to 1-Phenethyl-4-piperidone (CAS: 39742-60-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenethyl-4-piperidone, also known as N-Phenethyl-4-piperidone (NPP), is a pivotal chemical intermediate with the CAS number 39742-60-4.[1] This document serves as a comprehensive technical guide, consolidating critical information on its chemical and physical properties, established synthesis protocols, and analytical methodologies. Its primary significance lies in its role as a direct precursor to 4-anilino-N-phenethylpiperidine (ANPP), a key intermediate in the synthesis of fentanyl and its potent analogues.[2] Due to its application in the manufacturing of controlled substances, this compound is a regulated chemical in many jurisdictions, including being classified as a List I Chemical by the U.S. Drug Enforcement Administration (DEA).[2] This guide is intended to provide researchers and drug development professionals with a detailed technical resource for laboratory and research applications.
Chemical and Physical Properties
This compound is a derivative of 4-piperidinone and typically appears as a white to off-white or yellow-brown crystalline solid.[2] It is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3]
| Property | Value | Source(s) |
| CAS Number | 39742-60-4 | [1] |
| Molecular Formula | C₁₃H₁₇NO | [2] |
| Molecular Weight | 203.28 g/mol | [2] |
| Melting Point | 56-60 °C | [2] |
| Density | ~1.057 g/cm³ | |
| Appearance | White to off-white/yellow-brown crystalline solid | [2] |
| Solubility | Soluble in ethanol, DMF, DMSO | [3] |
| InChI Key | YDJXNYNKKXZBMP-UHFFFAOYSA-N | |
| Canonical SMILES | C1CN(CCC1=O)CCC2=CC=CC=C2 |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been established. The most common methods include the N-alkylation of 4-piperidone (B1582916) and the Dieckmann condensation followed by hydrolysis and decarboxylation.
N-Alkylation of 4-Piperidone with a Phenethyl Halide
This direct approach involves the reaction of a 4-piperidone salt with a phenethyl halide, such as phenethyl bromide, in the presence of a base.[2]
-
Reagents:
-
4-Piperidinone hydrochloride
-
Phenethyl bromide
-
Sodium carbonate (finely powdered)
-
Sodium iodide (catalyst)
-
Acetonitrile (B52724) (solvent)
-
-
Procedure:
-
A suspension of finely powdered sodium carbonate (53 g, 0.5 mol) and sodium iodide (0.5 g) in 250 mL of acetonitrile is heated to 60 °C.[4]
-
4-Piperidinone hydrochloride (67.80 g, 0.5 mol) is added in small portions to control gas evolution.[4]
-
Phenethyl bromide (92.53 g, 0.5 mol) is then added dropwise to the reaction mixture.[4]
-
The reaction mixture is refluxed for 24 hours.[4]
-
After cooling to room temperature, the precipitate is filtered off and rinsed with a small portion of acetonitrile.[4]
-
The filtrate is concentrated on a rotary evaporator to yield this compound as a slightly yellow solid.[4]
-
One-Pot Synthesis from Phenethylamine (B48288) and Methyl Acrylate (B77674)
An efficient one-pot synthesis method has been developed, which involves the reaction of phenethylamine with methyl acrylate, followed by a Dieckmann cyclization and subsequent hydrolysis and decarboxylation.[2][5]
-
Reagents:
-
Phenethylamine
-
Methyl acrylate
-
Nanosilica sulfuric acid (catalyst)
-
Appropriate solvent and reagents for work-up
-
-
Procedure:
Role as a Precursor in Fentanyl Synthesis
This compound is a crucial intermediate in the synthesis of fentanyl and its analogues.[6][2] The most notable pathway is the Siegfried method, which involves the reductive amination of NPP with aniline (B41778) to produce 4-anilino-N-phenethylpiperidine (ANPP).[7] ANPP is then acylated to yield fentanyl.[7]
Synthesis of 4-Anilino-N-phenethylpiperidine (ANPP) from NPP
-
Reagents:
-
This compound (NPP)
-
Aniline
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (solvent)
-
Ethanol
-
Sodium borohydride (B1222165) (reducing agent)
-
-
Procedure:
-
Aniline (23.28 g, 0.25 mol) is added to a stirred solution of NPP (50.82 g, 0.25 mol) and p-toluenesulfonic acid monohydrate (0.1 g) in 500 mL of toluene.[4]
-
The reaction mixture is refluxed for 22 hours using a Dean-Stark trap to remove water.[4]
-
The mixture is then cooled to room temperature and diluted with 500 mL of ethanol.[4]
-
The resulting solution containing the imine derivative is then reduced with a suitable reducing agent, such as sodium borohydride, to yield 4-anilino-N-phenethylpiperidine (ANPP).[4]
-
Analytical Characterization
A variety of analytical techniques are employed for the identification and characterization of this compound.
| Analytical Technique | Principle | Application in NPP Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass spectrum. | Primary confirmatory method for identifying NPP. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on liquid chromatography and identifies them by mass-to-charge ratio. | Used for the analysis of NPP and its derivatives in various matrices. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei. | Used for structural elucidation of NPP. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups in a molecule based on the absorption of infrared radiation. | Used to confirm the presence of key functional groups in NPP. |
| Raman Spectroscopy | Provides information about molecular vibrations and is complementary to FTIR. | Can be used for the identification and characterization of NPP. |
GC-MS Parameters
A representative GC-MS method for the analysis of this compound is provided below.
-
Instrument: Agilent gas chromatograph with a mass selective detector.[1]
-
Column: HP-5 MS (30m x 0.25 mm x 0.25 µm) or equivalent.[1]
-
Carrier Gas: Helium at 1.5 mL/min.[1]
-
Injector Temperature: 280°C.[1]
-
Oven Program:
-
MS Parameters:
Spectral Data
| Spectral Data Type | Key Features | Source(s) |
| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons of the phenethyl group and the aliphatic protons of the piperidone ring. | [8] |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon (~208.9 ppm), aromatic carbons, and aliphatic carbons of the piperidone and phenethyl moieties. | [8] |
| Mass Spectrum (EI) | Molecular ion peak (m/z 203) and characteristic fragment ions (e.g., m/z 112, 91, 42). | [8] |
| FTIR (KBr pellet) | Strong absorption band for the carbonyl group (C=O) around 1703 cm⁻¹. | [8] |
Safety and Regulatory Information
This compound is harmful if swallowed and requires careful handling in a laboratory setting.[9] Due to its use in the illicit synthesis of fentanyl, it is a controlled substance in many countries. In the United States, it is classified as a List I chemical by the DEA, and its sale and importation are subject to reporting requirements.[6]
Conclusion
This compound is a compound of significant interest to the fields of organic synthesis and pharmaceutical development, primarily due to its role as a key precursor to fentanyl. A thorough understanding of its properties, synthesis, and analytical characterization is essential for researchers working with this compound. The information presented in this technical guide provides a detailed overview to support such research endeavors, while also emphasizing the importance of adhering to all safety and regulatory guidelines.
References
- 1. swgdrug.org [swgdrug.org]
- 2. This compound|High-Purity Research Chemical [benchchem.com]
- 3. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]
- 5. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]
- 6. N-Phenethyl-4-piperidinone | C13H17NO | CID 96437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-ANPP - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
N-phenethyl-4-piperidone molecular weight and formula
An In-depth Technical Guide to N-phenethyl-4-piperidone (NPP)
Introduction
N-phenethyl-4-piperidone (NPP), systematically known as 1-(2-phenylethyl)piperidin-4-one, is a derivative of 4-piperidone (B1582916).[1] It serves as a crucial intermediate in the manufacturing of various chemicals and pharmaceuticals, most notably the potent synthetic opioid, fentanyl, and its analogs.[1][2] Due to its application in the illicit synthesis of controlled substances, NPP is classified as a List I chemical by the U.S. Drug Enforcement Administration (DEA) and is subject to stringent regulatory controls in many jurisdictions.[1][2][3] This guide provides a detailed overview of its chemical properties, common experimental protocols, and its role in synthetic pathways.
Core Molecular and Physical Data
The fundamental quantitative data for N-phenethyl-4-piperidone are summarized in the table below for easy reference by researchers and drug development professionals.
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO[1][2][4] |
| Molar Mass | 203.28 g/mol [1][2][4] |
| IUPAC Name | 1-(2-phenylethyl)piperidin-4-one[4] |
| CAS Number | 39742-60-4[4] |
| Appearance | White to off-white solid[3] |
| Melting Point | 56 to 60 °C (133 to 140 °F)[1][3] |
| Density | Approximately 1.057 g/cm³[1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of N-phenethyl-4-piperidone are critical for research and development. The following sections outline established protocols.
Synthesis of N-phenethyl-4-piperidone
A common method for the preparation of NPP involves the N-alkylation of 4-piperidone with a phenethyl halide.[3] The following protocol is based on the reaction between 4-piperidone hydrochloride and phenethyl bromide.
Materials:
-
4-piperidone hydrochloride
-
Phenethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
Procedure:
-
To a reaction vessel, add 4-piperidone hydrochloride, acetonitrile, and potassium carbonate.
-
Add a catalytic amount of a phase transfer catalyst to the mixture.
-
Introduce phenethyl bromide to the reaction mixture.
-
Heat the mixture to reflux at approximately 90°C.
-
Maintain the reflux for 4 hours to ensure the reaction goes to completion.[3]
-
After cooling, the product can be isolated and purified using standard laboratory techniques such as extraction and crystallization.
An alternative synthesis route involves a Dieckmann condensation followed by hydrolysis and decarboxylation.[5]
Analytical Protocol: Gas Chromatography/Mass Spectrometry (GC/MS)
GC/MS is a standard analytical technique for the identification and quantification of N-phenethyl-4-piperidone.
Sample Preparation:
-
Prepare a solution of the analyte at a concentration of approximately 4 mg/mL in methanol.[6]
Instrumentation and Conditions:
-
Instrument: Agilent gas chromatograph with a mass selective detector (or equivalent).[6]
-
Column: HP-5MS (30m x 0.25mm x 0.25µm) or equivalent.[6]
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.[6]
-
Injector Temperature: 280°C.[6]
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 1 minute.
-
Ramp up to 280°C at a rate of 12°C/min.
-
Hold at 280°C for 9 minutes.[6]
-
-
Injection: 1 µL injection with a split ratio of 25:1.[6]
-
MS Parameters:
-
Expected Retention Time: Approximately 9.247 minutes under these conditions.[6]
Synthetic Pathway Visualization
N-phenethyl-4-piperidone is a key precursor in the Siegfried method for fentanyl synthesis.[1][2] This pathway involves the reductive amination of NPP with aniline (B41778) to form 4-anilino-N-phenethylpiperidine (ANPP), which is then acylated to produce fentanyl.[2]
Caption: Siegfried method for fentanyl synthesis from NPP.
References
- 1. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 1-Phenethyl-4-piperidone|High-Purity Research Chemical [benchchem.com]
- 4. N-Phenethyl-4-piperidinone | C13H17NO | CID 96437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. swgdrug.org [swgdrug.org]
Spectroscopic Profile of 1-Phenethyl-4-piperidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1-Phenethyl-4-piperidone (NPP), a key intermediate in the synthesis of various pharmaceutical compounds, including fentanyl and its analogs.[1][2] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive reference for its identification and characterization.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol .[3][4] Spectroscopic analysis confirms the presence of a phenethyl group attached to the nitrogen of a 4-piperidone (B1582916) ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.21-7.34 | m | 5H | Aromatic protons (C₆H₅) |
| 2.81 | t | 4H | -CH₂- (piperidone ring) |
| 2.62-2.91 | m | 4H | -CH₂-CH₂- (ethyl bridge) |
| 2.48 | t | 4H | -CH₂- (piperidone ring) |
Data sourced from multiple references, slight variations may exist due to different experimental conditions.[1][5]
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 208.9 | Carbonyl carbon (C=O) |
| 139.9 | Quaternary aromatic carbon (C) |
| 128.6 | Aromatic CH |
| 128.4 | Aromatic CH |
| 126.2 | Aromatic CH |
| 59.3 | -CH₂-N |
| 53.0 | -CH₂- |
| 41.2 | -CH₂- |
| 34.1 | -CH₂- |
Data sourced from multiple references, slight variations may exist due to different experimental conditions.[1][5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Description |
| 1703 | C=O stretching (strong) |
| 703, 753 | C-H bending (aromatic) |
| 1133, 1226 | C-N stretching |
| 2765, 2796 | C-H stretching (aliphatic) |
Data sourced from multiple references.[5]
Mass Spectrometry (MS)
Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 203 | - | Molecular ion [M]⁺ |
| 112 | 100 | [C₈H₁₀N]⁺ |
| 91 | - | [C₇H₇]⁺ (Tropylium ion) |
| 42 | 33 | [C₂H₄N]⁺ |
Fragmentation data can vary depending on the ionization technique and energy.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 11 mg of this compound in about 0.75 mL of deuterated chloroform (B151607) (CDCl₃).[4]
-
Add tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[4]
Instrumentation and Acquisition:
-
Instrument: Bruker DPX-250 spectrometer or equivalent.[5]
-
¹H NMR Frequency: 250 MHz.[5]
-
¹³C NMR Frequency: 62.5 MHz.[5]
-
Solvent: CDCl₃.[5]
-
Standard pulse sequences are used for both ¹H and ¹³C acquisitions.
Gas Chromatography/Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a solution of this compound in methanol (B129727) at a concentration of approximately 4 mg/mL.[4]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.[4]
-
Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[4]
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.[4]
-
Injector Temperature: 280°C.[4]
-
Oven Program: Initial temperature of 100°C for 1.0 min, then ramp to 280°C at 12°C/min, and hold for 9.0 min.[4]
-
Mass Spectrometer: Operated in electron ionization (EI) mode.[4]
-
MSD Transfer Line Temperature: 280°C.[4]
-
MS Source Temperature: 230°C.[4]
-
MS Quadrupole Temperature: 150°C.[4]
-
Mass Scan Range: 30-550 amu.[4]
Fourier Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
The spectrum can be obtained from a thin film cast from a chloroform solution.[3]
Instrumentation and Conditions:
-
Instrument: FTIR spectrometer with a diamond ATR attachment.[4]
-
Resolution: 4 cm⁻¹.[4]
-
Scans: 32 scans for both the sample and the background.[4]
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Introduction: The Significance of 1-Phenethyl-4-piperidone (NPP)
An in-depth technical guide on the role of 1-Phenethyl-4-piperidone (NPP) as a crucial precursor in the synthesis of fentanyl, intended for researchers, scientists, and drug development professionals.
This compound, commonly known as NPP, is a derivative of 4-piperidone (B1582916) with the molecular formula C₁₃H₁₇NO.[1][2] It serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably fentanyl, a potent synthetic opioid.[1][2] Fentanyl is reported to be 50 to 100 times more potent than morphine and is widely used in medicine for treating severe pain.[3][4]
The significance of NPP in synthetic organic chemistry is primarily linked to its role in the construction of the 4-anilidopiperidine skeleton, a core structure in a class of powerful analgesics.[2] Due to its application in the illicit manufacture of fentanyl, NPP has been designated a List I controlled chemical by the U.S. Drug Enforcement Administration (DEA) and is subject to stringent regulatory controls in many other countries.[1][5][6] Understanding the synthetic pathways involving NPP is critical for forensic analysis, regulatory enforcement, and the development of countermeasures to illicit drug production.
Synthetic Pathways from NPP to Fentanyl
The most prevalent synthesis route that utilizes NPP as a starting material is a variation of the method developed by Siegfried.[6][7] This pathway involves a two-step process: the formation of an intermediate, 4-anilino-N-phenethylpiperidine (ANPP), followed by its acylation to yield fentanyl.[1][8]
Step 1: Reductive Amination of NPP to form 4-Anilino-N-phenethylpiperidine (ANPP)
The first key transformation is the reductive amination of NPP with aniline. This reaction converts the ketone group of NPP into a secondary amine. The process typically involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine, ANPP.[1][8][9] ANPP, also known as despropionyl fentanyl, is the immediate precursor to fentanyl in this synthetic route.[7][8]
Various reducing agents and reaction conditions can be employed for this step. Common methods include:
-
Using Borane (B79455) Complexes: Reagents like 5-ethyl-2-methylpyridine (B142974) borane (PEMB) in the presence of an acid such as acetic acid are effective.[10]
-
Using Sodium Borohydride: This is a commonly cited reducing agent, often used in a solvent like methanol, to reduce the imine formed from the condensation of NPP and aniline.[1][9]
-
Using Sodium Triacetoxyborohydride: This milder reducing agent can also be used, particularly in "one-pot" synthesis variations.[4][11]
Step 2: Acylation of ANPP to Synthesize Fentanyl
The final step in the synthesis is the N-acylation of the ANPP intermediate. The secondary amine of the piperidine (B6355638) ring is reacted with an acylating agent, typically propionyl chloride or propanoic anhydride, to form the final fentanyl molecule.[4][8][10] This reaction is usually carried out in the presence of a base, such as pyridine (B92270) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct.[4][9]
The overall synthetic relationship is illustrated below:
References
- 1. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 2. This compound|High-Purity Research Chemical [benchchem.com]
- 3. cfsre.org [cfsre.org]
- 4. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of a chemical precursor used in the illicit manufacture of fentanyl as a List I chemical. Interim rule with request for comments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Federal Register :: Control of a Chemical Precursor Used in the Illicit Manufacture of Fentanyl as a List I Chemical [federalregister.gov]
- 7. Federal Register :: Request Access [unblock.federalregister.gov]
- 8. 4-ANPP - Wikipedia [en.wikipedia.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Synthesis of 4-anilido-N-phenethylpiperidine (ANPP) from N-phenethyl-4-piperidinone (NPP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 4-anilido-N-phenethylpiperidine (ANPP), a key intermediate in the production of fentanyl and its analogs. The document details the prevalent synthetic methodology, reductive amination of N-phenethyl-4-piperidinone (NPP) with aniline (B41778), exploring different reducing agents and reaction conditions. Comprehensive experimental protocols, quantitative data on yields and physical properties, and characterization data are presented. Furthermore, the guide visualizes the synthetic workflow and the relevant biological signaling pathway associated with ANPP's downstream products, offering a valuable resource for professionals in chemical research and drug development.
Introduction
4-anilido-N-phenethylpiperidine (ANPP), also known as despropionyl fentanyl, is a critical precursor in the synthesis of fentanyl, a potent synthetic opioid.[1] The primary and most efficient route to ANPP is through the reductive amination of N-phenethyl-4-piperidinone (NPP) with aniline.[2] This reaction involves the formation of an imine or enamine intermediate, which is subsequently reduced to the desired secondary amine, ANPP.[3][4] This guide will focus on the common methodologies employed for this transformation, providing detailed experimental protocols and relevant data.
Synthetic Methodologies
The synthesis of ANPP from NPP is predominantly achieved via a one-pot or two-step reductive amination process. The choice of reducing agent is a key variable, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being the most commonly employed reagents.
Reductive Amination using Sodium Borohydride (Siegfried Method)
This widely referenced method, often termed the "Siegfried method," typically involves a two-step process: the formation of the imine intermediate from NPP and aniline, followed by its reduction with sodium borohydride.[2][4] An acid catalyst, such as p-toluenesulfonic acid or acetic acid, is often used to facilitate the initial condensation.[2][4]
Reductive Amination using Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (STAB) is a milder and more selective reducing agent that allows for a direct, one-pot reductive amination.[5] This method combines the imine formation and reduction steps, often leading to higher yields and simpler work-up procedures.[5][6]
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of ANPP from NPP.
Table 1: Physical and Chemical Properties of ANPP
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₄N₂ | [7][8] |
| Molecular Weight | 280.4 g/mol | [7][8] |
| Melting Point | 96-101 °C | [9] |
| Appearance | White to off-white or yellow crystalline solid/powder | [8] |
Table 2: Comparison of Synthetic Protocols for ANPP Synthesis
| Method | Reducing Agent | Solvent(s) | Catalyst | Reaction Conditions | Reported Yield | Reference(s) |
| Siegfried Method | Sodium Borohydride | Toluene (B28343), Ethanol | p-Toluenesulfonic acid | Reflux for imine formation, then room temp. for reduction | 88% | [2] |
| Modified Siegfried | Sodium Borohydride | Dichloromethane (B109758), Methanol | Acetic Acid | Room temperature | Not specified | [4] |
| Valdez Method | Sodium Triacetoxyborohydride | Dichloromethane | Acetic Acid | Room temperature, 14h | 91% | [5] |
| Catalytic Hydrogenation | Raney Nickel / H₂ | Ethanol | Acetic Acid | 60°C, 0.4 MPa H₂ | 88.1% | [9] |
Experimental Protocols
Protocol 1: Synthesis of ANPP using Sodium Borohydride
This protocol is adapted from the "Siegfried method."
Step 1: Imine Formation
-
To a stirred solution of N-phenethyl-4-piperidinone (NPP) (50.82 g, 0.25 mol) in 500 mL of toluene, add aniline (23.28 g, 0.25 mol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 g).[2]
-
Heat the mixture to reflux for 22 hours using a Dean-Stark trap to remove the water formed during the reaction.[2]
-
After cooling to room temperature, dilute the solution with 500 mL of ethanol. This solution containing the imine derivative is used directly in the next step.[2]
Step 2: Reduction
-
To the stirred solution of the imine derivative, add sodium borohydride (9.46 g, 0.25 mol) in small portions. Gas evolution will be observed.[2]
-
Stir the mixture for an additional 3 hours at room temperature after the addition is complete.[2]
-
Add 200 mL of water dropwise and adjust the pH of the aqueous phase to 3 with 10% hydrochloric acid.[2]
-
Separate the layers and wash the aqueous phase with toluene (600 mL).[2]
-
Make the aqueous layer strongly basic by adding a 50% sodium hydroxide (B78521) solution and then extract with dichloromethane (3 x 450 mL).[2]
-
Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate on a rotary evaporator to yield crude ANPP as a yellow-orange oil that crystallizes upon standing.[2]
Protocol 2: Synthesis of ANPP using Sodium Triacetoxyborohydride
This protocol is a one-pot procedure.
-
In a round-bottom flask, dissolve N-phenethyl-4-piperidinone (NPP) (e.g., 5.7 mmol) and aniline (5.7 mmol) in dichloromethane (50 mL).[5]
-
Add acetic acid (5.7 mmol) to the solution.[5]
-
Carefully add sodium triacetoxyborohydride (8.6 mmol, 1.5 equivalents) in small portions to the stirred mixture.[5]
-
Stir the reaction mixture at room temperature for 14 hours.[5]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ANPP.
Purification by Recrystallization
-
Dissolve the crude ANPP in a minimum amount of a hot solvent. Suitable solvents include isopropanol, ethanol, cyclohexane, or petroleum ether.[6][9]
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter while hot.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.[6] A reported yield after recrystallization from 2-propanol is 87.6%.[6]
Characterization Data
Melting Point: 96-101 °C[9]
Mass Spectrometry (Electron Ionization):
¹H Nuclear Magnetic Resonance (NMR) (400 MHz, DMSO-d₆):
-
The DEA monograph for ANPP provides a spectrum but does not list the specific chemical shifts and integrations. A detailed analysis of the spectrum would be required for precise assignments. Generally, one would expect signals corresponding to the aromatic protons of the anilino and phenethyl groups, the piperidine (B6355638) ring protons, and the ethyl linker protons.
¹³C Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy:
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for ANPP from NPP via reductive amination.
Signaling Pathway of Fentanyl Analogs
ANPP is a direct precursor to fentanyl, which exerts its potent analgesic effects primarily through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Caption: Mu-opioid receptor signaling pathway activated by fentanyl.
Conclusion
The synthesis of 4-anilido-N-phenethylpiperidine from N-phenethyl-4-piperidinone is a well-established and efficient chemical transformation crucial for the production of fentanyl and its derivatives. The reductive amination reaction, utilizing either sodium borohydride or sodium triacetoxyborohydride, provides reliable routes to this important intermediate. This technical guide has consolidated key synthetic protocols, quantitative data, and characterization information to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry. The provided visualizations of the synthetic workflow and the biological signaling pathway offer a clear and concise understanding of both the chemical and pharmacological context of ANPP.
References
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. 4-ANPP - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of N-phenethyl-4-phenylaminopiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. RU2495871C2 - Method of producing fentanyl - Google Patents [patents.google.com]
- 7. caymanchem.com [caymanchem.com]
- 8. CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP) [cymitquimica.com]
- 9. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 10. 4-Anilino-N-Phenethylpiperidine [webbook.nist.gov]
1-Phenethyl-4-piperidone: A Comprehensive Technical Guide for Chemical Intermediates in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenethyl-4-piperidone (NPP), a derivative of 4-piperidinone, is a critical chemical intermediate in the synthesis of a range of pharmacologically active molecules.[1][2] With the molecular formula C13H17NO and a molar mass of 203.28 g/mol , this white to off-white crystalline solid serves as a key precursor in the development of potent analgesics, most notably fentanyl and its analogs.[1][2] Its strategic importance is underscored by its classification as a List I chemical by the U.S. Drug Enforcement Administration (DEA) due to its role in the synthesis of controlled substances.[2] This guide provides an in-depth technical overview of this compound, focusing on its synthesis, chemical properties, and its pivotal role in the synthesis of opioid analgesics.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C13H17NO | [2] |
| Molar Mass | 203.28 g/mol | [2] |
| Melting Point | 56-60 °C | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Density | 1.057 g/cm³ | [2] |
Spectroscopic analysis is crucial for the identification and purity assessment of this compound and its derivatives. The following table summarizes key spectroscopic data.
| Technique | Key Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.31-7.19 (m, 5H, Ar-H), 2.85-2.71 (m, 4H, -CH₂-CH₂-), 2.82 (t, 4H, piperidone-H), 2.47 (t, 4H, piperidone-H) | |
| ¹³C NMR (CDCl₃) | δ 209.0 (C=O), 140.0 (Ar-C), 128.7, 128.4, 126.2 (Ar-CH), 59.3, 53.1, 41.2, 34.1 (aliphatic C) | |
| IR (KBr, cm⁻¹) | 1703 (C=O stretch) | [3] |
| GC-MS (m/z) | 203 (M+), 112, 42 | [3] |
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of this compound: N-alkylation of 4-piperidone (B1582916) and Dieckmann condensation.
N-Alkylation of 4-Piperidone
This direct approach involves the reaction of 4-piperidone, often as its hydrochloride salt, with a phenethyl halide (e.g., 2-phenethyl bromide) in the presence of a base.[1] The base neutralizes the hydrohalic acid formed and facilitates the nucleophilic attack of the piperidone nitrogen on the phenethyl halide.
Experimental Protocol: N-Alkylation of 4-Piperidone
-
Materials: 4-piperidone monohydrate hydrochloride, 2-(bromoethyl)benzene, cesium carbonate, acetonitrile.
-
Procedure:
-
To a stirred solution of 4-piperidone monohydrate hydrochloride in acetonitrile, add cesium carbonate.
-
Add 2-(bromoethyl)benzene to the mixture.
-
Reflux the reaction mixture at 80°C for 5 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound as a light yellow oil.
-
-
Yield: An optimized protocol can achieve a yield of up to 88%.[1]
Dieckmann Condensation
This method involves the intramolecular cyclization of a diester, which is itself formed from phenethylamine (B48288) and an acrylate (B77674) ester.[3] The resulting β-keto ester is then hydrolyzed and decarboxylated to yield this compound.
Experimental Protocol: Dieckmann Condensation
-
Materials: Phenethylamine, methyl acrylate, sodium metal, xylene, concentrated hydrochloric acid, sodium hydroxide (B78521).
-
Procedure:
-
Formation of the Diester: React phenethylamine with two equivalents of methyl acrylate to form N,N-bis(carbomethoxyethyl)phenethylamine. This reaction is typically carried out in a suitable solvent and can be performed in quantitative yield.[3]
-
Cyclization: To a suspension of sodium metal in xylene, add the diester from the previous step. Heat the mixture to initiate the Dieckmann condensation. The reaction is typically run for several hours at room temperature after an initial heating phase.
-
Hydrolysis and Decarboxylation: After the cyclization is complete, carefully quench the reaction with water at a low temperature. Acidify the aqueous layer with concentrated hydrochloric acid and reflux the mixture to effect hydrolysis and decarboxylation.
-
Work-up: Cool the reaction mixture and basify with a concentrated sodium hydroxide solution. Extract the product with an organic solvent (e.g., xylene). Dry the organic layer and evaporate the solvent to obtain this compound.
-
-
Yield: Optimized conditions for the Dieckmann condensation can result in yields of up to 72%.[4]
Role as a Key Intermediate in Fentanyl Synthesis
This compound is a crucial precursor in the synthesis of fentanyl, a potent synthetic opioid. The conversion involves a two-step process: reductive amination followed by acylation.
Synthesis of 4-Anilino-N-phenethylpiperidine (ANPP)
The first step is the reductive amination of this compound with aniline (B41778). This reaction forms the intermediate 4-anilino-N-phenethylpiperidine (ANPP).
Experimental Protocol: Synthesis of ANPP
-
Materials: this compound, aniline, sodium triacetoxyborohydride (B8407120), acetic acid, dichloromethane (B109758).
-
Procedure:
-
Dissolve this compound and aniline in dichloromethane.
-
Add acetic acid to the solution.
-
Cool the mixture in an ice bath and add sodium triacetoxyborohydride portion-wise.
-
Allow the reaction to stir and warm to room temperature overnight.
-
Quench the reaction with an aqueous solution of sodium hydroxide.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield ANPP.
-
-
Yield: This reaction typically proceeds in excellent yield, around 91%.
Synthesis of Fentanyl from ANPP
The final step is the acylation of ANPP with propionyl chloride in the presence of a base to yield fentanyl.
Experimental Protocol: Synthesis of Fentanyl
-
Materials: 4-Anilino-N-phenethylpiperidine (ANPP), propionyl chloride, a non-nucleophilic base (e.g., diisopropylethylamine), dichloromethane.
-
Procedure:
-
Dissolve ANPP in dichloromethane and cool the solution in an ice bath.
-
Add the non-nucleophilic base to the solution.
-
Add propionyl chloride dropwise to the stirred solution.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to obtain fentanyl.
-
-
Yield: This acylation step is highly efficient, with yields often exceeding 95%.
Logical and Signaling Pathway Visualizations
The following diagrams illustrate the synthetic pathways and the mechanism of action of fentanyl, a key downstream product of this compound.
References
Reactivity of the carbonyl group in 1-phenethyl-4-piperidone
An In-depth Technical Guide on the Reactivity of the Carbonyl Group in 1-Phenethyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (NPP) is a pivotal chemical intermediate, recognized for its role as a precursor in the synthesis of a range of pharmaceutical compounds, most notably the 4-anilidopiperidine class of synthetic opioids, including fentanyl.[1][2] The chemical versatility of NPP is predominantly anchored in the reactivity of its carbonyl group (C=O) at the C-4 position. This functional group behaves as a typical ketone, rendering the carbonyl carbon electrophilic and thus susceptible to a wide array of nucleophilic addition and condensation reactions.[1] Understanding and manipulating the reactivity of this carbonyl moiety is fundamental for the synthesis of complex derivatives and is a cornerstone of drug development programs targeting opioid receptors and other central nervous system pathways.
This technical guide provides a comprehensive overview of the core reactivity of the carbonyl group in this compound. It includes detailed experimental protocols for key transformations, quantitative data summaries for comparative analysis, and visualizations of reaction pathways to support advanced research and development.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO[2][3][4] |
| Molecular Weight | 203.28 g/mol [1][2][3] |
| Appearance | White to yellow-brown crystalline powder[1][4] |
| Melting Point | 56-60 °C[1][4] |
| CAS Number | 39742-60-4[3] |
Synthesis of this compound
The synthesis of NPP can be broadly categorized into two primary strategies: the construction of the piperidone ring from acyclic precursors and the functionalization of a pre-existing piperidone core.[1] The most prominent method for ring construction is the Dieckmann condensation.[5] This involves a double Michael addition of phenethylamine (B48288) to two equivalents of an acrylate (B77674) ester, followed by an intramolecular cyclization of the resulting bis-ester.[1][5]
References
An In-depth Technical Guide to 1-Phenethyl-4-piperidone Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-phenethyl-4-piperidone scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a wide range of biologically active compounds. Its derivatives have demonstrated significant therapeutic potential, most notably as potent opioid analgesics, but also show promise in the treatment of neurodegenerative diseases and cancer. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a focus on their applications as opioid receptor modulators, cholinesterase inhibitors, and cytotoxic agents.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization are crucial steps in the development of novel therapeutic agents. Several synthetic routes have been established, with the Dieckmann condensation and direct N-alkylation being the most common approaches.[1]
A general synthetic scheme is outlined below:
Experimental Protocol: One-pot Synthesis of Fentanyl
This protocol outlines a one-pot synthesis of fentanyl starting from 4-piperidone (B1582916).[2]
Step I: Reductive Alkylation
-
To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) and phenylethylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane), add sodium triacetoxyborohydride (B8407120) (STAB) (1.4 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours.
Step II: Reductive Amination
-
To the reaction mixture from Step I, add aniline (1 equivalent) and an additional amount of STAB (1.4 equivalents).
-
Add glacial acetic acid (2 equivalents) to catalyze the reductive amination of the keto group of the intermediate 1-(2-phenethyl)-4-piperidone.
-
Stir the mixture for another 12-16 hours at room temperature.[2]
Step III: N-Acylation
-
Cool the reaction mixture from Step II in an ice bath.
-
Slowly add propionyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to proceed for 2-4 hours.
-
Work up the reaction mixture by washing with an aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude fentanyl.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water) to yield pure fentanyl.[2]
Medicinal Chemistry Applications
Opioid Receptor Modulators
Derivatives of this compound are renowned for their potent activity as opioid receptor modulators, particularly as agonists at the mu (µ)-opioid receptor.[3] This interaction is responsible for the powerful analgesic effects of compounds like fentanyl and its analogs.[3] The binding of these ligands to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to analgesia.[4]
Quantitative Data: Opioid Receptor Binding Affinity
The binding affinity of this compound derivatives to opioid receptors is a key determinant of their potency. The table below summarizes the binding affinities (Ki values) for fentanyl and some of its analogs at the µ-opioid receptor.
| Compound | µ-Opioid Receptor Ki (nM) | Reference |
| Fentanyl | 1.518 ± 0.065 | [5] |
| Sufentanil | 0.138 | [5] |
| Alfentanil | 1.1 - 100 | [5] |
| Carfentanil | 0.22 | [3] |
| Lofentanil | < 1 | [3] |
Experimental Protocol: Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the Ki of a test compound for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
Radioligand (e.g., [³H]-DAMGO).
-
Test compound (this compound derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In triplicate, combine cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer. Include controls for total binding (no test compound) and non-specific binding (excess non-labeled ligand).
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cholinesterase Inhibitors for Alzheimer's Disease
Certain this compound derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Quantitative Data: Acetylcholinesterase Inhibition
The inhibitory potency of these derivatives is typically expressed as the IC₅₀ value.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Derivative 1 | Acetylcholinesterase | 5.43 | [6] |
| Derivative 2 | Acetylcholinesterase | 4.28 | [6] |
Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition
The Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate (B84403) buffer (pH 8.0).
-
Test compound (this compound derivative).
-
Microplate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Add the ATCI substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Anticancer Agents
Recent research has explored the potential of this compound derivatives as anticancer agents. Certain derivatives have demonstrated cytotoxicity against various cancer cell lines, including leukemia and breast cancer.[7][8]
Quantitative Data: Cytotoxicity in Cancer Cell Lines
The anticancer activity is often quantified by the IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Piperidone P3 | HL-60 (Leukemia) | 2.26 | [7] |
| Piperidone P4 | HL-60 (Leukemia) | 1.91 | [7] |
| Piperidone P5 | CCRF-CEM (Leukemia) | 1.52 | [7] |
| Furfurylidene analog 2d | Molt-4 (Leukemia) | Significant cytotoxicity | [8] |
| Furfurylidene analog 3d | Molt-4 (Leukemia) | Significant cytotoxicity | [8] |
| Imidazo[1,2-a]pyrimidine 3d | MCF-7 (Breast Cancer) | 43.4 | [9] |
| Imidazo[1,2-a]pyrimidine 4d | MCF-7 (Breast Cancer) | 39.0 | [9] |
| Imidazo[1,2-a]pyrimidine 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [9] |
| Imidazo[1,2-a]pyrimidine 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [9] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compound (this compound derivative).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specific duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.[10]
-
Solubilization: Add the solubilizing agent to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Conclusion
The this compound scaffold continues to be a highly valuable template in medicinal chemistry. Its derivatives have yielded potent opioid analgesics that are mainstays in clinical practice. Furthermore, ongoing research is revealing the potential of this chemical class in other therapeutic areas, including the development of novel treatments for Alzheimer's disease and various cancers. The synthetic versatility of the this compound core allows for extensive structure-activity relationship studies, paving the way for the design and discovery of new drug candidates with improved efficacy and safety profiles. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. zenodo.org [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Regulatory Labyrinth of a Fentanyl Precursor: An In-depth Technical Guide to 1-Phenethyl-4-piperidone (NPP)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Phenethyl-4-piperidone, commonly known as NPP, is a critical precursor chemical in the illicit synthesis of fentanyl and its analogues. This dual-use chemical, with limited legitimate industrial applications, has become a focal point for national and international regulatory bodies aiming to disrupt the production of synthetic opioids. This technical guide provides a comprehensive overview of the global regulatory status of NPP, details on its synthesis and analysis, and the pharmacological context of the substances it is used to create. The stringent controls placed on NPP underscore the global effort to combat the opioid crisis by targeting the chemical chokepoints in illicit drug manufacturing.
Introduction: The Significance of this compound (NPP)
This compound (C₁₃H₁₇NO) is a derivative of 4-piperidone (B1582916) and serves as a key intermediate in several synthetic routes to fentanyl, a potent synthetic opioid.[1] Its primary significance lies in its role in the "Siegfried method," a common clandestine synthesis pathway for fentanyl.[2] Due to its direct application in the illicit manufacture of a Schedule II controlled substance, NPP has been subjected to rigorous regulatory scrutiny worldwide. Understanding the legal landscape surrounding NPP is crucial for researchers, chemical manufacturers, and distributors to ensure compliance and prevent diversion.
Regulatory Status: A Global Clampdown
The regulatory framework for NPP is multifaceted, involving national drug control agencies, international agreements, and cooperative law enforcement efforts.
United States: A List I Chemical
In the United States, the Drug Enforcement Administration (DEA) has classified this compound as a List I chemical under the Controlled Substances Act (CSA).[3] This designation subjects NPP to the most stringent controls for precursor chemicals.
Key Regulatory Requirements for List I Chemicals in the U.S.:
-
Registration: Any person who manufactures, distributes, imports, or exports a List I chemical must be registered with the DEA.[4]
-
Record-Keeping: Regulated persons must maintain detailed records of all transactions involving List I chemicals for at least two years.[5]
-
Reporting: All transactions of List I chemicals, regardless of size, must be reported.[3] There is no threshold for domestic and international transactions of NPP, meaning all transactions are regulated.[3] Suspicious orders, losses, or thefts of List I chemicals must be reported to the DEA.
-
Import/Export Declarations: A DEA Form 486 must be filed for each import, export, or international transaction of a List I chemical.[1]
Chemical mixtures containing NPP are not exempt from these regulatory requirements at any concentration, a measure to prevent the extraction and use of NPP from such mixtures.[3]
European Union: A Category 1 Drug Precursor
The European Union has included NPP in Category 1 of the list of scheduled substances , which are subject to the strictest control measures for drug precursors.[6] This classification aligns with the EU's strategy to prevent the diversion of chemicals used in the illicit manufacture of narcotic drugs and psychotropic substances.[7]
Key Regulatory Requirements for Category 1 Precursors in the EU:
-
Licensing: Operators wishing to possess or place on the market Category 1 substances must hold a license from the competent authorities of the Member State.[8]
-
Registration: All operators must be registered.
-
Documentation and Labeling: All transactions must be properly documented, and the substances must be appropriately labeled.[8]
-
Declaration of Suspicious Transactions: Operators are obliged to report any suspicious transactions to the competent authorities.
International Control: United Nations Convention
Recognizing the global nature of illicit drug manufacturing, the United Nations Commission on Narcotic Drugs (CND) placed NPP in Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 .[9] This international treaty provides a framework for the control of precursor chemicals.
The process for international scheduling of a precursor chemical is a multi-step procedure initiated by a State Party or the International Narcotics Control Board (INCB).[10] Following a notification and assessment, the CND votes on the inclusion of the substance in one of the tables of the 1988 Convention.[10]
Other Jurisdictions
-
China: In a significant move to curb the outflow of fentanyl precursors, China scheduled NPP as a controlled substance, with the controls taking effect on February 1, 2018.
-
India: India controls NPP under the Narcotic Drugs and Psychotropic Substances (NDPS) Act, listing it as a controlled substance for domestic control, as well as for export and import control.[11]
Quantitative Data on NPP Seizures and Analysis
Obtaining precise, comprehensive data on NPP seizures is challenging due to the clandestine nature of its trafficking. However, available reports from law enforcement and international organizations provide insights into the scale of the issue.
Table 1: Reported Seizures of this compound (NPP) and Related Precursors
| Date | Location | Quantity Seized | Notes | Source |
| May 2020 | Port of Ensenada, Baja California, Mexico | 169.5 kg | Combined seizure of 4-AP and NPP. | [6] |
| December 2018 | Mumbai, India | 100 kg | The NPP was destined for Mexico and deliberately mislabeled. | [12] |
Note: This table represents isolated reported incidents and is not an exhaustive list of all NPP seizures globally. Data on precursor seizures is often not as systematically reported as data on final drug products.
Table 2: Purity of Seized Fentanyl and Methamphetamine (as a proxy for illicit laboratory capabilities)
| Drug | Average Purity (Domestic Samples) | Purity Range | Year | Source |
| Fentanyl Powder | 14.4% | 0.1% to 75.6% | 2021 | [13] |
| Methamphetamine | 96.7% | 44% - 100% | 2022 | [14] |
Experimental Protocols
The following sections outline the general methodologies for the synthesis and analysis of this compound. These are intended for informational purposes for qualified researchers and are not to be attempted by untrained individuals.
Synthesis of this compound
Two common synthetic routes for NPP are the Siegfried method and the Dieckmann condensation.
4.1.1. Siegfried Method (via Reductive Amination)
This method involves the reaction of 4-piperidone with a phenethylating agent.
General Protocol:
-
Reaction Setup: A suspension of 4-piperidone hydrochloride, a base (e.g., sodium carbonate), and a catalyst (e.g., sodium iodide) is prepared in a suitable solvent (e.g., acetonitrile).
-
Addition of Phenethylating Agent: Phenethyl bromide is added dropwise to the heated reaction mixture.
-
Reflux: The reaction mixture is refluxed for an extended period (e.g., 24 hours).
-
Workup: After cooling, the solid precipitate is filtered off. The filtrate is concentrated to yield NPP.
4.1.2. Dieckmann Condensation
This method involves the intramolecular cyclization of a diester.
General Protocol:
-
Formation of the Diester: Phenethylamine is reacted with two equivalents of methyl acrylate (B77674) to form N,N-bis(β-methoxycarbonylethyl)phenethylamine.
-
Cyclization: The diester undergoes a Dieckmann condensation in the presence of a strong base (e.g., sodium methoxide) to form the β-ketoester.
-
Hydrolysis and Decarboxylation: The resulting cyclic product is hydrolyzed and decarboxylated, typically by refluxing with a strong acid (e.g., hydrochloric acid), to yield this compound.[15]
Analytical Methods for this compound
Standard forensic and analytical chemistry techniques are employed for the identification and quantification of NPP.
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary confirmatory method for the identification of NPP in seized materials.
General GC-MS Parameters:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Program: A temperature gradient is employed to separate the components of the sample.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum is compared to a reference library for identification.
4.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC with UV or MS detection can be used for the quantification of NPP.
General HPLC Parameters:
-
Column: A reverse-phase column, such as a C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where NPP has significant absorbance, or mass spectrometric detection for higher selectivity and sensitivity.
-
Quantification: A calibration curve is generated using certified reference standards to determine the concentration of NPP in the sample.
Visualizations
Signaling Pathway of Fentanyl (Mu-Opioid Receptor)
Fentanyl, the end product of syntheses involving NPP, exerts its potent analgesic and euphoric effects, as well as its dangerous side effects like respiratory depression, through its action on the mu-opioid receptor (MOR), a G-protein coupled receptor.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. DEA list of chemicals - Wikipedia [en.wikipedia.org]
- 5. eCFR :: 21 CFR Part 1310 -- Records and Reports of Listed Chemicals and Certain Machines; Importation and Exportation of Certain Machines [ecfr.gov]
- 6. European law on drug precursors - Wikipedia [en.wikipedia.org]
- 7. Drug Precursor Control - Taxation and Customs Union - European Commission [taxation-customs.ec.europa.eu]
- 8. Drug precursors regulated by the EU: 2 new substances [eqgest.com]
- 9. United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances - Wikipedia [en.wikipedia.org]
- 10. Scheduling procedure for drug precursors [incb.org]
- 11. Narcotics Control Bureau [narcoticsindia.nic.in]
- 12. Categories of precursor chemicals [hpra.ie]
- 13. mdpi.com [mdpi.com]
- 14. nflis.deadiversion.usdoj.gov [nflis.deadiversion.usdoj.gov]
- 15. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
A Technical Guide to Piperidone Synthesis via Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, offers a robust and versatile strategy for the synthesis of 4-piperidone (B1582916) derivatives. This guide provides an in-depth exploration of the core principles of the Dieckmann condensation for piperidone synthesis, detailing the reaction mechanism, experimental protocols, and key factors influencing its efficiency. Quantitative data from the literature is summarized to provide a comparative overview of reaction conditions and yields.
Core Principles of Piperidone Synthesis via Dieckmann Condensation
The synthesis of 4-piperidones via the Dieckmann condensation is a well-established multi-step process.[1] The general synthetic route commences with a double Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester, typically an acrylate (B77674). This reaction forms an N-substituted dialkoxycarbonylethyl amine intermediate. The subsequent and key step is the intramolecular Dieckmann condensation of this diester, which, upon hydrolysis and decarboxylation, yields the desired 4-piperidone.[1]
The overall transformation can be summarized as follows:
-
Michael Addition: A primary amine (R-NH₂) reacts with two molecules of an acrylate ester (e.g., methyl acrylate) to form the corresponding N,N-bis(β-carbomethoxyethyl)amine derivative.
-
Dieckmann Condensation: The diester undergoes an intramolecular cyclization in the presence of a strong base to form a β-keto ester intermediate, specifically a 3-carboalkoxy-4-piperidone.
-
Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated, usually under acidic conditions, to afford the final 4-piperidone product.
The Dieckmann condensation itself is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester.[2] The reaction is particularly effective for the formation of five- and six-membered rings, making it ideal for the synthesis of piperidones.[3][4]
Reaction Mechanism
The mechanism of the Dieckmann condensation is analogous to the intermolecular Claisen condensation.[3] It proceeds through the following key steps:
-
Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. This results in the formation of a cyclic tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group and forming the cyclic β-keto ester.
-
Deprotonation of the β-Keto Ester: The resulting β-keto ester is more acidic than the starting ester. The base present in the reaction mixture deprotonates the α-carbon of the β-keto ester, forming a new enolate. This final deprotonation step is often irreversible and drives the reaction to completion.
-
Protonation: An acidic workup is required to protonate the enolate and yield the final neutral β-keto ester product.
Visualization of the Reaction Pathway
The following diagrams illustrate the overall workflow and the detailed mechanism of the Dieckmann condensation for piperidone synthesis.
Caption: Overall workflow for the synthesis of 4-piperidones.
Caption: Detailed mechanism of the Dieckmann condensation.
Quantitative Data on Piperidone Synthesis
The yield of the Dieckmann condensation for piperidone synthesis is influenced by several factors, including the choice of base, solvent, reaction temperature, and the nature of the N-substituent. The following table summarizes data from the literature for the synthesis of various 4-piperidone derivatives.
| N-Substituent | Acrylate Ester | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzyl | Methyl acrylate | Metallic Sodium | Toluene (B28343) | Reflux | 6 h | 78.4 | [1] |
| 2-Phenethyl | Methyl acrylate | Sodium Hydride | THF | Not specified | Not specified | 85 (Dieckmann step) | [1] |
| 2-Phenethyl | Not specified | Sodium Hydroxide (B78521) | Not specified | 50°C then RT | 24 h | 72 | [1] |
| Benzyl | Acrylate | Organic Base | Alcohol | 50-85°C | 1-5 h | Not specified | [1] |
Note: The yields reported may correspond to the overall process or a specific step, as indicated. The lack of standardized reporting in the literature makes direct comparison challenging.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of N-substituted 4-piperidones via Dieckmann condensation.
Synthesis of 1-Benzyl-4-piperidone
This protocol describes the synthesis of 1-benzyl-4-piperidone from benzylamine (B48309) and methyl acrylate.
Step 1: Michael Addition (Formation of N,N-bis(β-propionate methyl ester) benzylamine)
-
This step is typically performed prior to the Dieckmann condensation. A detailed protocol for this specific precursor synthesis was not found in the provided search results, but it generally involves the reaction of benzylamine with two equivalents of methyl acrylate, often in a solvent like methanol (B129727).
Step 2: Dieckmann Condensation and Subsequent Hydrolysis/Decarboxylation
-
To a 250 mL dry three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.
-
Stir the mixture and heat to reflux.
-
Add 1 mL of anhydrous methanol to initiate the reaction.
-
Slowly add 28 g of N,N-bis(β-propionate methyl ester) benzylamine dropwise.
-
After the addition is complete, continue to reflux the mixture for 6 hours. During this time, it may be necessary to increase the stirring speed and add an additional 100 mL of anhydrous toluene in batches to maintain a stirrable mixture.
-
After 6 hours, stop the reflux and allow the reaction mixture to cool to room temperature.
-
Extract the mixture with 150 mL of 25% (mass fraction) hydrochloric acid solution.
-
Reflux the acidic aqueous layer in an oil bath for 5 hours. The completion of the decarboxylation can be monitored by taking a small sample of the reaction mixture and testing with a ferric chloride solution; the absence of a color change indicates the reaction is complete.
-
Cool the reaction mixture and, while stirring, add a 35% sodium hydroxide solution to neutralize the mixture to a pH of approximately 8.5.
-
Extract the product with ethyl acetate (B1210297) (3 x 100 mL).
-
Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Remove the ethyl acetate by distillation.
-
Purify the remaining residue by vacuum distillation to obtain 1-benzyl-4-piperidone as a light yellow oily liquid. (Yield: 14.8 g, 78.4%).[1]
Optimized Synthesis of 1-(2-Phenethyl)-4-piperidone
This protocol highlights an optimized procedure for a key intermediate in the synthesis of fentanyl and its analogs.
-
The traditional method for this synthesis often results in low and variable yields. An optimized procedure involves the rapid addition of the starting N,N-bis(carbomethoxyethyl)phenethylamine to a mixture with sodium hydroxide as the base at 50°C. The reaction is then allowed to proceed at room temperature for 24 hours. This optimized protocol has been reported to produce 1-(2-phenethyl)-4-piperidone in 98% purity and with a 72% yield.[1]
Factors Influencing the Dieckmann Condensation
Several factors can significantly impact the success and yield of the Dieckmann condensation for piperidone synthesis:
-
Base: A strong, non-nucleophilic base is crucial for the initial deprotonation. Common bases include sodium hydride, sodium metal, sodium ethoxide, and potassium tert-butoxide. The choice of base can affect the reaction rate and the formation of side products.
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Aprotic solvents such as toluene and tetrahydrofuran (B95107) (THF) are commonly used.
-
Reaction Temperature: The reaction is often carried out at elevated temperatures to promote cyclization. However, excessively high temperatures can lead to side reactions and decomposition.
-
Concentration: The reaction should be performed under conditions that favor intramolecular cyclization over intermolecular condensation. This is often achieved by using high dilution conditions.
-
N-Substituent: The nature of the substituent on the nitrogen atom can influence the reactivity of the starting diester and the stability of the product.
-
Purity of Reagents and Anhydrous Conditions: The Dieckmann condensation is sensitive to moisture, which can quench the base and hydrolyze the esters. Therefore, the use of dry solvents and reagents is essential for achieving high yields.
Conclusion
The Dieckmann condensation is a powerful and versatile tool for the synthesis of 4-piperidone derivatives, which are key intermediates in the development of a wide range of pharmaceuticals. A thorough understanding of the reaction mechanism and the influence of various experimental parameters is essential for optimizing the synthesis of these important heterocyclic compounds. This guide has provided a comprehensive overview of the core principles, along with quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the successful application of this important synthetic methodology. Further exploration of the substrate scope and the development of more efficient and environmentally benign reaction conditions will continue to be an active area of research in this field.
References
An In-depth Technical Guide to Nucleophilic Substitution Reactions for N-Alkylation of 4-Piperidone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary nucleophilic substitution methodologies for the N-alkylation of 4-piperidone (B1582916), a critical chemical transformation in the synthesis of a diverse range of pharmaceutical compounds. This document details the core synthetic strategies, provides specific experimental protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.
Introduction
The N-alkylation of 4-piperidone is a fundamental step in the synthesis of numerous biologically active molecules. The piperidine (B6355638) scaffold is a prevalent structural motif in many pharmaceuticals, and functionalization at the nitrogen atom is a key strategy for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. N-alkylated 4-piperidones are crucial intermediates in the synthesis of potent analgesics, most notably fentanyl and its analogs.[1][2]
This guide will focus on two primary and robust methods for the N-alkylation of 4-piperidone:
-
Direct N-Alkylation with Alkyl Halides: A classic SN2 reaction involving the direct reaction of the 4-piperidone nitrogen with an alkyl halide.
-
Reductive Amination: A two-step, one-pot reaction involving the formation of an iminium ion intermediate from 4-piperidone and an aldehyde or ketone, followed by in-situ reduction.
Core Synthetic Methodologies
Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a straightforward and widely used method for forming a carbon-nitrogen bond. The reaction proceeds via a nucleophilic attack of the secondary amine of 4-piperidone on an electrophilic alkyl halide. A base is typically required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[3]
Common alkylating agents include alkyl bromides and chlorides. The choice of solvent and base is crucial for optimizing the reaction conditions and maximizing the yield. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) are frequently employed.[1][4] Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred due to their good reactivity and ease of removal during workup.[1][5]
Reductive Amination
Reductive amination is a versatile and often milder alternative to direct alkylation, particularly when dealing with sensitive substrates or when direct alkylation leads to side products. This method involves the reaction of 4-piperidone with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding N-alkylated product.[6]
A key advantage of this method is the ability to use a wider range of alkylating agents in the form of aldehydes and ketones. The choice of reducing agent is critical for the success of the reaction. Mild and selective reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) are commonly used as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[5][7][8] The reaction is often carried out in chlorinated solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).[3]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the N-alkylation of 4-piperidone using various methods and reagents, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Direct N-Alkylation of 4-Piperidone Derivatives
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) bromide | K₂CO₃ | DMF | 65 | 14 | Not specified, but effective | [1] |
| 2-Phenethyl bromide | Cs₂CO₃ | Not specified | Not specified | Not specified | 88 | [5] |
| Benzyl bromide | Triethylamine | Methanol | Reflux | 4-12 | Not specified | [9] |
Table 2: Reductive Amination of 4-Piperidone Derivatives
| Carbonyl Compound | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Aniline (B41778) (forms imine first) | Sodium triacetoxyborohydride | Dichloromethane | Room Temp | 16 | Not specified | [7] |
| Aniline | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | Not specified | 91 | [5] |
| Aniline | Sodium cyanoborohydride | Methanol | 0 °C to RT | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Direct N-Alkylation of 4-Piperidone with Benzyl Bromide
This protocol describes the synthesis of N-benzyl-4-piperidone via direct alkylation.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Benzyl bromide
-
Dry N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, filtration apparatus, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask, add 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents).
-
Add dry DMF and stir the mixture at room temperature for 30 minutes.[1]
-
Slowly add benzyl bromide (1.15 equivalents) dropwise to the stirred suspension.[1]
-
Heat the reaction mixture to 65°C and maintain for 14 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Quench the filtrate with ice water and extract the aqueous layer with ethyl acetate (3x).[1]
-
Combine the organic layers, wash with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
The crude N-benzyl-4-piperidone can be further purified by crystallization or column chromatography.
Protocol 2: Reductive Amination of 4-Piperidone with Aniline
This protocol details the first step in a common synthesis of a fentanyl precursor, involving the reductive amination of N-Boc-4-piperidone with aniline. This example illustrates the general principles that can be applied to 4-piperidone itself.
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Acetic acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
2M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution in an ice bath.[7]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at or below room temperature.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[7]
-
Dilute the reaction mixture with 2M aqueous NaOH solution and stir for 1 hour.[7]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2x).[7]
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.[7]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the N-alkylation of 4-piperidone.
References
- 1. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]
- 2. regulations.gov [regulations.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
1-Phenethyl-4-piperidone: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 1-Phenethyl-4-piperidone (NPP), a key intermediate in the synthesis of various chemical compounds. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | N-Phenethyl-4-piperidone, NPP, 1-(2-phenylethyl)piperidin-4-one |
| CAS Number | 39742-60-4[1][2] |
| Molecular Formula | C13H17NO[1][2][3] |
| Molecular Weight | 203.28 g/mol [1][4] |
| Appearance | Dark yellow powder solid[3] |
| Odor | Odorless[3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[3] |
Signal Word: Danger[3]
Primary Hazards:
First-Aid Measures
Immediate medical attention is required in case of exposure. The following diagram outlines the recommended first-aid procedures.
Figure 1: First-Aid Procedures for this compound Exposure.
Handling and Storage
Proper handling and storage are essential to minimize risk.
Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the work area.[3]
Storage:
-
Store in a corrosives area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Exposure Controls and Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following diagram illustrates a general workflow for PPE selection.
Figure 2: Personal Protective Equipment (PPE) Selection Workflow.
Specific PPE Recommendations:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Hand Protection: Wear impervious gloves. The exact glove material should be selected based on breakthrough time and permeation rate for the specific conditions of use.[5]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5][6]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][3][5]
-
Specific Hazards: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3][5]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[3] Evacuate personnel to safe areas.[5] Avoid dust formation.[1][5] Do not get in eyes, on skin, or on clothing.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the product enter drains.[5]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1][3] Use spark-proof tools and explosion-proof equipment.[5]
Toxicological Information
While detailed experimental protocols for the toxicological data of this compound are not publicly available in the provided search results, the following information has been compiled from safety data sheets.
| Toxicity Endpoint | Classification/Data |
| Acute Oral Toxicity | Category 4[3] |
| Skin Corrosion/Irritation | Category 1B[3] |
| Serious Eye Damage/Irritation | Category 1[3] |
| Respiratory or Skin Sensitization | No data available[3] |
| Germ Cell Mutagenicity | No data available[3] |
| Carcinogenicity | No data available[3] |
| Reproductive Toxicity | No data available[3] |
| STOT-Single Exposure | No data available[3] |
| STOT-Repeated Exposure | No data available[3] |
| Aspiration Hazard | Not applicable[3] |
The toxicological properties have not been fully investigated.[3]
Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under normal conditions.[3]
-
Possibility of Hazardous Reactions: No information available.[3]
-
Conditions to Avoid: Incompatible products.[3]
-
Incompatible Materials: Strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2).[3]
Disposal Considerations
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
-
Dispose of this container to a hazardous or special waste collection point.[3]
-
Contaminated packaging should be treated as the product itself.
Regulatory Information
-
DEA Status: this compound (NPP) is a List I chemical under the Drug Enforcement Administration (DEA) regulations, indicating it is a chemical used in the manufacture of a controlled substance.[4][7]
This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the material and the implementation of a comprehensive safety program. Always consult the most current Safety Data Sheet (SDS) before working with this compound.
References
- 1. tnjchem.com [tnjchem.com]
- 2. 39742-60-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. N-Phenethyl-4-piperidinone | C13H17NO | CID 96437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
Methodological & Application
One-Pot Synthesis of 1-Phenethyl-4-piperidone: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the one-pot synthesis of 1-Phenethyl-4-piperidone, a key intermediate in the synthesis of various pharmaceuticals, from phenethylamine (B48288) and methyl acrylate (B77674). The protocol detailed below is based on an efficient method that combines a double Michael addition, a Dieckmann condensation, and subsequent hydrolysis and decarboxylation in a single reaction vessel. This methodology offers a streamlined and potentially more cost-effective approach compared to multi-step synthetic routes. All quantitative data is presented in a structured table, and a detailed experimental workflow is provided alongside a visual diagram for clarity.
Introduction
This compound (NPP) is a crucial building block in medicinal chemistry, most notably as a precursor for the synthesis of potent analgesics.[1] Traditional multi-step syntheses of NPP can be time-consuming and may result in lower overall yields. The one-pot synthesis from readily available starting materials, phenethylamine and methyl acrylate, presents an attractive alternative for efficient production.[1][2] This method proceeds through the formation of a diester intermediate via a double Michael addition, which then undergoes an intramolecular Dieckmann cyclization to form the piperidone ring. The final product is obtained after hydrolysis and decarboxylation of the resulting β-keto ester.[2][3]
Reaction Scheme
The overall reaction can be summarized as follows:
Phenethylamine + 2 Methyl Acrylate → N,N-bis(β-methoxycarbonylethyl)phenethylamine → Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate → this compound
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | Phenethylamine, Methyl Acrylate | [2][4] |
| Key Intermediates | N,N-bis(β-methoxycarbonylethyl)phenethylamine, Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate | [4][5] |
| Final Product | This compound | [2] |
| Overall Yield | 89.5% | [5] |
| Melting Point | 54.6-56.2 °C | [5] |
| Appearance | Light yellow crystalline solid | [5] |
Experimental Protocol
This protocol is based on a reported one-pot synthesis and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
β-Phenethylamine
-
Methyl acrylate
-
Anhydrous methanol (B129727)
-
Sodium metal
-
25% Hydrochloric acid
-
40% Sodium hydroxide (B78521) solution
-
Petroleum ether
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Ice bath
Procedure:
Step 1: Formation of N,N-bis(β-methoxycarbonylethyl)phenethylamine
-
In a clean, dry three-neck flask, prepare a mixture of methyl acrylate (8.0 mol) and anhydrous methanol (480 ml). Stir the mixture for 30 minutes.
-
In a separate beaker, prepare a solution of β-phenethylamine (3.2 mol) in anhydrous methanol (320 ml).
-
Cool the methyl acrylate solution in an ice bath. Slowly add the phenethylamine solution dropwise to the cooled methyl acrylate solution, ensuring the internal temperature does not exceed 40°C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux. Continue stirring at reflux for 8 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Remove the excess methanol and unreacted methyl acrylate under reduced pressure to obtain a pale yellow oily liquid, which is the intermediate N,N-bis(β-methoxycarbonylethyl)phenethylamine. The reported yield for this step is approximately 98.5%.[5]
Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation
-
To a 3000 ml three-neck flask, add toluene (300 ml) and sodium metal wire (0.96 mol). Heat the mixture to 110°C and stir at reflux for 30 minutes.
-
Cool the mixture to 40°C and slowly add anhydrous methanol (8.0 ml) dropwise. Stir for an additional 15 minutes.
-
Add the N,N-bis(β-methoxycarbonylethyl)phenethylamine (0.80 mol) obtained from Step 1 dropwise, controlling the temperature to not exceed 60°C.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Cool the reaction to room temperature. The solution will solidify.
-
Add 25% hydrochloric acid (1200 ml) to the solidified intermediate and reflux the mixture in an oil bath for 5 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and stir overnight.
-
Separate the toluene layer. Place the aqueous layer in an ice bath and adjust the pH to 12 using a 40% sodium hydroxide solution. A large amount of a light yellow crystalline solid will precipitate.
-
Cool the mixture, and collect the solid by suction filtration.
-
Recrystallize the crude product from petroleum ether to obtain light yellow crystals of this compound. The reported yield for this step is 89.5%.[5]
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound.
Safety Precautions
-
This synthesis should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere if possible.
-
Strong acids and bases (hydrochloric acid and sodium hydroxide) are corrosive and should be handled with caution.
-
Toluene and methanol are flammable and toxic. Avoid inhalation and contact with skin.
Conclusion
The one-pot synthesis of this compound from phenethylamine and methyl acrylate offers an efficient and high-yielding route to this important pharmaceutical intermediate. The procedure, while requiring careful control of reaction conditions, consolidates multiple synthetic steps into a single pot, thereby reducing reaction time and simplifying the overall process. This application note provides a detailed protocol and relevant data to aid researchers in the successful implementation of this synthesis.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
Application Notes and Protocols for N-alkylation of 4-piperidone using Phenethyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of 4-piperidone (B1582916) is a fundamental transformation in synthetic organic chemistry, crucial for the synthesis of a wide array of pharmaceutical compounds. The piperidine (B6355638) scaffold is a common motif in many biologically active molecules, and its functionalization allows for the modulation of pharmacological properties. This application note provides a detailed protocol for the N-alkylation of 4-piperidone with phenethyl bromide to synthesize 1-phenethyl-4-piperidone, a key intermediate in the production of various analgesics and other central nervous system agents. The protocol described herein is robust, providing high yields and purity.
Reaction Scheme
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of 4-piperidone acts as a nucleophile, attacking the electrophilic carbon of phenethyl bromide. A base is required to neutralize the hydrobromic acid byproduct and to deprotonate the piperidone hydrochloride salt, thereby increasing its nucleophilicity.
Caption: General reaction scheme for the N-alkylation of 4-piperidone.
Experimental Protocol
This protocol details the synthesis of this compound from 4-piperidone hydrochloride monohydrate and phenethyl bromide.
Materials:
-
4-Piperidone hydrochloride monohydrate (1.0 eq.)
-
Phenethyl bromide (~1.0 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Petroleum ether or Hexanes/Methylene (B1212753) chloride for recrystallization
-
Optional: Tetrabutylammonium (B224687) bromide (TBAB) (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile to the flask.
-
Add 4-piperidone hydrochloride monohydrate (1.0 eq.) to the stirred suspension.
-
If desired, add a catalytic amount of tetrabutylammonium bromide (TBAB) to facilitate the reaction.
-
Stir the mixture at room temperature for 30 minutes.
-
Addition of Phenethyl Bromide: Add phenethyl bromide (~1.0 eq.) to the reaction mixture dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from petroleum ether or a mixture of hexanes and methylene chloride to afford this compound as a crystalline solid.[1]
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (2.0) | Acetonitrile | 80-90 | 4-5 | ~88 | [2] |
| 2 | Cs₂CO₃ | Acetonitrile | 80 | 5 | 88 | [2] |
| 3 | NaH | Xylene | RT | 24 | 64 | [3] |
| 4 | NaOtBu | Xylene | RT | 24 | 61 | [3] |
| 5 | NaOMe | Xylene | RT | 24 | 40 | [3] |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| Appearance | White to off-white or yellow-brown crystalline powder |
| Melting Point | 56-60 °C |
| ¹H NMR (CDCl₃, δ ppm) | 7.34-7.21 (m, 5H, Ar-H), 2.88-2.69 (m, 4H, -CH₂-), 2.48 (t, 4H, -CH₂-CO-CH₂-) |
| ¹³C NMR (CDCl₃, δ ppm) | 208.9, 139.9, 128.6, 128.4, 126.2, 59.3, 53.0, 41.2, 34.1 |
| IR (KBr, cm⁻¹) | 1703 (C=O stretch) |
| MS (m/z) | 203 (M⁺), 112, 42 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Logical Relationships
Caption: Logical relationship between inputs, process, and outputs of the N-alkylation reaction.
References
Application Notes and Protocols: Synthesis of 1-Phenethyl-4-piperidone via Dieckmann Cyclization
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 1-phenethyl-4-piperidone, a key intermediate in the production of various pharmaceuticals, including fentanyl and its analogs.[1][2][3] The synthesis is centered around the Dieckmann cyclization of an aminodicarboxylate ester.[2][3] This document outlines the reaction pathway, provides a comprehensive experimental protocol, and presents a summary of reaction conditions and corresponding yields to guide researchers in optimizing this synthesis.
Introduction
This compound (NPP) is a critical precursor in the synthesis of 4-anilido-N-phenethylpiperidine (ANPP), which is an immediate precursor to a class of potent synthetic opioids.[1] The most common and established method for synthesizing 4-piperidones involves the addition of a primary amine to two equivalents of an alkyl acrylate (B77674), followed by a Dieckmann condensation, hydrolysis, and decarboxylation.[4] The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a pivotal step in forming the piperidone ring.[5][6] This protocol details an optimized procedure for this synthesis.
Reaction Pathway
The overall synthesis of this compound proceeds in three main stages:
-
Michael Addition: Phenethylamine (B48288) reacts with two equivalents of methyl acrylate to form the diester, N,N-bis(carbomethoxyethyl)phenethylamine.[2][3]
-
Dieckmann Cyclization: The diester undergoes an intramolecular cyclization in the presence of a strong base to form the cyclic β-keto ester, methyl 4-oxo-1-phenethylpiperidine-3-carboxylate.[2][3][7]
-
Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield the final product, this compound.[2][3][8]
Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is an amalgamation of procedures described in the literature.[2][3][8]
Materials and Reagents:
-
Phenethylamine
-
Methyl acrylate
-
Sodium metal, Sodium hydride (NaH), or Sodium t-butoxide (NaOtBu)
-
Xylene (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Calcium Chloride (CaCl2) or other suitable drying agent
-
Petroleum ether or other suitable recrystallization solvent
Procedure:
Step 1: Synthesis of N,N-bis(carbomethoxyethyl)phenethylamine (Diester)
-
To a solution of phenethylamine (1.0 mol) in a suitable solvent, add methyl acrylate (2.2 mol) dropwise while maintaining the temperature below 40 °C with an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours (e.g., 8 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess methyl acrylate under reduced pressure to obtain the crude diester as a pale yellow oil. This intermediate is often used in the next step without further purification. A quantitative yield is typically expected.
Step 2: Dieckmann Cyclization
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a suspension of a strong base (e.g., sodium, 2.0 mol) in anhydrous xylene.
-
Heat the mixture to initiate the reaction (e.g., 50 °C for sodium).
-
Slowly add a solution of the crude diester (1.0 mol) in anhydrous xylene to the stirred suspension. High dilution is recommended to favor intramolecular cyclization.
-
After the addition, continue stirring at room temperature for an extended period (e.g., 24 hours). The reaction progress can be monitored by TLC.[3]
-
Upon completion, the sodium salt of the β-keto ester will precipitate.
Step 3: Hydrolysis and Decarboxylation
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify by adding excess concentrated HCl.
-
Reflux the acidic mixture for several hours (e.g., 5 hours) to effect hydrolysis and decarboxylation.[8] Monitor the completion of the reaction by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Basify the mixture by the addition of a concentrated NaOH solution (e.g., 40%) until the pH is approximately 12.[8]
-
The product, this compound, will separate as an oily layer or a solid precipitate.
-
Extract the product with a suitable organic solvent (e.g., xylene).
-
Dry the combined organic extracts over a drying agent (e.g., CaCl2), filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether to yield light yellow crystals.[8] The melting point of the pure product is in the range of 56-60 °C.[1]
Data Presentation: Reaction Optimization
The yield of the Dieckmann cyclization is highly dependent on the reaction conditions. The following table summarizes reported yields under various conditions.
| Base | Solvent | Temperature | Reaction Time (h) | Yield (%) | Reference |
| Sodium | Xylene | RT | 6 | 19 | [2][3] |
| Sodium | Xylene | RT | 12 | 44 | [2][3] |
| Sodium | Xylene | RT | 24 | 57-72 | [2][3] |
| Sodium | Xylene | RT | 72 | 20 | [2][3] |
| NaH | Xylene | Reflux | N/A | 64 | [2] |
| NaOMe | Xylene | Reflux | N/A | 40 | [2] |
| NaOtBu | Xylene | Reflux | N/A | 61 | [2] |
Note: The yields reported are for the overall conversion from the diester to the final this compound product. Dilution has a significant positive effect on the yield, with a three-fold increase in solvent volume potentially doubling the yield.[3] Performing the initial addition at elevated temperatures can decrease the yield.[3]
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Sodium metal and sodium hydride are highly reactive and flammable, especially with water. Handle with extreme care under an inert atmosphere.
-
Concentrated acids and bases are corrosive. Handle with caution.
Conclusion
The synthesis of this compound via Dieckmann cyclization is a well-established and scalable method. Careful control of reaction parameters, particularly the choice of base, reaction time, and dilution, is crucial for achieving high yields. The protocol and data presented here provide a comprehensive guide for researchers to successfully synthesize this important pharmaceutical intermediate.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 1-Phenethyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-Phenethyl-4-piperidone, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes tabulated spectral data, comprehensive experimental protocols, and visualizations to aid in the structural elucidation and characterization of this molecule.
Introduction
This compound (NPP) is a derivative of 4-piperidone (B1582916) with the molecular formula C₁₃H₁₇NO. Accurate structural analysis and purity assessment are critical in drug development and chemical synthesis. NMR spectroscopy is a primary analytical technique for the unambiguous structural determination of organic molecules like NPP, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Molecular Structure and Atom Numbering
The chemical structure of this compound with the atom numbering used for NMR spectral assignments is shown below.
Using 1-Phenethyl-4-piperidone in the Siegfried method for fentanyl synthesis
I am unable to fulfill this request. Providing detailed protocols and application notes for the synthesis of fentanyl, a potent and dangerous controlled substance, falls outside of my safety guidelines. The information requested could be used to facilitate the illicit production of a harmful chemical agent.
My purpose is to be helpful and harmless, and providing instructions for the creation of dangerous substances is a direct violation of this core principle. Manufacturing controlled substances is illegal and extremely dangerous, posing significant risks to individuals and communities.
I can, however, provide general, educational information on related topics that does not involve detailed synthesis instructions. For example, I can discuss:
-
The history of medicinal chemistry and the development of synthetic opioids from a historical perspective.
-
The general principles of chemical reactions used in pharmaceutical development (without providing specific recipes for controlled substances).
-
The public health and safety risks associated with illicitly manufactured fentanyl and its analogues.
-
Information on harm reduction, substance abuse treatment, and resources for addiction support.
Application Note and Protocol: A Detailed Experimental Procedure for the Reductive Amination of N-phenethyl-4-piperidone (NPP) to 4-anilino-N-phenethylpiperidine (4-ANPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 4-anilino-N-phenethylpiperidine (4-ANPP), a crucial intermediate in the preparation of fentanyl and its analogs.[1][2][3] The primary method detailed is the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline (B41778). This application note includes detailed methodologies, a summary of quantitative data from various reductive methods, and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers in drug development and organic synthesis.
Introduction
4-anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, is a key precursor in the synthesis of the potent opioid analgesic, fentanyl.[1][2] The efficient synthesis of 4-ANPP is therefore of significant interest to the pharmaceutical industry. The most common and direct route to 4-ANPP is through the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[1][4] This reaction involves the formation of an imine or enamine intermediate from NPP and aniline, which is then reduced to the desired secondary amine, 4-ANPP.[2][5]
Several methods have been developed for this transformation, employing various reducing agents and reaction conditions. These methods include catalytic hydrogenation and reductions using hydride reagents like sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120).[2][4][5] The choice of reducing agent and protocol can significantly impact the reaction yield, purity of the product, and overall efficiency of the synthesis. This document outlines a detailed protocol using Raney Nickel catalyzed hydrogenation, and presents a comparison of different reductive methods.
Experimental Overview
The overall synthetic pathway for the reduction of NPP to 4-ANPP is depicted in the workflow diagram below. The process begins with the reaction of NPP and aniline in a suitable solvent, followed by the introduction of a reducing agent to yield the final product. Subsequent workup and purification steps are crucial for obtaining high-purity 4-ANPP.
Figure 1: Experimental workflow for the synthesis of 4-ANPP.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from a patented method for the preparation of N-phenethyl-4-phenylaminopiperidine.[2]
3.1. Materials and Reagents
-
N-phenethyl-4-piperidone (NPP)
-
Aniline
-
Absolute Ethanol
-
Raney Nickel (slurry)
-
Glacial Acetic Acid
-
3A Molecular Sieves (optional, for drying)
-
Hydrogen Gas
-
Petroleum Ether
3.2. Equipment
-
Autoclave (high-pressure reaction vessel)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Procedure
-
Reaction Setup: In a 2L autoclave, combine N-phenethyl-4-piperidone (54g, 0.266 mol), aniline (27.54g, 0.296 mol), absolute ethanol (1000 ml), and glacial acetic acid (3.0 ml).[2] For reactions sensitive to water, dried 3A molecular sieves (75g) can be added.[2]
-
Catalyst Addition: Carefully add Raney Nickel (20g, as a slurry) to the reaction mixture.[2]
-
Hydrogenation: Seal the autoclave and purge the vessel with nitrogen gas to remove air. Pressurize the autoclave with hydrogen gas to 0.4 MPa.[2]
-
Reaction: Heat the mixture to 60°C while stirring and maintain these conditions for 2 hours.[2]
-
Cooling and Filtration: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the hydrogen gas. Remove the solid catalyst by suction filtration.[2]
-
Solvent Removal: Concentrate the resulting light-yellow solution by removing the ethanol under reduced pressure using a rotary evaporator.[2]
-
Crystallization and Isolation: To the concentrated residue, add petroleum ether (20 ml) and cool to induce crystallization. Collect the white crystalline product by suction filtration.[2]
-
Drying: Dry the product to obtain 4-anilino-N-phenethylpiperidine.
Quantitative Data Summary
The synthesis of 4-ANPP via reductive amination of NPP can be achieved through various methods, each with its own characteristic yield and conditions. The table below summarizes the quantitative data from different reported procedures.
| Reducing Agent/Method | Solvent(s) | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Raney Ni / H₂ | Ethanol | 60°C | 2 hours | 88.1 | [2] |
| Sodium Triacetoxyborohydride | Dichloromethane (B109758) | Room Temperature | 16 hours | 62-88 | [2][6] |
| Sodium Borohydride | Toluene (B28343), Ethanol | Reflux | 22 hours | 50-80 | [5][7] |
| Zinc Dust / Acetic Acid | Acetic Acid | 65-80°C | 20-30 hours | Not specified | [7] |
Alternative Reduction Protocols
5.1. Sodium Triacetoxyborohydride Reduction
This method offers a milder alternative to catalytic hydrogenation.
-
Dissolve N-phenethyl-4-piperidone, aniline, and acetic acid in dichloromethane and cool the mixture in an ice bath.[6]
-
Add sodium triacetoxyborohydride portion-wise to the cooled solution.[6]
-
Allow the reaction to stir and warm to room temperature overnight.[6]
-
Quench the reaction with an aqueous solution of sodium hydroxide.[6]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.[6]
-
Combine the organic extracts, dry over a suitable drying agent, and concentrate to yield the product.
5.2. Sodium Borohydride Reduction
A common and cost-effective method for imine reduction.
-
Reflux a mixture of N-phenethyl-4-piperidone and aniline in toluene using a Dean-Stark trap to remove water and form the imine intermediate.[5]
-
After cooling, dilute the mixture with ethanol.[5]
-
Add sodium borohydride to the solution containing the imine.
-
Stir the reaction mixture until the reduction is complete.
-
Work up the reaction by adding water and extracting the product with a suitable organic solvent.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation is carried out in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.
-
Raney Nickel: Raney Nickel is pyrophoric and may ignite if allowed to dry in the air. Handle as a slurry and keep wet at all times.
-
Aniline: Aniline is toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed, including the use of a lab coat, safety glasses, and gloves.
Conclusion
The reduction of N-phenethyl-4-piperidone to 4-anilino-N-phenethylpiperidine is a critical step in the synthesis of fentanyl. This application note provides a detailed, reproducible protocol for this transformation using catalytic hydrogenation with Raney Nickel, which offers high yields.[2] Additionally, alternative methods using sodium triacetoxyborohydride and sodium borohydride are presented, providing flexibility for researchers based on available resources and desired reaction conditions. The provided data and workflow diagrams are intended to aid researchers in the successful synthesis and purification of this important intermediate.
References
- 1. 4-ANPP - Wikipedia [en.wikipedia.org]
- 2. Preparation method of N-phenethyl-4-phenylaminopiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP) [cymitquimica.com]
- 4. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 5. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. EP2252149A2 - A method for the preparation of fentanyl - Google Patents [patents.google.com]
Application Notes and Protocols: Phase Transfer Catalysis in the Synthesis of 1-Phenethyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 1-Phenethyl-4-piperidone via N-alkylation of 4-piperidone (B1582916) using phase transfer catalysis (PTC). This methodology offers a robust and efficient alternative to traditional synthesis routes, often resulting in higher yields, milder reaction conditions, and greater operational simplicity. Special emphasis is placed on the use of tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the experimental workflow and catalytic mechanism.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the potent analgesic, fentanyl, and its analogues. The efficient synthesis of this precursor is therefore of significant interest to the pharmaceutical and organic synthesis communities. Traditional methods for its preparation can be cumbersome, requiring harsh reaction conditions or complex procedures. Phase transfer catalysis has emerged as a powerful technique to overcome these challenges by facilitating the reaction between reactants in immiscible phases. In the context of this compound synthesis, PTC enables the transfer of the deprotonated 4-piperidone from an aqueous or solid phase into an organic phase to react with phenethyl bromide.
Data Presentation
The following tables summarize the key parameters and outcomes for the synthesis of this compound using phase transfer catalysis, with a focus on the N-alkylation of 4-piperidone.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrabutylammonium bromide (TBAB) | K₂CO₃ | Acetonitrile (B52724) | 80 | 5 | 88 | [1] |
| Tetrabutylammonium bromide (TBAB) | K₂CO₃ | Acetonitrile | 90 | 4 | Not Specified | [1] |
| Variety of PTCs | Not Specified | Biphasic | Not Specified | Not Specified | Not Specified | [2] |
Table 1: Reaction Conditions and Yields for the Synthesis of this compound via PTC. This table highlights the typical conditions for the N-alkylation of 4-piperidone using TBAB as the phase transfer catalyst.
| Parameter | Condition | Effect on Yield | Notes |
| Catalyst | Tetrabutylammonium bromide (TBAB) | High | Commonly used and effective for this transformation. |
| Benzyltriethylammonium chloride | Comparable to TBAB | Mentioned as an alternative in similar PTC reactions. | |
| Cetyltrimethylammonium bromide | Lower than TBAB | Mentioned as being less effective in similar PTC reactions. | |
| Base | Potassium Carbonate (K₂CO₃) | Effective | A solid base commonly used in solid-liquid PTC. |
| Sodium Hydroxide (NaOH) | Effective | Can be used in liquid-liquid PTC systems. | |
| Solvent | Acetonitrile | Good | A common polar aprotic solvent for this reaction. |
| Toluene | Potential Alternative | Often used in PTC reactions. | |
| Temperature | 80-90°C (Reflux) | Optimal | Provides a good reaction rate without significant byproduct formation. |
| Reaction Time | 4-5 hours | Sufficient for completion | Reaction progress can be monitored by TLC. |
Table 2: Influence of Reaction Parameters on the Synthesis of this compound. This table provides a qualitative overview of how different reaction components can impact the outcome of the synthesis.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound using tetrabutylammonium bromide as a phase transfer catalyst.
Materials:
-
4-Piperidone hydrochloride
-
Phenethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-piperidone hydrochloride (1 equivalent), potassium carbonate (2.5 equivalents), and tetrabutylammonium bromide (0.1 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: To the stirred suspension, add phenethyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Extraction: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to afford a white to off-white solid.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of phase transfer catalysis in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of Phase Transfer Catalysis for this compound synthesis.
References
Application of 1-Phenethyl-4-piperidone in Analgesic Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenethyl-4-piperidone (NPP) is a pivotal chemical intermediate in the field of medicinal chemistry, particularly in the discovery and development of potent analgesics.[1] Its core structure serves as a foundational scaffold for the synthesis of the 4-anilidopiperidine class of synthetic opioids, the most prominent member being fentanyl.[2][3] Fentanyl, first synthesized in 1959, is a powerful µ-opioid receptor agonist, estimated to be 50 to 100 times more potent than morphine.[4][5] The phenethyl group attached to the piperidine (B6355638) nitrogen of NPP is a crucial pharmacophoric element that contributes significantly to the analgesic potency of its derivatives. This document provides detailed application notes on the utility of NPP in analgesic drug discovery, experimental protocols for the synthesis and evaluation of its derivatives, and an overview of the relevant signaling pathways.
Application Notes: The Role of this compound in Opioid Synthesis
This compound is the primary precursor for the synthesis of 4-anilino-N-phenethylpiperidine (ANPP), which is the immediate precursor to fentanyl and its numerous analogs.[1][6] The general synthetic strategy involves a two-step process:
-
Reductive Amination: NPP undergoes reductive amination with aniline (B41778) to yield ANPP. This reaction is a cornerstone in the synthesis of fentanyl-like compounds.[6]
-
Acylation: The secondary amine of ANPP is then acylated with an appropriate acylating agent, such as propionyl chloride, to introduce the N-propanoyl group, resulting in the formation of fentanyl.[3]
The versatility of this synthetic route allows for the creation of a wide array of fentanyl analogs through the modification of the N-acyl group and substitutions on the aniline and phenethyl rings. These modifications have been extensively explored to understand the structure-activity relationships (SAR) and to develop analgesics with improved pharmacological profiles, such as enhanced potency, altered duration of action, and reduced side effects.[1][2]
Quantitative Data on Fentanyl and its Analogs
The following tables summarize the pharmacological data for fentanyl and a selection of its analogs, highlighting the impact of structural modifications on receptor binding affinity and analgesic potency.
Table 1: Opioid Receptor Binding Affinities of Fentanyl Analogs
| Compound | µ-Opioid Receptor IC50 (nM) | δ-Opioid Receptor Ki (nM) | Reference |
| Fentanyl | 1.23 | 242.5 ± 102.5 | [7][8] |
| Morphine | 4.02 | 68.5 ± 19.5 | [7][8] |
| Acryloylfentanyl | 1.4 | - | [9] |
| Acetylfentanyl | - | - | |
| Butyrylfentanyl | - | - | |
| Valerylfentanyl | - | - | |
| Hexanoylfentanyl | - | - | |
| Carfentanil | - | - | |
| Sufentanil | - | - | |
| Alfentanil | - | - | |
| Remifentanil | - | - | |
| 3-Methylfentanyl (cis, +) | - | - | |
| 4-Methylfentanyl | - | - | |
| p-Fluorofentanyl | - | - |
Table 2: In Vivo Analgesic Potency and Toxicity of Fentanyl Analogs
| Compound | Analgesic Potency (ED50, mg/kg) | Lethal Dose (LD50, mg/kg) | Therapeutic Index (LD50/ED50) | Reference |
| Fentanyl | 0.011 | 3.1 (rats) | ~280 | [10] |
| Morphine | 15 | - | - | [10] |
| Acetylfentanyl | 0.021 | 9.3 | 443 | [9] |
| Acryloylfentanyl | - | 0.082 | - | [9] |
| 3-Methylfentanyl (cis, +) | 0.00058 | - | - | [10] |
| α-Methylfentanyl | 0.0085 | - | - | [10] |
| 4-Methylfentanyl | 0.0028 | - | - | [10] |
| Carfentanil | - | - | - |
Experimental Protocols
Synthesis of 4-Anilino-N-phenethylpiperidine (ANPP) from NPP (Siegfried Method)
This protocol describes the reductive amination of this compound with aniline.
Materials:
-
This compound (NPP)
-
Aniline
-
Sodium borohydride (B1222165)
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 eq) and aniline (1.1 eq) in methanol, add glacial acetic acid to adjust the pH to approximately 5-6.
-
Cool the mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-anilino-N-phenethylpiperidine (ANPP). The product can be further purified by column chromatography or recrystallization if necessary.
In Vivo Analgesic Assay: Hot Plate Test
The hot plate test is a widely used method to assess the central analgesic activity of compounds.[11][12]
Apparatus:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglass cylinder to confine the animal on the hot plate surface.
-
Timer.
Animals:
-
Male or female mice (e.g., Swiss albino) weighing 20-25 g.
Procedure:
-
Set the temperature of the hot plate to a constant 55 ± 0.5°C.[13]
-
Administer the test compound (dissolved in a suitable vehicle) or the vehicle control to the animals via the desired route (e.g., intraperitoneal, subcutaneous).
-
At a predetermined time after administration (e.g., 30, 60, 90, and 120 minutes), place each animal individually on the hot plate.[14]
-
Start the timer immediately.
-
Observe the animal for signs of nociception, which include licking of the hind paws or jumping.[11]
-
Record the latency time (in seconds) for the animal to exhibit one of these responses.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.[13]
-
Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
In Vivo Analgesic Assay: Tail Flick Test
The tail flick test is another common method for evaluating centrally mediated analgesia, primarily reflecting a spinal reflex.[12][13]
Apparatus:
-
Tail flick analgesiometer with a radiant heat source.
-
Animal restrainer.
Animals:
-
Male or female rats or mice.
Procedure:
-
Gently place the animal in the restrainer.
-
Position the animal's tail over the radiant heat source.
-
Activate the heat source and start the timer.
-
The endpoint is the flicking or withdrawal of the tail from the heat source.
-
Record the tail flick latency (in seconds).
-
A cut-off time (e.g., 10-15 seconds) must be set to avoid tissue damage.[12][15]
-
Administer the test compound or vehicle control.
-
Measure the tail flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).[12]
-
Calculate the %MPE as described for the hot plate test.
Signaling Pathways and Visualizations
Analgesics derived from this compound, such as fentanyl and its analogs, exert their effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4][16]
µ-Opioid Receptor Signaling Pathway
The activation of the µ-opioid receptor by an agonist initiates a cascade of intracellular events leading to analgesia.
Caption: µ-Opioid receptor signaling cascade.
Experimental Workflow for Analgesic Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel analgesics derived from this compound.
Caption: Workflow for analgesic drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Fentanyl Analogs | PNNL [pnnl.gov]
- 6. 4-ANPP - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. jcdr.net [jcdr.net]
- 13. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Piperidine Derivatives from 1-Phenethyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenethyl-4-piperidone (NPP) is a pivotal chemical intermediate in medicinal chemistry and pharmaceutical research. As a derivative of 4-piperidinone, NPP serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds.[1] Its structure is a core component in numerous pharmaceuticals, most notably in the development of potent analgesics, including fentanyl and its analogues.[1][2] The reactivity of the carbonyl group at the C-4 position, combined with the stability of the N-phenethylpiperidine core, allows for extensive functionalization.
This document provides detailed application notes and experimental protocols for several key synthetic transformations starting from this compound. These methodologies enable the generation of diverse libraries of piperidine (B6355638) derivatives for structure-activity relationship (SAR) studies and drug discovery programs. The reactions covered include reductive amination, Wittig olefination, Grignard reactions, and the synthesis of spiro-heterocycles, highlighting the strategic importance of NPP as a foundational building block.
Application Note 1: Synthesis of 4-Amino-1-phenethylpiperidine Derivatives via Reductive Amination
Reductive amination is a highly efficient, often one-pot, method for converting the ketone functionality of NPP into a range of primary, secondary, or tertiary amines by forming an imine or iminium ion intermediate, which is subsequently reduced.[3] This reaction is fundamental for synthesizing 4-anilido-N-phenethylpiperidine (ANPP), a direct precursor to fentanyl.[1][4]
Experimental Protocols
Protocol 1.1: Reductive Amination using Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
To a solution of this compound (1.0 eq) and a desired primary or secondary amine (e.g., aniline (B41778), 1.0-1.2 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE), add sodium triacetoxyborohydride (1.2-1.5 eq) in a single portion at room temperature.[3]
-
For reactions involving less reactive amines, a catalytic amount of acetic acid (0.05-0.1 eq) may be added to facilitate iminium ion formation.[3]
-
Stir the mixture at room temperature for 1-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3]
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-substituted-4-amino-1-phenethylpiperidine derivative.[3]
Protocol 1.2: Reductive Amination using Catalytic Hydrogenation
-
In a 2L autoclave, combine N-phenethyl-4-piperidone (54g, 0.266mol), aniline (27.54g, 0.296mol), glacial acetic acid (3.0ml), and absolute ethanol (B145695) (1000ml).[4]
-
Add Raney-Ni catalyst (20g) to the mixture.[4]
-
Purge the autoclave with nitrogen gas to remove air, then introduce hydrogen gas to a pressure of 0.4 MPa.[4]
-
Heat the reaction mixture to 60°C and stir for 2 hours.[4]
-
After the reaction is complete, cool the vessel to room temperature and carefully filter the solid catalyst.
-
Concentrate the resulting light-yellow solution under reduced pressure to remove the ethanol.[4]
-
Add petroleum ether (20ml) to the residue to induce crystallization.[4]
-
Filter the resulting white crystals to obtain the product. This method has been reported to yield N-phenethyl-4-anilinopiperidine at 88.1% with 99.5% purity (HPLC).[4]
Data Presentation: Comparison of Reductive Amination Protocols
| Method | Reducing Agent | Amine (Example) | Solvent | Temperature | Time | Yield | Purity | Reference |
| Protocol 1.1 | Sodium Triacetoxyborohydride | Aniline | DCE/DCM | Room Temp | 1-24 h | Good to High | Variable | [3] |
| Protocol 1.2 | H₂/Raney-Ni | Aniline | Ethanol | 60°C | 2 h | 88.1% | 99.5% (HPLC) | [4] |
| Alternative | Sodium Borohydride | Aniline | Methanol | Reflux | >2 h | Not Specified | Not Specified | [4] |
| Alternative | Sodium Cyanoborohydride | Aniline | Methanol | 0°C to RT | 24 h | Good to High | Variable | [3] |
Visualization: Reductive Amination Workflow
Caption: General workflow for the reductive amination of this compound.
Application Note 2: Carbonyl Olefination via Wittig Reaction
The Wittig reaction provides a reliable method for converting the C4-carbonyl group of NPP into a carbon-carbon double bond.[1] This transformation is valuable for introducing exocyclic methylene (B1212753) groups, which can serve as versatile handles for further synthetic manipulations, such as hydroboration-oxidation, epoxidation, or as part of a larger pharmacophore.
Experimental Protocol
Protocol 2.1: Synthesis of 4-(Methoxymethylene)-1-phenethylpiperidine
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend (methoxymethyl)triphenylphosphonium (B8745145) chloride (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq), dropwise to generate the phosphorus ylide. The solution will typically turn a deep red or orange color.
-
Stir the mixture at 0°C for 30-60 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove triphenylphosphine (B44618) oxide and other impurities, yielding the enol ether product.[1]
Data Presentation: Reagents for Wittig Olefination
| Ylide Precursor | Base | Aldehyde/Ketone | Product Type | Reference |
| (Methoxymethyl)triphenylphosphonium chloride | n-BuLi / t-BuOK | This compound | Enol Ether | [1] |
| Methyltriphenylphosphonium bromide | n-BuLi / t-BuOK | This compound | Exocyclic Methylene | [5] |
| Benzyltriphenylphosphonium chloride | n-BuLi / t-BuOK | This compound | 4-Benzylidene-piperidine | [6] |
Visualization: Wittig Reaction Scheme
Caption: General scheme for the Wittig reaction with this compound.
Application Note 3: Synthesis of 4-Hydroxy-4-Substituted Piperidines
The addition of organometallic reagents, such as Grignard reagents or organolithiums, to the carbonyl group of NPP allows for the straightforward synthesis of 4-hydroxy-4-substituted piperidine derivatives.[1] This reaction introduces a new carbon-carbon bond and a tertiary alcohol functionality, which can be a key structural motif or a handle for further derivatization. This approach is crucial for creating compounds with a quaternary stereocenter at the C4 position.[7]
Experimental Protocol
Protocol 3.1: General Procedure for Grignard Addition
-
In a flame-dried, three-necked flask under an inert atmosphere, place a solution of this compound (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Cool the solution to 0°C or -78°C, depending on the reactivity of the Grignard reagent.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1-1.5 eq) dropwise via a syringe or dropping funnel.
-
Stir the reaction mixture at the cooled temperature for 1-4 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (B1210297) or a similar organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford the desired 4-hydroxy-4-substituted-1-phenethylpiperidine.
Data Presentation: Examples of Grignard Additions
| Organometallic Reagent | R-Group Added | Product Type |
| Phenylmagnesium bromide | Phenyl | 4-Hydroxy-4-phenyl-piperidine |
| Methylmagnesium iodide | Methyl | 4-Hydroxy-4-methyl-piperidine |
| Ethylmagnesium bromide | Ethyl | 4-Hydroxy-4-ethyl-piperidine |
| Vinylmagnesium bromide | Vinyl | 4-Hydroxy-4-vinyl-piperidine |
Visualization: Grignard Reaction Logical Flow
Caption: Logical flow for the synthesis of tertiary alcohols from NPP via Grignard addition.
Application Note 4: Synthesis of Spiro-Piperidine Derivatives
Spiro-piperidines are an important class of compounds in drug discovery, where the rigid spirocyclic framework can enhance binding affinity and improve pharmacokinetic properties by locking the conformation of the molecule.[8] this compound is an excellent starting material for the synthesis of various spiro-heterocycles.[9]
Experimental Protocol
Protocol 4.1: One-Pot Synthesis of Spiro[indole-3,4'-piperidine] Derivatives (Conceptual)
-
To a solution of this compound (1.0 eq) and a substituted aniline (1.1 eq) in a suitable solvent like ethanol or methanol, add a catalytic amount of acid (e.g., acetic acid or HCl).
-
Stir the mixture to form the enamine or imine intermediate in situ.
-
Add a third component, such as isocyanide (e.g., tert-butyl isocyanide), and a Lewis or Brønsted acid catalyst.
-
Heat the reaction mixture under reflux for several hours until the starting materials are consumed (monitor by TLC). This type of multi-component reaction can lead to the formation of complex spirocyclic systems.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography to isolate the desired spiro-piperidine derivative.
Visualization: Spirocycle Formation Concept
Caption: Conceptual pathway to spiro-piperidines from this compound.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. sciepub.com [sciepub.com]
- 7. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. bepls.com [bepls.com]
- 9. jocpr.com [jocpr.com]
Application Notes and Protocols for the Forensic Identification of New Psychoactive Substances (NPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rapid emergence of New Psychoactive Substances (NPS), also referred to as Novel Psychoactive Products (NPP), presents a significant challenge to forensic laboratories, healthcare professionals, and law enforcement agencies. These substances are often designed to mimic the effects of controlled drugs while evading existing legal frameworks. Accurate and efficient analytical methods are crucial for the identification and characterization of these novel compounds. This document provides detailed application notes and experimental protocols for the forensic identification of NPS using a variety of analytical techniques. The information is intended to guide researchers, scientists, and drug development professionals in establishing and validating robust analytical workflows.
Analytical Techniques for NPS Identification
A multi-platform approach is often necessary for the comprehensive analysis of NPS, as no single technique can definitively identify all compounds. The primary analytical methods employed in forensic laboratories include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for the analysis of synthetic cathinones and some synthetic cannabinoids.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique suitable for a wide range of NPS, including non-volatile and thermally labile compounds like many synthetic cannabinoids and their metabolites.[3][4][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): A rapid, non-destructive technique that provides information about the functional groups present in a molecule, aiding in the preliminary identification of unknown substances.
-
Raman Spectroscopy: Another non-destructive vibrational spectroscopy technique that is complementary to FTIR and can be used for the rapid identification of seized materials, including fentanyl analogs.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the unambiguous structure elucidation of novel or unknown psychoactive substances.[8][9]
Application Note 1: GC-MS for the Identification of Synthetic Cathinones
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the forensic analysis of synthetic cathinones in seized materials. Its ability to separate complex mixtures and provide characteristic mass spectra makes it a reliable tool for identification.
Experimental Protocol: GC-MS Analysis of Synthetic Cathinones
This protocol outlines a general procedure for the screening and identification of synthetic cathinones in powder samples.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the seized powder.
-
Dissolve the sample in 1 mL of methanol.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble materials.
-
Transfer the supernatant to an autosampler vial for analysis.
-
For some synthetic cathinones, a basic extraction may improve peak shape. This involves dissolving the sample in water, basifying with a suitable base, and then extracting with an organic solvent.[10]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-550 amu
3. Data Analysis:
-
The identification of synthetic cathinones is achieved by comparing the retention time and the acquired mass spectrum of the analyte with those of a certified reference standard analyzed under the same conditions.
-
Mass spectral libraries (e.g., SWGDRUG) can be used for tentative identification, but confirmation should always be performed against a reference standard.
Quantitative Data: GC-MS of Synthetic Cathinones
The following table provides retention times and major mass-to-charge ratios (m/z) for selected synthetic cathinones using the protocol described above. These values are illustrative and may vary slightly depending on the specific instrumentation and conditions.
| Compound | Retention Time (min) | Major GC-MS ions (m/z) |
| Mephedrone (B570743) | 8.52 | 58, 119, 146, 175 |
| Methylone | 9.21 | 58, 135, 163, 191 |
| MDPV | 11.54 | 84, 126, 218, 275 |
| α-PVP | 10.89 | 84, 91, 126, 202 |
| Eutylone | 11.23 | 72, 163, 191, 249 |
Experimental Workflow: GC-MS Analysis of Seized Powder
Caption: Workflow for the forensic identification of NPS in seized powders using GC-MS.
Application Note 2: LC-MS/MS for the Quantification of Synthetic Cannabinoids in Oral Fluid
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of synthetic cannabinoids in biological matrices due to its high sensitivity and specificity. Oral fluid is a valuable matrix for detecting recent drug use.
Experimental Protocol: LC-MS/MS Analysis of Synthetic Cannabinoids in Oral Fluid
This protocol describes a validated method for the detection and quantification of 19 synthetic cannabinoids in oral fluid.[4]
1. Sample Preparation:
-
Pipette 100 µL of oral fluid into a microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent)
-
Mass Spectrometer: Sciex 6500+ QTRAP (or equivalent)
-
Column: Kinetex Biphenyl (50 mm × 3 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30-95% B
-
3.0-3.5 min: 95% B
-
3.5-4.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
IonSpray Voltage: 5500 V
-
Temperature: 550 °C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
3. Data Analysis:
-
Quantification is performed using a calibration curve prepared in blank oral fluid.
-
Two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure specificity.
Quantitative Data: LC-MS/MS of Synthetic Cannabinoids in Oral Fluid
The following table summarizes the validation parameters for the described method.[4]
| Parameter | Value |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantitation (LOQ) | 2.5 ng/mL |
| Linearity Range | 2.5 - 500 ng/mL |
| Accuracy | 90.5 - 112.5% of target |
| Precision (CV%) | 3 - 14.7% |
Experimental Workflow: LC-MS/MS Analysis of Oral Fluid
Caption: Workflow for the quantification of synthetic cannabinoids in oral fluid by LC-MS/MS.
Application Note 3: Vibrational Spectroscopy (FTIR and Raman) for Rapid Screening of NPS
FTIR and Raman spectroscopy are valuable tools for the rapid, non-destructive screening of seized materials. They provide information about the chemical structure of a substance, allowing for presumptive identification.
Experimental Protocol: FTIR-ATR Analysis of NPS
1. Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the powder sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2. FTIR-ATR Instrumentation and Conditions:
-
Spectrometer: Thermo Scientific Nicolet iS5 FTIR Spectrometer (or equivalent) with an iD7 ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Data Format: Absorbance
3. Data Analysis:
-
The acquired spectrum is compared against a spectral library of known NPS and controlled substances.
-
Characteristic peaks corresponding to specific functional groups (e.g., C=O stretch in cathinones, aromatic C-H bends) are used for identification.
Experimental Protocol: Raman Spectroscopy Analysis of Fentanyl Analogs
1. Sample Preparation:
-
For solid samples, place a small amount on a microscope slide.
-
For samples in solution, use a quartz cuvette.
-
Some applications may utilize Surface-Enhanced Raman Spectroscopy (SERS) for improved sensitivity, which involves mixing the sample with a colloidal solution of nanoparticles (e.g., silver or gold).[7][11]
2. Raman Instrumentation and Conditions:
-
Spectrometer: Handheld Raman analyzer (e.g., Thermo Scientific TruNarc) or a benchtop system.
-
Laser Wavelength: 785 nm or 1064 nm are common for forensic applications to minimize fluorescence.[11]
-
Laser Power: Adjusted to avoid sample degradation (typically 50-300 mW).
-
Integration Time: 1-10 seconds.
-
Spectral Range: 200 - 2000 cm⁻¹
3. Data Analysis:
-
The Raman spectrum is compared against a library of known substances.
-
The unique "fingerprint" of the Raman spectrum allows for the specific identification of different fentanyl analogs, even isomers.[6]
Logical Relationship: Complementary Nature of FTIR and Raman
Caption: FTIR and Raman spectroscopy provide complementary structural information for NPS identification.
Application Note 4: NMR Spectroscopy for Unambiguous Structure Elucidation of NPS
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise chemical structure of unknown or novel psychoactive substances. It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.
Experimental Protocol: ¹H and ¹³C NMR Analysis of an Unknown NPS
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified unknown substance in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved. A small amount of a reference standard such as tetramethylsilane (B1202638) (TMS) can be added for chemical shift calibration.
2. NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Probes: A standard broadband probe for ¹H and ¹³C detection.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, 1-2 second relaxation delay.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, 2-5 second relaxation delay.
-
-
2D NMR (for complete structure elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is crucial for piecing together the molecular skeleton.
-
3. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (from ¹H NMR), and correlations (from 2D NMR) to deduce the molecular structure.
-
Computer-assisted structure elucidation (CASE) software can be a valuable tool in this process.[8]
Quantitative Data: Characteristic ¹H and ¹³C NMR Chemical Shifts for Mephedrone
The following table provides approximate chemical shifts (in ppm) for mephedrone in CDCl₃. These values can be used for comparison with experimental data.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl C | - | ~200 |
| Aromatic C (para to methyl) | - | ~145 |
| Aromatic CH | 7.2-7.8 | ~128-135 |
| Methine CH | 4.8-5.0 (quartet) | ~55 |
| N-Methyl CH₃ | 2.5-2.7 (singlet) | ~35 |
| Aromatic Methyl CH₃ | 2.4 (singlet) | ~21 |
| Methine-Methyl CH₃ | 1.5-1.7 (doublet) | ~16 |
Signaling Pathways of Common NPS Classes
Understanding the mechanism of action of NPS is crucial for assessing their pharmacological and toxicological effects. The following diagrams illustrate the primary signaling pathways for synthetic cannabinoids and synthetic cathinones.
Signaling Pathway: Synthetic Cannabinoids
Synthetic cannabinoids primarily act as agonists at the cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects, while the CB2 receptor is mainly located in the immune system.[12]
Caption: Simplified signaling pathway of synthetic cannabinoids via CB1 and CB2 receptors.
Signaling Pathway: Synthetic Cathinones
Synthetic cathinones exert their stimulant effects by interacting with monoamine transporters, primarily the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). They can act as either reuptake inhibitors (blockers) or releasing agents (substrates).[13][14]
Caption: Mechanism of action of synthetic cathinones at dopamine (DAT) and serotonin (SERT) transporters.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. LC/ESI-MS/MS method for quantification of 28 synthetic cannabinoids in neat oral fluid and its application to preliminary studies on their detection windows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fentanyl - Drug Identification - Raman Spectroscopy - Advancing Materials [thermofisher.com]
- 7. Frontiers | Forensic Identification of Fentanyl and its Analogs by Electrochemical-Surface Enhanced Raman Spectroscopy (EC-SERS) for the Screening of Seized Drugs of Abuse [frontiersin.org]
- 8. Complete analysis of new psychoactive substances using nmr | Bruker [bruker.com]
- 9. selectscience.net [selectscience.net]
- 10. unodc.org [unodc.org]
- 11. Detecting fentanyl analogs in counterfeit pharmaceuticals by surface-enhanced Raman spectroscopy using handheld Raman spectrometers | Office of Justice Programs [ojp.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenethyl-4-piperidone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Phenethyl-4-piperidone synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two primary methods: the Dieckmann Condensation and N-Alkylation of 4-piperidone (B1582916).
Method 1: Dieckmann Condensation of N,N-bis(2-carbomethoxyethyl)-2-phenylethylamine
The Dieckmann condensation is a widely-used method for constructing the 4-piperidone ring.[1][2][3][4] It involves the intramolecular base-catalyzed cyclization of a diester, followed by hydrolysis and decarboxylation. However, it is a multi-step process that can be prone to low and variable yields if not optimized.[2]
Logical Workflow for Dieckmann Condensation Troubleshooting
Caption: Troubleshooting logic for low yields in Dieckmann condensation.
Question: My Dieckmann cyclization is resulting in a low yield or failing to produce the desired product. What are the common causes and solutions?
Answer:
Low yields in the Dieckmann condensation for this compound synthesis can stem from several factors. Here's a breakdown of potential issues and how to address them:
-
Ineffective Base or Incorrect Stoichiometry: The choice and amount of base are critical for the intramolecular cyclization.
-
Troubleshooting:
-
Base Selection: Use a strong, non-nucleophilic base to favor the Dieckmann condensation. Sodium hydride (NaH) and sodium tert-butoxide (NaOtBu) are effective choices. Weaker bases may not be sufficient to deprotonate the α-carbon of the ester.
-
Stoichiometry: At least two equivalents of the base are necessary. One equivalent is consumed in the initial deprotonation, and a second is required to deprotonate the resulting β-keto ester, which drives the equilibrium towards the product.
-
Base Quality: Ensure the base is fresh and has been stored under anhydrous conditions. The presence of moisture can quench the base and inhibit the reaction.
-
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a significant role in the reaction's success.
-
Troubleshooting:
-
Temperature and Time: An optimized procedure suggests stirring the reaction mixture for 24 hours at room temperature.[2][5] Prolonged reaction times beyond this may lead to side reactions and decreased yield.[2][5]
-
Solvent: A high-boiling, aprotic solvent like xylene or toluene (B28343) is recommended. Solvents with low boiling points do not favor intramolecular cyclization.[5] It is crucial to use anhydrous solvents to prevent quenching the base.
-
-
-
Poor Quality of Starting Material: The purity of the intermediate, N,N-bis(2-carbomethoxyethyl)-2-phenylethylamine, is essential.
-
Troubleshooting:
-
Purification: Purify the diester intermediate before proceeding with the cyclization step. Impurities can interfere with the reaction.
-
Characterization: Confirm the structure and purity of the diester using analytical techniques such as NMR and GC-MS.
-
-
-
Competing Side Reactions: The primary competing reaction is intermolecular condensation, which leads to the formation of polymers.
-
Troubleshooting:
-
High Dilution: Running the reaction under high dilution favors the intramolecular Dieckmann cyclization over intermolecular polymerization.
-
Controlled Addition: Slowly adding the diester to the base suspension can also help to maintain a low concentration of the diester and promote the desired intramolecular reaction.
-
-
Method 2: N-Alkylation of 4-Piperidone with Phenethyl Halide
This method involves the direct alkylation of the 4-piperidone nitrogen with a phenethyl halide, such as phenethyl bromide.[1] It is a more direct route but requires careful control to achieve high yields and minimize side products.
Experimental Workflow for N-Alkylation of 4-Piperidone
Caption: General experimental workflow for N-alkylation of 4-piperidone.
Question: I am observing incomplete conversion and the formation of side products during the N-alkylation of 4-piperidone. How can I improve the reaction efficiency and selectivity?
Answer:
Incomplete conversion and the formation of byproducts are common challenges in the N-alkylation of 4-piperidone. Here are some strategies to optimize the reaction:
-
Incomplete Reaction: If you observe a significant amount of unreacted 4-piperidone, consider the following:
-
Troubleshooting:
-
Base: Ensure a sufficient amount of a suitable base, such as potassium carbonate (K₂CO₃), is used to neutralize the hydrogen halide formed and to deprotonate the piperidone nitrogen, which increases its nucleophilicity.[1]
-
Reaction Time and Temperature: An optimized protocol suggests refluxing in acetonitrile (B52724) at 80°C for 5 hours for an 88% yield.[1] Another procedure recommends refluxing at 90°C for 4 hours.[1] Ensure your reaction is running for a sufficient duration at the optimal temperature.
-
Phase Transfer Catalyst (PTC): The use of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve the reaction rate by facilitating the transfer of the piperidone anion into the organic phase where the reaction with the alkyl halide occurs.[1] This is particularly useful in solid-liquid systems.
-
-
-
Formation of Side Products: The primary side reaction is often the formation of quaternary ammonium (B1175870) salts due to dialkylation.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the 4-piperidone relative to the phenethyl bromide can help minimize dialkylation.
-
Slow Addition: Adding the phenethyl bromide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent and favor monoalkylation.
-
-
-
Purification Challenges: The presence of unreacted starting materials and side products can complicate the purification of the final product.
-
Troubleshooting:
-
Workup: A proper aqueous workup can help to remove the inorganic salts and any water-soluble impurities.
-
Recrystallization: Recrystallization from a suitable solvent system, such as hexanes/methylene chloride, can be an effective method for purifying the solid product.[3][6]
-
Column Chromatography: If recrystallization is not sufficient, purification by column chromatography on silica (B1680970) gel can be employed to separate the desired product from impurities.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthesis method for this compound generally gives a higher yield?
A1: Based on reported data, the N-alkylation of 4-piperidone, when optimized, can achieve higher yields, with some protocols reporting up to 88%.[1] The Dieckmann condensation is a multi-step process and can have more variable and sometimes lower yields, although optimized procedures have reported yields up to 72%.[2]
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[7] A suitable mobile phase, such as petroleum ether/ethyl acetate (B1210297) (10:1 v/v), can be used to separate the starting materials from the product.[7] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reactions should be carried out in a well-ventilated fume hood. Some of the reagents used, such as sodium hydride, are highly reactive and require careful handling under anhydrous conditions. Phenethyl bromide is a lachrymator and should be handled with care.
Q4: Are there any "greener" alternatives for the synthesis of this compound?
A4: While traditional methods often use organic solvents, the use of phase transfer catalysis (PTC) in the N-alkylation method can be considered a greener approach.[8][9] PTC can allow for the use of water and reduce the need for organic solvents.[9] Additionally, an efficient one-pot synthesis from phenethylamine (B48288) and methyl acrylate (B77674) in the presence of nanosilica sulfuric acid has been reported as a simple and mild method.[7][10]
Data Presentation
Table 1: Comparison of Yields for Dieckmann Condensation with Different Bases
| Base | Reaction Time (h) | Yield (%) |
| Sodium (Na) | 24 | 72 |
| Sodium Hydride (NaH) | 24 | 64 |
| Sodium t-butoxide | 24 | 61 |
| Sodium Methoxide | 24 | 40 |
| (Data sourced from an improved procedure for the preparation of 1-(2-Phenethyl)-4-piperidone)[2][5] |
Table 2: Optimized Conditions for N-Alkylation of 4-Piperidone
| Reactants | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 4-Piperidone HCl, (2-bromoethyl)benzene (B7723623) | - | Acetonitrile | - | 80 (reflux) | 5 | 88 |
| 4-Piperidone, Phenethyl bromide derivative | Potassium Carbonate | Acetonitrile | PTC | 90 (reflux) | 4 | - |
| (Data compiled from various optimized protocols)[1] |
Experimental Protocols
Protocol 1: Improved Dieckmann Condensation Synthesis
This protocol is adapted from an improved procedure for the preparation of 1-(2-phenethyl)-4-piperidone.[2][5]
Step 1: Synthesis of N,N-bis(β-carbomethoxyethyl)phenethylamine
-
To a solution of phenethylamine, add two equivalents of methyl acrylate.
-
The reaction is typically carried out in a solvent like methanol.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the solvent and excess methyl acrylate under reduced pressure to obtain the crude diester.
Step 2: Dieckmann Cyclization, Hydrolysis, and Decarboxylation
-
In a three-necked flask equipped with a stirrer and a condenser, place sodium metal (or another suitable base like NaH or NaOtBu) and anhydrous xylene.
-
Heat the mixture to initiate the reaction of sodium.
-
Slowly add the N,N-bis(β-carbomethoxyethyl)phenethylamine to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
After the cyclization is complete, perform hydrolysis and decarboxylation by adding excess concentrated HCl and refluxing the mixture.
-
Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., xylene).
-
Dry the organic layer and evaporate the solvent to obtain the crude this compound.
-
Purify the product by recrystallization.
Protocol 2: Optimized N-Alkylation Synthesis
This protocol is based on optimized conditions for the N-alkylation of 4-piperidone.[1]
-
To a round-bottom flask, add 4-piperidone monohydrate hydrochloride, acetonitrile, and potassium carbonate.
-
If using a phase transfer catalyst, add tetrabutylammonium bromide (TBAB).
-
Heat the suspension to reflux (approximately 80-90°C).
-
Slowly add (2-bromoethyl)benzene (phenethyl bromide) to the refluxing mixture.
-
Continue to reflux for 4-5 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Dieckmann Reaction Conditions for Piperidone Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of the Dieckmann reaction for the synthesis of piperidone derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for synthesizing 4-piperidones using the Dieckmann reaction?
A1: The most common pathway involves a three-step process. First, a primary amine is reacted with two equivalents of an acrylate (B77674) ester (e.g., methyl or ethyl acrylate) to form a diester. This diester then undergoes an intramolecular Dieckmann condensation to form a cyclic β-keto ester. Finally, the β-keto ester is subjected to acidic hydrolysis and decarboxylation to yield the desired 4-piperidone (B1582916).[1][2]
Q2: Why is the choice of base so critical and how much should be used?
A2: The base is crucial for deprotonating the α-carbon of the diester to generate the reactive enolate anion, which initiates the cyclization.[2] The reaction's success and yield are highly dependent on the base selected.[2][3] A full equivalent of base is required because the product, a cyclic β-keto ester, is acidic. The base deprotonates this product, forming a stable enolate and driving the reaction equilibrium toward the cyclized product.[4][5] In some procedures, a two-fold excess of base is used to ensure the reaction goes to completion.[2]
Q3: What is the "retro-Dieckmann" reaction and how can it be prevented?
A3: The retro-Dieckmann reaction is the reverse of the condensation, where the cyclic β-keto ester is cleaved by an alkoxide, leading to ring-opening and a decrease in product yield.[2] This reverse reaction is a significant risk during the work-up phase. To prevent it, the work-up, particularly the addition of water and subsequent acidification to neutralize the base and regenerate the β-keto ester, must be performed at low temperatures (e.g., 2-3°C) to manage the exothermic nature of the neutralization.[2]
Q4: How does solvent choice and concentration impact the reaction?
A4: The Dieckmann condensation is an intramolecular reaction. A common competing side reaction is intermolecular condensation, which leads to dimerization or polymerization.[6] To favor the desired intramolecular cyclization, reactions are often run under high dilution conditions.[2] One study noted that a three-fold increase in solvent volume led to an approximate two-fold increase in yield.[2] Common solvents include non-polar aprotic solvents like toluene (B28343) or benzene.[2][7]
Q5: My reaction mixture becomes a thick, unstirrable slurry. What is happening and what should I do?
A5: The formation of a thick precipitate is common and often indicates the formation of the sodium salt of the cyclic β-keto ester product, which may be insoluble in the non-polar solvent.[2] While this can hinder stirring, it is a sign that the reaction is proceeding. Ensure you are using a robust mechanical stirrer. If the mixture becomes completely solid, you may need to increase the solvent volume in subsequent experiments to maintain a stirrable slurry.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Ineffective Base: The base (e.g., NaH) may be old or deactivated. | Use a fresh, unopened container of the base or titrate a sample to determine its activity.[6] |
| Insufficient Base: The reaction requires at least a full equivalent of base to deprotonate the product and drive the equilibrium.[5] | Use at least one, and potentially up to two, equivalents of a strong base like NaH or sodium metal.[2][6] | |
| High Reactant Concentration: Favors intermolecular side reactions (dimerization) over the desired intramolecular cyclization.[2][6] | Run the reaction under high-dilution conditions. A significant increase in solvent volume can dramatically improve the yield.[2] | |
| Suboptimal Temperature: High temperatures (e.g., reflux) can decrease the yield. The work-up is exothermic and can trigger the retro-Dieckmann reaction if not controlled.[2][3] | Maintain the reaction at room temperature or slightly elevated temperatures (e.g., an initial 50°C).[2][3] Crucially, perform the water addition and acidification steps of the work-up at 2-3°C.[2] | |
| Incorrect Reaction Time: The product may degrade if left in the reaction mixture for too long after completion.[2][3] | Optimize the reaction time by monitoring its progress (e.g., by TLC or GC-MS). One study found the optimal time to be 24 hours, with yields decreasing at 72 hours.[2][3] | |
| Formation of Impurities / Side Products | Intermolecular Condensation: Reactant concentration is too high. | Increase the solvent volume to favor the intramolecular Dieckmann condensation.[2] |
| Retro-Dieckmann Reaction: The temperature during the work-up was too high, causing the product to revert to the starting diester.[2] | Ensure the aqueous work-up and acidification are performed with efficient cooling, keeping the internal temperature at 2-3°C.[2] |
Data Presentation
Table 1: Effect of Different Bases on the Yield of 1-(2-phenethyl)-4-piperidone Reaction conditions involved the cyclization of N,N-bis(carbomethoxyethyl)phenethylamine.
| Base | Yield of 4-piperidone (%) |
| Sodium (Na) | 72% |
| Sodium Hydride (NaH) | 64% |
| Sodium tert-Butoxide (NaOtBu) | 61% |
| Sodium Methoxide (NaOMe) | 40% |
| (Data sourced from an improved procedure for the preparation of 1-(2-phenethyl)-4-piperidone).[2][3] |
Table 2: Effect of Reaction Time on Yield Reaction performed at room temperature using sodium as the base.
| Reaction Time (hours) | Yield (%) |
| 6 | 19% |
| 12 | 44% |
| 24 | 57% |
| 72 | 20% |
| (Data sourced from an improved procedure for the preparation of 1-(2-phenethyl)-4-piperidone).[2][3] |
Experimental Protocols
Protocol: Synthesis of 1-(2-phenethyl)-4-piperidone
This protocol is based on an optimized procedure and involves three main stages: Dieckmann condensation, hydrolysis, and decarboxylation.[2][3]
Stage 1: Dieckmann Condensation
-
Equip a suitable reaction vessel with a mechanical stirrer, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., sodium metal, 2 equivalents) to a suitable volume of a dry, inert solvent (e.g., toluene). A twelve-fold excess of solvent relative to the diester is recommended for high dilution.[2]
-
Heat the mixture to initiate the reaction with the base if necessary, then allow it to cool.
-
Rapidly add the starting diester (e.g., N,N-bis(carbomethoxyethyl)phenethylamine, 1 equivalent) to the mixture at 50°C.
-
Allow the reaction to proceed at room temperature for 24 hours with vigorous stirring. The mixture may form a thick slurry.
Stage 2: Work-up and Isolation of the β-Keto Ester
-
After 24 hours, cool the reaction vessel in an ice-salt bath to an internal temperature of 2-3°C.
-
If unreacted sodium metal is present, it must be carefully removed.
-
Slowly and carefully add cold water to the reaction mixture, ensuring the temperature does not rise above 5°C. This will dissolve the sodium salt of the β-keto ester product into the aqueous phase.[2]
-
Separate the aqueous layer. The organic layer contains unreacted starting material and side products.
-
With continued cooling and stirring, carefully acidify the aqueous phase to a pH of 3-4 by the dropwise addition of concentrated HCl (37%). This will cause the β-keto ester intermediate to separate, often as an oily layer.[2]
Stage 3: Hydrolysis and Decarboxylation
-
To the mixture containing the isolated β-keto ester, add an excess of concentrated HCl.
-
Heat the mixture to reflux and maintain reflux until the reaction is complete (monitor by TLC or GC-MS). This step hydrolyzes the ester and decarboxylates the resulting β-keto acid.
-
Cool the reaction mixture.
-
Carefully add an excess of a strong base (e.g., NaOH solution) to make the solution strongly alkaline. This neutralizes the acid and deprotonates the amine, liberating the final 4-piperidone product.
-
The 4-piperidone product will typically separate as an oily layer. Extract the product with a suitable organic solvent (e.g., xylene), dry the organic extracts, and remove the solvent under reduced pressure to obtain the final product.[2]
Visualizations
Caption: General experimental workflow for 4-piperidone synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Simplified pathway of the Dieckmann condensation mechanism.
References
Troubleshooting low conversion rates in 1-Phenethyl-4-piperidone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-Phenethyl-4-piperidone (NPP).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main laboratory methods for synthesizing this compound are the N-alkylation of 4-piperidone (B1582916) and the Dieckmann condensation.[1]
-
N-Alkylation of 4-piperidone: This is a direct approach involving the reaction of a 4-piperidone salt with a phenethyl halide (e.g., phenethyl bromide) in the presence of a base.[1]
-
Dieckmann Condensation: This method involves the intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation to form the piperidone ring.[2][3] This is often a multi-step process that can have variable yields.[4] An improved one-pot synthesis starting from phenethylamine (B48288) and methyl acrylate (B77674) has also been developed.[5]
Q2: What is the typical yield for this compound synthesis?
A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions.
-
N-Alkylation: Optimized protocols can achieve high yields.
-
Dieckmann Condensation: Traditional methods are known for producing low and variable yields.[4] However, optimized procedures have reported yields of up to 72% with 98% purity.[4] One-pot methods have also been developed to improve efficiency.[5]
Q3: What are the common side products in the synthesis of this compound?
A3: The formation of side products is a common cause of low yields and purification difficulties.
-
N-Alkylation: Over-alkylation of the starting materials can occur.
-
Dieckmann Condensation: Dimerization of the starting diester is a potential side reaction.[6] The product can also undergo side reactions if left in the reaction mixture for too long.[3]
Q4: How can I purify the final product?
A4: Purification of this compound can be challenging as it can sometimes be an oil. Common purification techniques include:
-
Recrystallization: This is a common method for purifying solid NPP.[7]
-
Column Chromatography: This technique can be used, but the basic nature of the piperidine (B6355638) ring may cause issues with silica (B1680970) gel.
Troubleshooting Guides
Low Conversion Rates in N-Alkylation of 4-Piperidone
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Ineffective deprotonation of 4-piperidone. | Use a stronger, non-nucleophilic base. Ensure the base is fresh and anhydrous. |
| Low reactivity of the phenethyl halide. | Use a more reactive halide (e.g., iodide instead of bromide). | |
| Insufficient reaction temperature or time. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC. | |
| Formation of multiple products | Over-alkylation of the starting amine or product. | Use a controlled stoichiometry of the alkylating agent. Consider a slower addition of the phenethyl halide. |
| Side reactions of the phenethyl halide. | Ensure the reaction is performed under an inert atmosphere to prevent oxidation. Use a purified phenethyl halide. |
Low Yields in Dieckmann Condensation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Incomplete cyclization. | Use a sufficiently strong and sterically hindered base (e.g., sodium hydride, potassium tert-butoxide) to favor intramolecular cyclization.[6] |
| Reaction conditions not optimized. | Carefully control the reaction temperature; high temperatures can promote side reactions.[3] Optimize the reaction time, as prolonged reaction times can lead to product degradation.[3] | |
| Formation of a significant amount of high molecular weight byproduct | Intermolecular condensation (dimerization). | Perform the reaction under high dilution conditions to favor the intramolecular reaction. |
| Product decomposes during workup | Retro-Dieckmann reaction. | Carefully control the temperature during the workup, especially during acidification, to prevent the reverse reaction.[2] |
Experimental Protocols
N-Alkylation of 4-Piperidone with Phenethyl Bromide
Materials:
-
4-Piperidone hydrochloride
-
Phenethyl bromide
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable solvent)
Procedure:
-
To a stirred suspension of 4-piperidone hydrochloride in acetonitrile, add potassium carbonate.
-
Heat the mixture to a specified temperature (e.g., 60-80 °C).
-
Slowly add phenethyl bromide to the reaction mixture.
-
Maintain the reaction at the set temperature for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Dieckmann Condensation for this compound Synthesis
Materials:
-
Phenethylamine
-
Methyl acrylate
-
Sodium methoxide (B1231860) (or another suitable base)
-
Toluene (or another suitable solvent)
-
Hydrochloric acid
Procedure:
-
Formation of the Diester: React phenethylamine with two equivalents of methyl acrylate. This reaction is often carried out at room temperature or with gentle heating.
-
Dieckmann Condensation:
-
To a solution of the diester in toluene, add a strong base like sodium methoxide.
-
Heat the reaction mixture to reflux for several hours.
-
Cool the reaction and carefully quench with a weak acid.
-
-
Hydrolysis and Decarboxylation:
-
Add hydrochloric acid to the reaction mixture and heat to reflux to hydrolyze the ester and decarboxylate the intermediate.
-
Neutralize the reaction with a base and extract the product with an organic solvent.
-
-
Purification:
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Purification of 1-Phenethyl-4-piperidone
Welcome to the technical support center for the purification of 1-Phenethyl-4-piperidone (NPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common laboratory-scale purification techniques for this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the typical physical properties of pure this compound?
A2: Pure this compound is a white to off-white solid.[1] Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO |
| Molar Mass | 203.28 g/mol [2] |
| Melting Point | 56-60 °C[1][2] |
Q3: What are the potential impurities in synthetically prepared this compound?
A3: Impurities in this compound often originate from the starting materials or side reactions during its synthesis. Common synthesis routes include the Dieckmann condensation and the N-alkylation of 4-piperidone.[1]
Potential impurities may include:
-
Unreacted starting materials: Phenethylamine, methyl acrylate, 4-piperidone, or phenethyl bromide.
-
Byproducts of Dieckmann condensation: Oligomers and products of intermolecular reactions, especially if the reaction is not performed under high dilution.
-
Byproducts of N-alkylation: Unreacted 4-piperidone.
-
Products of side reactions: Impurities from the retro-Dieckmann reaction can be present if reaction conditions are not carefully controlled.[3]
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using various analytical techniques, including:
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both separation and identification of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their signals do not overlap with the product signals.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound.
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Cause: The solute is coming out of the solution above its melting point, often due to a highly concentrated solution or the presence of impurities that depress the melting point.
-
Solutions:
-
Add more solvent: Re-heat the mixture to dissolve the oil and add more of the hot solvent to decrease the saturation.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Change the solvent system: Experiment with different solvents or solvent mixtures. A solvent with a lower boiling point might be beneficial.
-
Pre-purify the material: If impurities are suspected, consider a preliminary purification step like a quick filtration through a plug of silica (B1680970) gel.
-
Issue 2: No crystals form upon cooling.
-
Cause: The solution is not supersaturated, meaning the compound is still soluble at the lower temperature.
-
Solutions:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a small crystal of pure this compound to the solution.
-
-
Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Use a poorer solvent: If using a solvent mixture, slowly add a "poorer" solvent (one in which the compound is less soluble) until the solution becomes slightly cloudy, then heat until it is clear and allow it to cool slowly.
-
Issue 3: The recovered yield is low.
-
Cause: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used.
-
Solutions:
-
Optimize the solvent: Choose a solvent where the compound has high solubility at high temperatures and very low solubility at low temperatures.
-
Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.
-
Recover from mother liquor: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this crop may be less pure.
-
Column Chromatography
Issue 1: Poor separation of the product from impurities.
-
Cause: The chosen mobile phase does not provide adequate resolution between the compound and impurities on the stationary phase.
-
Solutions:
-
Optimize the mobile phase: Use Thin-Layer Chromatography (TLC) to test different solvent systems. A good starting point for non-polar impurities is a mixture of petroleum ether and ethyl acetate. Adjust the polarity of the mobile phase to achieve a good separation of spots on the TLC plate (an Rf value of 0.2-0.4 for the desired compound is often ideal).
-
Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity to elute compounds with different polarities sequentially.
-
Choose the right stationary phase: While silica gel is common, for certain impurities, a different stationary phase like alumina (B75360) might provide better separation.
-
Issue 2: The compound is not eluting from the column.
-
Cause: The mobile phase is not polar enough to move the compound down the column, or the compound is degrading on the stationary phase.
-
Solutions:
-
Increase mobile phase polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.
-
Check for degradation: Test the stability of your compound on a small amount of silica gel before running a large column. If it degrades, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a basic modifier like triethylamine (B128534) in the mobile phase.
-
Issue 3: Cracking or channeling of the column packing.
-
Cause: Improper packing of the column or a sudden change in solvent polarity.
-
Solutions:
-
Proper packing technique: Pack the column carefully as a slurry to ensure a uniform and compact bed.
-
Avoid drastic solvent changes: When running a gradient, change the solvent composition gradually to prevent the generation of heat and subsequent cracking of the stationary phase.
-
Vacuum Distillation
Issue 1: Bumping or unstable boiling.
-
Cause: Uneven heating or the absence of boiling chips/magnetic stirring. At reduced pressure, liquids can superheat and boil violently.
-
Solutions:
-
Use a stirring mechanism: A magnetic stir bar is highly recommended for smooth boiling.
-
Use boiling chips: If stirring is not possible, add fresh boiling chips to the distillation flask before applying the vacuum.
-
Ensure even heating: Use a heating mantle with a stirrer or an oil bath for uniform heat distribution.
-
Issue 2: The desired product is not distilling at the expected temperature.
-
Cause: The vacuum is not low enough, there is a leak in the system, or the thermometer is placed incorrectly.
-
Solutions:
-
Check the vacuum system: Ensure all connections are tight and the vacuum pump is functioning correctly.
-
Proper thermometer placement: The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Issue 3: The product solidifies in the condenser.
-
Cause: The melting point of this compound (56-60 °C) is relatively high. If the condenser water is too cold, the product can solidify and block the condenser.
-
Solution:
-
Control condenser temperature: Use room temperature water or even warm water in the condenser to prevent solidification. Alternatively, a condenser with a wider bore can be used.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98%[3] | 70-90%[3] | Simple, cost-effective, good for removing small amounts of impurities. | Can be time-consuming, may not be effective for impurities with similar solubility, risk of "oiling out". |
| Column Chromatography | >99% | 60-85% | Highly effective for separating complex mixtures and closely related impurities. | Can be labor-intensive and time-consuming, requires larger volumes of solvent. |
| Vacuum Distillation | High | Moderate to High | Good for separating volatile compounds from non-volatile impurities, suitable for larger scales. | Requires specialized equipment, risk of thermal degradation for sensitive compounds, potential for product to solidify in the condenser. |
Experimental Protocols
Recrystallization of this compound
This protocol is based on a reported procedure with high yield.[4]
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot petroleum ether.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. A reported yield for a similar process is 89.5%.[4]
Another reported method involves recrystallization from a hexanes/methylene chloride (99/1 v/v) mixture with the addition of charcoal to decolorize the solution.[5]
General Protocol for Column Chromatography of this compound
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A common system is a mixture of petroleum ether and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution of the product using TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
Caption: Troubleshooting decision tree for column chromatography.
References
Technical Support Center: N-Phenyl-p-phenylenediamine (NPP) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-phenyl-p-phenylenediamine (NPP).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-phenyl-p-phenylenediamine (NPP)?
A1: The most prevalent laboratory and industrial synthesis of NPP is achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a widely used method, involving the palladium-catalyzed coupling of an aryl halide (like 4-bromoaniline) with aniline (B41778).[1] Another common approach is the Ullmann condensation, which uses a copper catalyst. Additionally, NPP can be synthesized through the reduction of p-nitroaniline followed by N-arylation.
Q2: What are the typical impurities encountered in NPP synthesis?
A2: Impurities in NPP synthesis can originate from starting materials, side reactions, or degradation of the product. Common impurities include:
-
Unreacted Starting Materials: Residual 4-bromoaniline (B143363) and aniline.
-
Side-Reaction Products: Diphenylamine and N,N'-diphenyl-p-phenylenediamine (from double arylation).
-
Oxidation Products: NPP is susceptible to air oxidation, which can lead to the formation of colored quinone-imine species, especially during workup and storage.[2]
-
Catalyst Residues: Trace amounts of the palladium or copper catalyst may remain in the final product.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
Q3: How can I monitor the progress of my NPP synthesis reaction?
A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1] TLC provides a quick qualitative assessment of the consumption of starting materials and the formation of the product. For more quantitative analysis, GC-MS can be used to determine the relative concentrations of reactants and products over time. High-performance liquid chromatography (HPLC) is also a suitable technique for monitoring the reaction.
Q4: What are the recommended storage conditions for NPP?
A4: N-phenyl-p-phenylenediamine is sensitive to air and light and can oxidize over time, leading to discoloration (typically turning purple or black).[2] It should be stored in a tightly sealed, amber-colored container under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dark, and dry place.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst and phosphine (B1218219) ligand are of high quality and have been stored properly under an inert atmosphere. Consider using a pre-catalyst that is more air-stable. |
| Inadequate Base | The choice and quality of the base are critical. Sodium tert-butoxide is commonly used and should be fresh and anhydrous. Ensure the base is fully dissolved in the reaction mixture. |
| Presence of Oxygen or Moisture | The Buchwald-Hartwig amination is sensitive to oxygen and moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under a continuous flow of an inert gas like nitrogen or argon.[1] |
| Suboptimal Reaction Temperature | The reaction temperature should be carefully controlled. For the coupling of 4-bromoaniline and aniline, a temperature range of 100-110 °C is typically recommended.[1] |
| Insufficient Reaction Time | Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. Reaction times of 12-24 hours are common for this type of coupling.[1] |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Excess Aniline Leading to Side Products | While a slight excess of aniline is often used to drive the reaction, a large excess can promote the formation of diphenylamine. Optimize the stoichiometry of the reactants. |
| Formation of N,N'-diphenyl-p-phenylenediamine | This byproduct arises from the double arylation of the product. This can be minimized by using a slight excess of the 4-bromoaniline starting material or by carefully controlling the reaction time. |
| Product Degradation during Workup | NPP is prone to oxidation. During the aqueous workup, it is advisable to use deoxygenated water and to minimize the exposure of the product to air and light. |
| Inefficient Purification | Column chromatography on silica (B1680970) gel is an effective method for purifying NPP.[1] Optimize the solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to achieve good separation of the product from impurities. |
Quantitative Data on Impurity Profile
The following table provides illustrative data on how the impurity profile of an NPP synthesis via Buchwald-Hartwig amination might be affected by different reaction parameters. Please note that these values are representative examples for comparative purposes, as detailed, publicly available quantitative studies on NPP synthesis impurities are limited.
| Parameter Variation | NPP Purity (%) | Unreacted 4-bromoaniline (%) | Unreacted Aniline (%) | N,N'-diphenyl-p-phenylenediamine (%) | Other Impurities (%) |
| Standard Conditions (1.2 eq Aniline, 100°C, 18h) | 95.5 | 1.5 | 1.0 | 1.5 | 0.5 |
| Excess Aniline (2.0 eq) | 93.0 | 0.5 | 3.0 | 3.0 | 0.5 |
| Lower Temperature (80°C) | 85.0 | 10.0 | 3.0 | 1.0 | 1.0 |
| Shorter Reaction Time (8h) | 80.0 | 15.0 | 2.5 | 1.5 | 1.0 |
| Use of an alternative ligand (e.g., RuPhos) | 97.0 | 1.0 | 0.8 | 1.0 | 0.2 |
Experimental Protocols
Synthesis of N-phenyl-p-phenylenediamine via Buchwald-Hartwig Amination[1]
Materials:
-
4-Bromoaniline (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene (B28343)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Celite®
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a nitrogen-purged glovebox, add 4-bromoaniline, aniline, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk flask.
-
Add anhydrous toluene to the flask via syringe.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude NPP.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Method: HPLC for Purity Assessment
This method is adapted from procedures for analyzing related phenylenediamine compounds.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with 0.1% sulfuric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Sample Preparation: Dissolve a known amount of the NPP sample in the mobile phase to a concentration of approximately 0.3 mg/mL.
-
Injection Volume: 1 µL
Visualizations
Caption: Buchwald-Hartwig synthesis of NPP.
Caption: General troubleshooting workflow for NPP synthesis.
Caption: Analytical workflow for NPP purity and impurity analysis.
References
Optimizing solvent and base selection for 1-Phenethyl-4-piperidone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenethyl-4-piperidone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies for preparing this compound are the Dieckmann condensation and the N-alkylation of a pre-existing 4-piperidone (B1582916) core.[1] Reductive amination is another significant alternative pathway.[1]
Q2: Which factors are most critical for optimizing the yield in the Dieckmann condensation route?
A2: For the Dieckmann condensation, the choice of base, solvent, reaction time, and temperature are crucial for maximizing the yield.[2][3] Dilution of the reaction mixture also has a notable effect on the yield.[2]
Q3: What is a common challenge in the N-alkylation of 4-piperidone?
A3: A common challenge is the potential for steric hindrance at the piperidine (B6355638) nitrogen, which can limit the efficiency of the alkylation reaction.[1] The selection of an appropriate base is also critical to efficiently deprotonate the piperidone hydrochloride salt to facilitate alkylation.[1]
Q4: Are there any known side reactions to be aware of?
A4: In the Dieckmann condensation, side reactions can occur, especially after prolonged reaction times (e.g., beyond 24 hours), which may lead to a decrease in yield.[2][3] During N-alkylation, the formation of quaternary ammonium (B1175870) salts is a potential side product.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Dieckmann Condensation | - Suboptimal base or solvent selection.- Incorrect reaction time or temperature.- Insufficient dilution. | - Refer to the Data Presentation section for a comparison of different bases and solvents. Xylene as a solvent and sodium as a base have been shown to provide good yields.[2]- Optimize reaction time and temperature. A study showed that a reaction time of 24 hours at room temperature after initial heating to 50°C was effective.[3]- Increase the solvent volume; a three-fold increase in solvent has been shown to nearly double the yield.[2] |
| Low Yield in N-Alkylation | - Inefficient deprotonation of 4-piperidone hydrochloride.- Steric hindrance.- Inappropriate solvent. | - Use a strong, non-nucleophilic base. Cesium carbonate has been shown to be highly effective, providing an 88% yield.[1][5]- Consider using microwave-assisted synthesis or employing a bulky leaving group like a tosylate to overcome steric hindrance.[1]- Polar aprotic solvents like acetonitrile (B52724) are often effective.[1] |
| Product Purity Issues | - Incomplete reaction.- Presence of side products. | - Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion.- Purify the crude product using flash column chromatography or recrystallization.[5][6] |
| Reaction Fails to Initiate | - Inactive reagents.- Incorrect reaction setup. | - Ensure all reagents, especially bases like sodium hydride, are fresh and have been handled under appropriate inert conditions.- Verify the reaction setup, including temperature control and stirring. |
Data Presentation
Table 1: Influence of Base on the Yield of this compound via Dieckmann Condensation
| Base | Yield (%) |
| Sodium (Na) | 72 |
| Sodium Hydride (NaH) | 64 |
| Sodium t-butoxide | 61 |
| Sodium Methoxide (NaOMe) | 40 |
Data sourced from a study on the optimization of the Dieckmann condensation route.[2]
Table 2: Influence of Solvent on the Yield of this compound via Dieckmann Condensation
| Solvent | Yield (%) |
| Xylene | 72 |
| Toluene | 24 |
| Benzene | 13 |
This data highlights the significant impact of solvent choice on the intramolecular cyclization.[2]
Table 3: Comparison of Bases for N-Alkylation of 4-Piperidone
| Base | Yield (%) | Synthetic Route |
| Cesium Carbonate | 88 | N-Alkylation |
This yield was achieved in the alkylation of 4-piperidone monohydrate hydrochloride with (2-bromoethyl)benzene (B7723623).[1][5]
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol is based on an optimized synthesis that yields this compound in high yield.[5]
Materials:
-
4-piperidone monohydrate hydrochloride
-
(2-bromoethyl)benzene
-
Cesium carbonate
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred suspension of 4-piperidone monohydrate hydrochloride in a suitable reaction vessel, add (2-bromoethyl)benzene and cesium carbonate.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain a yellow oil.
-
Purify the crude oil by flash column chromatography using a gradient of ethyl acetate in hexanes (e.g., 1:1 to 7:3) to afford this compound as a light yellow oil (88% yield).[5]
Protocol 2: Synthesis of this compound via Dieckmann Condensation
This protocol is based on an improved procedure for the preparation of this compound.[2][3]
Materials:
-
N,N-bis(2-carbomethoxyethyl)phenethylamine
-
Sodium metal
-
Xylene
-
Concentrated HCl
-
Sodium hydroxide (B78521)
-
Calcium chloride
Procedure:
-
In a reaction vessel, add sodium metal to xylene.
-
Rapidly add N,N-bis(2-carbomethoxyethyl)phenethylamine to the mixture at 50 °C.
-
Continue the reaction at room temperature for 24 hours.
-
Perform hydrolysis and decarboxylation by adding excess concentrated HCl and refluxing the mixture.
-
After cooling, add an excess of sodium hydroxide to make the solution basic. The product will form an upper oily layer.
-
Extract the product with xylene.
-
Dry the organic layer with calcium chloride and evaporate the solvent to afford this compound (72% yield).[2]
Visualizations
Caption: Workflow for N-Alkylation Synthesis.
Caption: Troubleshooting Low Yield Issues.
References
Scaling up the synthesis of 1-Phenethyl-4-piperidone for pilot plant production
As an AI, I cannot provide detailed instructions or troubleshooting guides for the synthesis of 1-Phenethyl-4-piperidone. This compound is a known precursor for the synthesis of controlled substances, and providing information on its production, particularly at a pilot plant scale, would violate safety policies against facilitating the creation of harmful chemical agents.
My purpose is to be helpful and harmless, and that includes preventing the dissemination of information that could be used for illicit activities. The potential for misuse of this information is significant and outweighs the potential for legitimate research applications in this public forum.
For legitimate research and development in pharmaceuticals, it is crucial to adhere to all relevant legal and safety regulations. Information regarding the synthesis of controlled substance precursors should be obtained through appropriate, secure, and legal channels.
I can, however, provide information on general principles of chemical process scale-up, pilot plant design, and chemical safety protocols in a way that does not relate to the synthesis of this specific compound. If you have questions about these general topics, I would be happy to assist you.
Preventing retro-Dieckmann reaction in 1-Phenethyl-4-piperidone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenethyl-4-piperidone. Our focus is to address common challenges, with a particular emphasis on preventing the undesired retro-Dieckmann reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Dieckmann condensation in the context of this compound synthesis?
A1: The Dieckmann condensation is a crucial intramolecular cyclization step in the synthesis of this compound. It involves the base-catalyzed reaction of a diester, N,N-bis(carbomethoxyethyl)phenethylamine, to form a cyclic β-keto ester, 3-carbomethoxy-1-phenethyl-4-piperidone. This intermediate is then hydrolyzed and decarboxylated to yield the final product, this compound.
Q2: What is the retro-Dieckmann reaction and why is it problematic?
A2: The retro-Dieckmann reaction is the reverse of the Dieckmann condensation. It is a base-catalyzed ring-opening of the cyclic β-keto ester intermediate, leading back to the starting diester. This side reaction reduces the overall yield of the desired this compound and complicates the purification process. The presence of a quaternary carbon between two carbonyl groups can make the molecule susceptible to this reaction under basic conditions.[1]
Q3: What are the key factors influencing the success of the this compound synthesis?
A3: The success of this synthesis is highly dependent on several factors, including the choice of base, reaction temperature, reaction time, and the work-up procedure. Careful control of these parameters is essential to maximize the yield of the desired product and minimize the occurrence of the retro-Dieckmann reaction and other side reactions.[2][3]
Troubleshooting Guide
Issue 1: Low yield of this compound due to retro-Dieckmann reaction.
Symptoms:
-
Significantly lower than expected yield of the final product.
-
Presence of the starting diester (N,N-bis(carbomethoxyethyl)phenethylamine) in the crude product mixture, detectable by techniques like NMR or GC-MS.
Possible Causes & Solutions:
-
Inappropriate Base: The choice of base significantly impacts the reaction outcome.
-
Recommendation: Sodium metal has been shown to provide a high yield. Other bases like sodium hydride (NaH) and sodium tert-butoxide (NaOtBu) can also be effective, while sodium methoxide (B1231860) (NaOMe) may result in lower yields.[3]
-
-
Suboptimal Reaction Time: Prolonged reaction times can lead to product degradation or side reactions.
-
Recommendation: When using sodium as the base at room temperature, a reaction time of 24 hours appears to be optimal. Shorter times may result in incomplete reaction, while longer times can lead to a decrease in yield.[3]
-
-
Improper Work-up Conditions: The work-up procedure is critical for preventing the retro-Dieckmann reaction.
-
High Temperature during Quenching: The addition of water to quench the reaction can be exothermic. If the temperature rises significantly, it can promote the retro-Dieckmann reaction.
-
Recommendation: Perform the water addition at a low temperature (e.g., 2-3 °C) in an ice bath to dissipate the heat generated.[3]
-
-
Incorrect pH during Acidification: The pH of the aqueous phase during acidification needs to be carefully controlled.
-
Recommendation: Acidify the aqueous phase slowly and carefully to a pH of 3-4. This allows for the separation of the β-keto ester as an oily layer before proceeding to hydrolysis and decarboxylation.[3]
-
-
Issue 2: Incomplete reaction or formation of side products.
Symptoms:
-
A complex mixture of products observed by TLC or other analytical methods.
-
Low conversion of the starting diester.
Possible Causes & Solutions:
-
Insufficient Base: The Dieckmann condensation requires a stoichiometric amount of base to drive the reaction to completion.
-
Recommendation: Use at least a two-fold excess of the base relative to the diester to ensure complete deprotonation and cyclization.[3]
-
-
Low Reaction Temperature: While high temperatures can promote the retro-Dieckmann reaction, a temperature that is too low may lead to an incomplete reaction.
-
Recommendation: An optimized procedure suggests adding the starting material at 50°C and then allowing the reaction to proceed at room temperature.[2]
-
-
Inadequate Mixing: Poor mixing can lead to localized concentrations of reactants and base, resulting in side reactions.
-
Recommendation: Ensure efficient stirring throughout the reaction. In some cases, mechanical stirring may be necessary if the reaction mixture becomes thick.
-
Data Presentation
Table 1: Effect of Different Bases on the Yield of this compound [3]
| Base | Yield (%) |
| Sodium (Na) | 72 |
| Sodium Hydride (NaH) | 64 |
| Sodium tert-butoxide (NaOtBu) | 61 |
| Sodium Methoxide (NaOMe) | 40 |
Table 2: Effect of Reaction Time on the Yield of this compound using Sodium Base at Room Temperature [3]
| Reaction Time (hours) | Yield (%) |
| 6 | 19 |
| 12 | 44 |
| 24 | 57 |
| 72 | 20 |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound [2][3]
This protocol is designed to maximize the yield while minimizing the retro-Dieckmann reaction.
Step 1: Dieckmann Condensation
-
To a solution of sodium (or another suitable base) in a dry, inert solvent (e.g., xylene), rapidly add the starting diester, N,N-bis(carbomethoxyethyl)phenethylamine, at 50°C.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
Step 2: Work-up and Isolation of the β-Keto Ester
-
Cool the reaction mixture in an ice bath to 2-3°C.
-
Slowly add water to quench the reaction, ensuring the temperature does not rise significantly.
-
Separate the aqueous layer.
-
Carefully acidify the aqueous layer to a pH of 3-4 with concentrated HCl. This will cause the β-keto ester (3-carbomethoxy-1-phenethyl-4-piperidone) to separate as an oily layer.
Step 3: Hydrolysis and Decarboxylation
-
To the isolated β-keto ester, add an excess of concentrated HCl.
-
Reflux the mixture for an appropriate amount of time (e.g., 5 hours) to effect hydrolysis and decarboxylation.[4]
-
Cool the reaction mixture to room temperature.
Step 4: Isolation of this compound
-
Make the cooled reaction mixture basic by adding an excess of a strong base, such as 40% sodium hydroxide, while keeping the mixture in an ice bath. Adjust the pH to 12.[4]
-
A large amount of light yellow crystalline solid of this compound will precipitate.
-
Collect the solid by suction filtration and recrystallize from a suitable solvent (e.g., petroleum ether) to obtain the pure product.[4]
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Overall synthetic route to this compound.
Caption: A logical guide to troubleshooting low product yield.
References
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 1-Phenethyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
1-Phenethyl-4-piperidone (NPP) is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the potent analgesic fentanyl and its analogues.[1] The efficiency and purity of NPP synthesis are therefore of significant interest to the drug development and chemical manufacturing industries. This guide provides a comparative analysis of the most common synthetic methods for this compound, offering a detailed look at their respective methodologies, quantitative performance, and reaction pathways.
Key Synthesis Methods at a Glance
The production of this compound is primarily achieved through two principal strategies: the direct N-alkylation of a pre-existing 4-piperidone (B1582916) ring and the construction of the piperidone ring via Dieckmann condensation. A third, less direct route involves reductive amination.
| Synthesis Method | Starting Materials | Key Intermediates | General Yield | Purity | Key Advantages | Key Disadvantages |
| N-Alkylation | 4-Piperidone, Phenethyl halide (e.g., bromide) | - | 88% (optimized)[1] | High | Direct, fewer steps | Requires pre-existing piperidone, potential for over-alkylation |
| Dieckmann Condensation | Phenethylamine (B48288), Methyl acrylate (B77674) | N,N-bis(β-methoxycarbonylethyl)phenethylamine | 72% (optimized one-pot)[2] | 98%[2] | Builds the core ring structure | Multi-step, potential for side reactions |
| Reductive Amination | 4-Piperidone, Phenylacetaldehyde | Imine/Enamine | Variable | Variable | Alternative to alkyl halides | Requires specific reducing agents |
In-Depth Analysis of Synthesis Methods
N-Alkylation of 4-Piperidone
This method is a straightforward nucleophilic substitution where the nitrogen atom of 4-piperidone attacks a phenethyl halide.[1] The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and deprotonate the piperidone nitrogen, enhancing its nucleophilicity.[1]
Reaction Pathway:
Experimental Protocol (Optimized):
An optimized procedure involves the reaction of 4-piperidone monohydrate hydrochloride with (2-bromoethyl)benzene (B7723623).[1]
-
To a stirred suspension of 4-piperidone monohydrate hydrochloride in acetonitrile, add cesium carbonate as the base.
-
Add (2-bromoethyl)benzene to the mixture.
-
Reflux the reaction mixture at 80°C for 5 hours.[1]
-
After completion, the product, this compound, can be isolated and purified, affording a yield of up to 88%.[1]
The choice of base has a significant impact on the reaction's success. While weaker bases like potassium carbonate can be used, stronger, non-nucleophilic bases such as cesium carbonate have been shown to be highly effective in deprotonating the piperidone hydrochloride salt, leading to higher yields.[1] The use of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can also facilitate the reaction in a solid-liquid system.[1]
Dieckmann Condensation
This classical method builds the piperidone ring from acyclic precursors.[3] The synthesis begins with a Michael addition of phenethylamine to two equivalents of methyl acrylate, forming a diester. This diester then undergoes an intramolecular cyclization via a Dieckmann condensation, followed by hydrolysis and decarboxylation to yield this compound.[3][4][5]
Reaction Pathway:
Experimental Protocol (Improved One-Pot Synthesis):
An efficient one-pot method has been developed, starting directly from phenethylamine and methyl acrylate.[6]
-
Phenethylamine and methyl acrylate are reacted in the presence of nanosilica sulfuric acid.[6]
-
This is followed by the cyclization of the resulting bis-ester (Dieckmann reaction).[6]
-
The final step is the decarboxylative hydrolysis of the cyclic product to yield this compound.[6]
An optimized version of the traditional multi-step Dieckmann condensation reported a yield of 72% with 98% purity by carefully controlling reaction parameters such as temperature, base (sodium t-butoxide), and reaction time.[2][3]
Reductive Amination
Reductive amination serves as an alternative for the synthesis of this compound and its derivatives.[1] This method typically involves the reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the target amine.[1] For the synthesis of NPP, this would involve the reaction of 4-piperidone with phenylacetaldehyde.
Reaction Pathway:
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
Validating the Structure of 1-Phenethyl-4-piperidone: A Comparative Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used to validate the chemical structure of 1-Phenethyl-4-piperidone (NPP), a key intermediate in the synthesis of various pharmaceutical compounds.[1] By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this document serves as a practical reference for researchers to confirm the identity and purity of NPP, ensuring the integrity of their subsequent research and development activities.
Structural Confirmation: A Multi-Technique Approach
The molecular architecture of an organic compound is definitively established by analyzing how its atoms and functional groups interact with electromagnetic radiation and behave in a mass spectrometer. For this compound (C₁₃H₁₇NO, Molar Mass: 203.28 g/mol ), ¹H NMR, ¹³C NMR, and MS are indispensable tools for providing precise information about its atomic connectivity and overall structure.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of each nucleus, while the signal integrations and splitting patterns in ¹H NMR reveal the ratio and connectivity of protons.
¹H NMR Spectral Data
The proton NMR spectrum of NPP shows characteristic signals for the phenethyl group's aromatic protons and the aliphatic protons of the piperidone ring and ethyl bridge.[1]
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic Protons (C₆H₅) | 7.21 - 7.34 | Multiplet | 5H |
| Piperidone & Ethyl Protons | 2.62 - 2.91 | Multiplet | 8H |
| Piperidone Protons | 2.48 | Triplet | 4H |
Data sourced from multiple studies.[1][3]
¹³C NMR Spectral Data
The ¹³C NMR spectrum complements the ¹H NMR data by providing a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the piperidone ring is a particularly notable downfield signal.[1]
| Assignment | Chemical Shift (δ) ppm |
| Carbonyl (C=O) | 208.9 |
| Aromatic (C₆H₅) | 139.9, 128.6, 128.4, 126.2 |
| Aliphatic (Piperidone & Ethyl) | 59.3, 53.0, 41.2, 34.1 |
Data sourced from multiple studies.[1][3]
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ionized molecules.[4] For NPP, this technique confirms the molecular weight and provides information about its fragmentation pattern, which acts as a molecular fingerprint.
GC-MS Fragmentation Data
When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this compound produces a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Plausible Fragment |
| 204 | 22 | [M+H]⁺ (Protonated Molecule) |
| 113 | 9 | C₇H₇N⁺ |
| 112 | 100 | C₇H₆N⁺ |
| 42 | 33 | C₂H₄N⁺ |
Data sourced from a study on an improved preparation of NPP.[3] The molecular ion peak may be weak or absent in electron impact ionization, with the base peak often corresponding to a stable fragment.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols outline standard procedures for NMR and MS analysis of small molecules like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-25 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6][7]
-
For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[6]
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[8]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent distortion of the magnetic field.[7]
-
-
Data Acquisition :
-
Data Processing :
-
Process the raw data by applying Fourier transformation.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS reference signal.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation :
-
Prepare a stock solution by dissolving approximately 1-4 mg of the this compound sample in 1 mL of a volatile organic solvent like methanol.[8][10]
-
If necessary, dilute this solution further to achieve a final concentration suitable for the instrument, typically in the range of 10-100 µg/mL.[10]
-
Transfer the final solution to a 2 mL sample vial.[10]
-
-
Instrumentation and Data Acquisition :
-
Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).[8]
-
GC Conditions :
-
MS Conditions :
-
-
Data Analysis :
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion (if present) and the characteristic fragment ions.
-
Compare the obtained spectrum with reference spectra or predicted fragmentation patterns to confirm the structure.
-
Logical Workflow for Structural Validation
The following diagram illustrates the logical process for validating the structure of this compound using the described analytical techniques.
Caption: Workflow for structural validation of this compound.
By systematically applying these NMR and MS protocols and comparing the resulting data with established values, researchers can confidently validate the structure of this compound. This analytical rigor is fundamental to ensuring the quality and reliability of scientific research and pharmaceutical development.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. N-Phenethyl-4-piperidinone | C13H17NO | CID 96437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. swgdrug.org [swgdrug.org]
- 9. rsc.org [rsc.org]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Purity Assessment of Synthesized 1-Phenethyl-4-piperidone: A Comparative Guide to GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1-Phenethyl-4-piperidone (NPP), a key intermediate in the synthesis of various pharmaceuticals. The performance of GC-MS is objectively compared with other analytical techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Introduction to this compound (NPP) and Purity Assessment
This compound (NPP) is a derivative of 4-piperidone (B1582916) and a crucial precursor in the synthesis of potent analgesics.[1] The purity of NPP is paramount as impurities can affect the yield and safety profile of the final API. Various analytical techniques can be employed for purity determination, with Gas Chromatography-Mass Spectrometry (GC-MS) being a prominent method due to its high sensitivity and specificity. This guide will delve into the specifics of using GC-MS for NPP purity analysis and compare it with other methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.
Purity Assessment by GC-MS: A Detailed Protocol
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For NPP, which is amenable to gas chromatography, this method provides excellent resolution and definitive identification of the main component and any impurities.
Experimental Protocol for GC-MS Analysis of this compound
This protocol is based on established methods for the analysis of NPP.[2]
1. Sample Preparation:
-
Accurately weigh approximately 4 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of methanol (B129727) to achieve a concentration of ~4 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
2. GC-MS Instrumentation and Conditions:
-
Instrument: Agilent Gas Chromatograph with a Mass Selective Detector (or equivalent).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 25:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1.0 minute.
-
Ramp: Increase to 280°C at a rate of 12°C/min.
-
Final hold: Hold at 280°C for 9.0 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Scan Range: 30-550 amu.
-
Acquisition Mode: Scan.
3. Data Analysis:
-
The retention time for this compound is expected to be approximately 9.247 minutes under these conditions.[2]
-
The purity is determined by calculating the peak area percentage of the main NPP peak relative to the total area of all peaks in the chromatogram.
-
The mass spectrum of NPP is characterized by a molecular ion peak at m/z 203 and key fragment ions at m/z 112, 91, and 42.[2][3]
Comparison of Analytical Methods for Purity Assessment
While GC-MS is a robust method for NPP purity analysis, other techniques offer different advantages and disadvantages. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation of unknown impurities, or high-throughput screening.
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FT-IR) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absorption of infrared radiation by molecular vibrations. |
| Applicability to NPP | Excellent for volatile and thermally stable NPP and its potential volatile impurities.[4][5] | Suitable for non-volatile or thermally labile impurities. NPP itself is also analyzable.[4][5] | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Primarily for functional group identification and structural confirmation. Not ideal for quantitative purity of minor components.[3] |
| Sensitivity | High, capable of detecting trace-level impurities. | High, particularly with sensitive detectors like UV or MS. | Lower sensitivity compared to chromatographic methods. | Relatively low sensitivity for minor components. |
| Specificity | Very high, provides structural information from mass spectra for peak identification. | Good, can be coupled with MS for higher specificity. | Very high, provides unambiguous structural information. | Moderate, provides a molecular fingerprint. |
| Quantitative Analysis | Good, based on peak area integration. Requires calibration for accurate quantification. | Excellent, highly reproducible and accurate with proper calibration. | Excellent for qNMR with an internal standard, provides direct molar ratios without calibration curves for each analyte. | Not typically used for quantitative purity assessment. |
| Sample Preparation | Simple dissolution in a volatile solvent. | Requires dissolution in the mobile phase, may involve filtration. | Dissolution in a deuterated solvent. | Can be analyzed neat (liquid/solid) or as a solution. |
| Throughput | Moderate, run times are typically in the range of 15-30 minutes. | Can be faster, with modern UHPLC systems offering very short run times. | Slower, requires longer acquisition times for good signal-to-noise, especially for qNMR. | Very fast, analysis takes only a few minutes. |
Potential Impurities in Synthesized this compound
The nature and quantity of impurities in synthesized NPP depend heavily on the synthetic route employed. The most common methods are the Dieckmann cyclization and the N-alkylation of 4-piperidone.[1] Potential impurities may include:
-
Unreacted Starting Materials: Phenethylamine, methyl acrylate (B77674) (in the Dieckmann route), or 4-piperidone and phenethyl bromide (in the N-alkylation route).
-
By-products of the Dieckmann Cyclization: Incomplete cyclization products or products of side reactions like the retro-Dieckmann reaction.[3]
-
Over-alkylation or Side-reaction Products: In the N-alkylation route, impurities from reactions at other sites of the molecule can occur.
-
Solvents and Reagents: Residual solvents and reagents used in the synthesis and purification steps.
GC-MS is particularly well-suited for the identification of these often volatile and semi-volatile impurities.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Conclusion
For the purity assessment of synthesized this compound, GC-MS stands out as a highly effective and reliable method. Its ability to separate and identify volatile impurities, coupled with high sensitivity and specificity, makes it an invaluable tool for quality control in pharmaceutical synthesis. While other techniques like HPLC offer advantages for non-volatile compounds and NMR provides unparalleled structural detail, the comprehensive information provided by GC-MS on the purity profile of NPP is often sufficient for routine analysis. The choice of analytical method should be guided by the specific goals of the analysis, the nature of potential impurities, and the resources available. A combination of these techniques may be employed for a more exhaustive characterization of the synthesized product.
References
A Comparative Guide to the Synthesis of 1-Phenethyl-4-piperidone and Other Piperidone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methodologies for 1-phenethyl-4-piperidone (NPP) and other key piperidone derivatives, including N-benzyl-4-piperidone, N-methyl-4-piperidone, and N-(tert-butoxycarbonyl)-4-piperidone. The information presented is supported by experimental data to aid researchers in selecting the most suitable synthetic routes for their specific applications in drug discovery and development.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes quantitative data for various synthetic methods for the target piperidone derivatives, offering a clear comparison of their efficiency and reaction conditions.
| Target Compound | Synthetic Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound (NPP) | N-Alkylation | 4-Piperidone (B1582916), Phenethyl Bromide, K₂CO₃ | Acetonitrile (B52724) | 80 (Reflux) | 5 hours | 88 | [1] |
| Dieckmann Condensation | Phenethylamine, Methyl Acrylate (B77674), Sodium metal | Toluene (B28343) | Reflux | 6 hours | 89.5 | [2] | |
| One-Pot Synthesis | Phenethylamine, Methyl Acrylate, Nanosilica Sulfuric Acid | - | Mild Conditions | - | - | [3] | |
| N-Benzyl-4-piperidone | N-Alkylation | 4-Piperidone HCl, Benzyl Bromide, K₂CO₃ | DMF | 65 | 14 hours | 89.28 | [4] |
| Dieckmann Condensation | Benzylamine (B48309), Methyl Acrylate, Sodium metal | Toluene | Reflux | 6 hours | 78.4 | [5] | |
| Microwave-Assisted | Benzylamine, Methyl Acrylate | - | 50-55 (Michael), 70-75 (Dieckmann) | 80 min (Michael), 20 min (Dieckmann) | - | [6] | |
| N-Methyl-4-piperidone | From Diethyl 1,3-acetonedicarboxylate | Diethyl 1,3-acetonedicarboxylate, Formaldehyde (B43269), Methylamine (B109427) | Benzene (B151609) | Reflux | - | 91.7 | [7] |
| Ring Closing | 1,5-dichloro-3-pentanone, Methylamine | Methanol (B129727) | 65-75 | 4 hours | 75.2-80.2 | [8] | |
| N-Boc-4-piperidone | Boc Protection | 4-Piperidone HCl, Di-tert-butyl dicarbonate (B1257347), Triethylamine (B128534) | Methanol | 20 | 20 hours | 100 (quantitative) | [9] |
| Reductive Amination Precursor | N-Boc-4-piperidone, Aniline, Acetic Acid, STAB | Dichloromethane (B109758) | Room Temp | 16 hours | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison table.
Synthesis of this compound (NPP) via N-Alkylation[1]
-
Reaction Setup: In a suitable reaction vessel, combine 4-piperidone monohydrate hydrochloride, (2-bromoethyl)benzene (B7723623) (phenethyl bromide), and potassium carbonate.
-
Solvent Addition: Add acetonitrile as the solvent.
-
Reaction Conditions: Heat the mixture to reflux at 80°C for 5 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography to yield this compound.
Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation[5]
-
Preparation of Diester: React benzylamine with two equivalents of methyl acrylate to form N,N-bis(β-propionate methyl ester) benzylamine.
-
Reaction Setup: To a dry three-necked flask, add anhydrous toluene and metallic sodium. Heat the mixture to reflux with stirring.
-
Addition of Reagents: Add a small amount of anhydrous methanol, followed by the slow dropwise addition of the N,N-bis(β-propionate methyl ester) benzylamine.
-
Reaction: Continue refluxing for 6 hours.
-
Hydrolysis and Decarboxylation: After cooling, extract the mixture with a 25% hydrochloric acid solution and reflux for 5 hours.
-
Work-up and Purification: Cool the reaction mixture, neutralize with NaOH solution to a pH of approximately 8.5, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is obtained by vacuum distillation.
Synthesis of N-Methyl-4-piperidone from Diethyl 1,3-acetonedicarboxylate[7]
-
Reaction Setup: In a reaction kettle, add diethyl 1,3-acetone dicarboxylate to benzene and stir.
-
Catalyst and Reagents: Add p-toluenesulfonic acid as a catalyst, followed by formaldehyde and methylamine while stirring.
-
Reaction: Heat the mixture to reflux.
-
Work-up: After the reaction, cool to room temperature and filter to remove any solids.
-
Decarboxylation: Add concentrated hydrochloric acid to the filtrate and stir for 4 hours. Separate the hydrochloric acid layer and heat to reflux to achieve decarboxylation.
-
Isolation: After cooling, adjust the pH to 12 with a base and extract with dichloromethane. Dry the organic layer and remove the solvent. The product is then isolated by chromatography.
Synthesis of N-Boc-4-piperidone via Boc Protection[9]
-
Reaction Setup: To a stirring solution of 4-piperidone monohydrate hydrochloride in methanol, add triethylamine and stir for 5 minutes.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) in portions, followed by 4-dimethylaminopyridine (B28879) (DMAP).
-
Reaction: Stir the solution at ambient temperature for 20 hours.
-
Work-up: Remove the methanol under reduced pressure. Dissolve the crude material in dichloromethane and wash sequentially with 2M HCl, saturated Na₂CO₃, and brine.
-
Isolation: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to yield 1-Boc-4-piperidone as a white solid.
Mandatory Visualizations
The following diagrams illustrate key synthetic pathways and workflows relevant to the synthesis of piperidone derivatives.
Caption: Workflow for the synthesis of N-substituted-4-piperidones via Dieckmann Condensation.
Caption: General workflow for the synthesis of 4-aminopiperidine derivatives via Reductive Amination.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 3. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]
- 4. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 8. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 9. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 10. apps.dtic.mil [apps.dtic.mil]
Comparative Biological Activity of 1-Phenethyl-4-piperidone Derivatives
A Comprehensive Guide to the Structure-Activity Relationship of 1-Phenethyl-4-piperidone Derivatives
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of this compound derivatives is crucial for the rational design of novel therapeutics. This guide provides a comparative analysis of these derivatives, focusing on their interactions with mu-opioid receptors and their potential as acetylcholinesterase inhibitors. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to support further research.
The this compound scaffold is a key pharmacophore in a variety of biologically active compounds. Modifications to this core structure have profound effects on their potency and selectivity for different biological targets. This section compares the activity of various derivatives at the mu-opioid receptor, relevant to analgesia, and their inhibitory effects on acetylcholinesterase, a target for Alzheimer's disease therapy.
Mu-Opioid Receptor Binding Affinity
The this compound core is a fundamental component of potent synthetic opioids, most notably fentanyl and its analogs. The affinity of these compounds for the mu-opioid receptor is a key determinant of their analgesic potency. The following table summarizes the binding affinities (Ki) of a selection of this compound derivatives for the human mu-opioid receptor.
| Compound | R1 Substituent (at Piperidine (B6355638) Nitrogen) | R2 Substituent (at 4-position of Piperidine) | Ki (nM) for human mu-opioid receptor |
| Fentanyl | Phenethyl | N-phenyl-N-propionylamino | 1.6[1] |
| Acetylfentanyl | Phenethyl | N-phenyl-N-acetylamino | 64[1] |
| Butyrylfentanyl | Phenethyl | N-phenyl-N-butyrylamino | 3.5[1] |
| Methoxyacetylfentanyl | Phenethyl | N-phenyl-N-methoxyacetylamino | 17[1] |
| Cyclopentylfentanyl | Phenethyl | N-phenyl-N-cyclopentylcarbonylamino | 6.6[1] |
| Tetrahydrofuranylfentanyl | Phenethyl | N-phenyl-N-(tetrahydrofuran-2-carbonyl)amino | 31[1] |
Structure-Activity Relationship Insights:
-
Acyl Group Substitution: The nature of the acyl group attached to the anilino nitrogen significantly influences binding affinity. Replacing the propionyl group of fentanyl with a smaller acetyl group (Acetylfentanyl) decreases affinity, while slightly larger groups like a butyryl or cyclopentylcarbonyl group can maintain or slightly decrease affinity.[1]
-
Introduction of Oxygen: The presence of an oxygen atom in the acyl substituent, as seen in methoxyacetylfentanyl and tetrahydrofuranylfentanyl, appears to reduce binding affinity compared to their alkyl counterparts, suggesting that hydrogen bond acceptors may not be well-tolerated in this region of the binding pocket.[1]
-
N-Phenethyl Group: The N-phenethyl group is critical for high-affinity binding to the mu-opioid receptor. Removal or significant alteration of this group drastically reduces binding affinity.[2]
Acetylcholinesterase Inhibitory Activity
The this compound scaffold has also been explored for its potential in developing acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. Donepezil, a marketed AChE inhibitor, features a related N-benzylpiperidine core. The following table presents the AChE inhibitory activity (IC50) of some piperidine derivatives.
| Compound | Core Structure | IC50 (µM) for AChE |
| Donepezil (Reference) | N-benzylpiperidine | 0.041[3][4] |
| Phthalimide-piperazine derivative (4b) | Phthalimide-piperazine | 16.42[4] |
| N-benzylpiperidine derivative (5d) | N-benzylpiperidine | 0.013[5] |
| N-benzylpiperidine derivative (5a) | N-benzylpiperidine | 0.09[5] |
| N-benzylpiperidine derivative (5b) | N-benzylpiperidine | 0.63[5] |
Structure-Activity Relationship Insights:
-
Bioisosteric Replacement: Replacing the piperidine ring of donepezil-like structures with a piperazine (B1678402) moiety can significantly decrease inhibitory potency, as seen in the phthalimide-piperazine derivative.[3]
-
Substituents on the Benzamide Moiety: For N-(2-(piperidin-1-yl)ethyl)benzamide derivatives, the position and nature of substituents on the phenyl ring are crucial. An ortho-fluoro substitution (compound 5d) resulted in the most potent inhibitor, even more so than donepezil.[5] An ortho-chloro substituent (compound 5a) also showed high potency, while moving the chlorine to the meta position (compound 5b) decreased activity.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for comparative studies. Below are the methodologies for the key assays cited in this guide.
Mu-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.
-
Radioligand: [3H]-DAMGO (a selective mu-opioid receptor agonist).
-
Test Compound: this compound derivative.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [3H]-DAMGO, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Acetylcholinesterase Activity Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase based on the rate of formation of a yellow-colored product.[7]
Materials:
-
Enzyme: Acetylcholinesterase (AChE).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Buffer: 0.1 M Phosphate (B84403) Buffer (pH 8.0).
-
Test Compound: this compound derivative.
-
Spectrophotometer.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).
-
Prepare a working solution of AChE in phosphate buffer.
-
-
Assay Setup (96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix and incubate for 10 minutes at 25°C.[7]
-
Reaction Initiation: Add 10 µL of the ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.
Data Analysis:
-
Calculate the rate of reaction (V) for the control and each concentration of the inhibitor.
-
Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity).
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Mu-Opioid Receptor Signaling Pathway Activated by Fentanyl
Fentanyl, a potent agonist of the mu-opioid receptor (a G-protein coupled receptor), triggers a cascade of intracellular events upon binding. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to the desired analgesic effect but also to adverse effects like respiratory depression.[8][9]
Experimental Workflow for SAR Studies
The systematic evaluation of the structure-activity relationship of this compound derivatives involves a logical flow of experiments, from chemical synthesis to in vivo testing.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 7. Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [ouci.dntb.gov.ua]
- 8. Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalytic Systems for the Synthesis of 1-Phenethyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Phenethyl-4-piperidone (NPP) is a critical step in the production of various pharmaceutical compounds, most notably as a key intermediate for the potent analgesic, fentanyl, and its analogues.[1] The efficiency, yield, and purity of NPP are highly dependent on the chosen synthetic pathway and, crucially, the catalytic system employed. This guide provides an objective comparison of common catalytic methods used for NPP synthesis, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.
Two principal synthetic routes dominate the preparation of this compound: the N-alkylation of a pre-existing 4-piperidone (B1582916) ring and a multi-step approach involving Dieckmann condensation. Each route utilizes distinct types of catalysts and reaction conditions, which significantly impact the overall process.
Route 1: N-Alkylation of 4-Piperidone
This direct and widely-used approach involves the nucleophilic substitution reaction between 4-piperidone and a phenethyl halide (e.g., 2-phenethyl bromide).[2][3] The reaction's success hinges on the effective deprotonation of the piperidone nitrogen to enhance its nucleophilicity, a role fulfilled by a base. In biphasic systems, a phase transfer catalyst (PTC) is often employed to facilitate the reaction between reactants in different phases.[2][4]
-
To a suspension of 4-piperidone monohydrate hydrochloride (0.1 mol) and a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetonitrile, add a catalytic amount of a phase transfer catalyst, for example, tetrabutylammonium (B224687) bromide (TBAB).[2][5]
-
Add 2-phenethyl bromide (0.1 mol) to the stirred mixture.
-
Heat the reaction mixture to reflux, typically between 80-90°C, for 4-5 hours.[2]
-
Monitor the reaction's progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the mixture and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by crystallization or chromatography to yield this compound.[6]
| Catalyst/Base System | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cesium Carbonate (Cs₂CO₃) | 4-Piperidone HCl, (2-bromoethyl)benzene | Acetonitrile | 80 | 5 | 88 | [2] |
| Potassium Carbonate (K₂CO₃) / TBAB | 4-Piperidone, Phenethyl Bromide Derivative | Acetonitrile | 90 | 4 | Major Conversion | [2][5] |
Note: "Major Conversion" indicates the reaction was successful but a specific yield was not cited in the available literature.
Caption: Synthetic pathway via Dieckmann Condensation.
Conclusion
The choice of catalytic system for the synthesis of this compound is a trade-off between reaction time, yield, and procedural complexity.
-
The N-alkylation route is direct and often high-yielding, particularly with strong, non-nucleophilic bases like cesium carbonate, which can produce yields up to 88%. [2]The use of phase transfer catalysts like TBAB with more common bases such as potassium carbonate also provides an effective pathway. [2][5]This method is generally preferred for its simplicity and efficiency.
-
The Dieckmann condensation pathway , while more complex, offers a versatile route from readily available starting materials like phenethylamine. [7]It allows for the construction of the piperidone ring itself. The choice of base is critical, with sodium hydroxide (B78521) showing a yield of 72%, while others like sodium hydride and sodium t-butoxide provide yields in the range of 61-64%. [1][8]Novel catalysts like nanosilica sulfuric acid are also being developed for this route, promising simple and mild conditions. [7] For researchers prioritizing high yield and a straightforward procedure, the N-alkylation method with an optimized base and solvent system appears to be the most advantageous approach. However, for applications where the construction of the heterocyclic ring from basic precursors is desired, the Dieckmann condensation offers a robust, albeit more involved, alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|High-Purity Research Chemical [benchchem.com]
- 3. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. diva-portal.org [diva-portal.org]
- 6. AU2009227521B2 - A method for the preparation of fentanyl - Google Patents [patents.google.com]
- 7. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]
- 8. scribd.com [scribd.com]
A Comparative Guide to the Synthesis of 1-Phenethyl-4-piperidone: One-Pot versus Conventional N-Alkylation Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Phenethyl-4-piperidone (NPP) is a critical building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to the potent analgesic, fentanyl. This guide provides a detailed comparison of a modern one-pot synthesis method for NPP with the more traditional N-alkylation approach, supported by experimental data and protocols.
Executive Summary
This guide evaluates two primary synthetic routes to this compound: a one-pot method commencing from phenethylamine (B48288) and methyl acrylate (B77674), and the conventional N-alkylation of 4-piperidone (B1582916) with a phenethyl halide. The one-pot synthesis, while involving multiple steps within a single reaction vessel, demonstrates a high yield of 89.5%. The traditional N-alkylation method also offers high yields, ranging from 88% to 96%, and may be preferred depending on the availability of starting materials and desired process simplicity. The choice of method will ultimately depend on factors such as precursor availability, desired throughput, and process optimization goals.
Comparative Data of Synthesis Methods
| Parameter | One-Pot Synthesis from Phenethylamine & Methyl Acrylate | N-Alkylation of 4-Piperidone |
| Starting Materials | Phenethylamine, Methyl Acrylate, Sodium, Toluene (B28343), HCl, NaOH | 4-Piperidone Hydrochloride, Phenethyl Bromide, Sodium Carbonate, Sodium Iodide, Acetonitrile (B52724) |
| Overall Yield | 89.5%[1] | 88% - 96%[2][3] |
| Reaction Steps | 3 (in one pot) | 1 |
| Key Intermediates | N,N-bis(β-methoxycarbonylethyl)phenethylamine, cyclic β-keto ester | Not applicable (direct conversion) |
| Reaction Time | Approx. 16 hours (8h reflux, 3h reflux, 5h reflux)[1] | 4 - 24 hours[2][3] |
| Key Reagents | Sodium metal, Hydrochloric acid | Sodium carbonate, Cesium carbonate[2] |
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is adapted from a patented method and involves a three-step, one-pot sequence.[1]
Step 1: Michael Addition
-
In a reaction vessel, a mixture of β-phenylethylamine and anhydrous methanol (B129727) is added dropwise under ice-cooling to a stirred solution of methyl acrylate and anhydrous methanol. The temperature is maintained below 40°C.
-
After the addition is complete, the mixture is heated to reflux and stirred for 8 hours.
-
The methanol and excess methyl acrylate are recovered under reduced pressure to yield N,N-bis(β-methoxycarbonylethyl)phenethylamine as a light yellow oily liquid.
Step 2: Dieckmann Cyclization
-
The crude N,N-bis(β-methoxycarbonylethyl)phenethylamine is dissolved in toluene, and metallic sodium is added.
-
The mixture is heated to reflux for 3 hours.
Step 3: Hydrolysis and Decarboxylation
-
After cooling, 25% hydrochloric acid is added, and the mixture is refluxed for 5 hours.
-
The mixture is cooled, and the toluene layer is separated.
-
The aqueous layer is cooled in an ice bath, and the pH is adjusted to 12 with 40% sodium hydroxide, leading to the precipitation of a light yellow crystalline solid.
-
The solid is collected by suction filtration and recrystallized from petroleum ether to obtain this compound.
N-Alkylation Synthesis of this compound
This protocol is a conventional method for the synthesis of NPP.[3]
-
A suspension of finely powdered sodium carbonate and sodium iodide in acetonitrile is heated to 60°C.
-
4-Piperidinone hydrochloride is added in portions to control gas evolution.
-
Phenethyl bromide is then added dropwise, and the reaction mixture is refluxed for 24 hours.
-
After cooling to room temperature, the precipitate is filtered off.
-
The filtrate is concentrated on a rotary evaporator to afford NPP as a slightly yellow solid. An optimized version of this reaction using cesium carbonate as the base and refluxing at 80°C for 5 hours has been reported to yield 88% of the product.[2]
Visualizing the One-Pot Synthesis Workflow
The following diagram illustrates the key stages of the one-pot synthesis of this compound.
Caption: Workflow of the one-pot synthesis of this compound.
Conclusion
Both the one-pot synthesis from phenethylamine and methyl acrylate and the traditional N-alkylation of 4-piperidone are effective methods for producing this compound with high yields. The one-pot method offers an elegant approach to construct the piperidone ring and introduce the phenethyl group in a single, albeit lengthy, process. The N-alkylation method is more direct but relies on the availability of the 4-piperidone precursor. The selection of the optimal synthetic route will be guided by the specific needs and resources of the research or production environment.
References
Cross-Referencing 1H NMR Data of NPP with Literature Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for cross-referencing the 1H NMR data of Nandrolone Phenylpropionate (NPP) with established literature values. Due to the limited availability of a complete, publicly accessible dataset for Nandrolone Phenylpropionate, this document will utilize the comprehensive 1H NMR data of its parent compound, Nandrolone, as a representative example. This will illustrate the methodology for comparing key spectral parameters, a process that is directly transferable to NPP analysis when reliable data becomes available.
Understanding the Importance of 1H NMR in Steroid Characterization
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a cornerstone analytical technique in the structural elucidation and purity assessment of pharmaceutical compounds, including anabolic-androgenic steroids like Nandrolone Phenylpropionate. By providing detailed information about the chemical environment of each proton in a molecule, 1H NMR allows for the unambiguous identification of the compound and the detection of any impurities.
Experimental Protocols
The acquisition of high-quality 1H NMR data is paramount for accurate structural analysis. Below is a typical experimental protocol for obtaining the 1H NMR spectrum of a steroid like Nandrolone.
Instrumentation:
-
Spectrometer: A high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher, is recommended for optimal signal dispersion.
-
Solvent: Deuterated chloroform (B151607) (CDCl3) is a common solvent for non-polar compounds like steroids. The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift scale to 0 ppm.
Sample Preparation:
-
Approximately 5-10 mg of the Nandrolone standard is accurately weighed and dissolved in about 0.5-0.7 mL of deuterated solvent.
-
The solution is then transferred to a 5 mm NMR tube.
-
The sample is vortexed to ensure homogeneity.
Data Acquisition:
-
The 1H NMR spectrum is acquired at a controlled temperature, typically 25°C.
-
A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.
-
Standard pulse sequences are employed for routine 1H NMR acquisition.
Data Presentation: 1H NMR Data of Nandrolone
The following table summarizes the 1H NMR spectral data for Nandrolone, which serves as a foundational reference. When a verified 1H NMR dataset for Nandrolone Phenylpropionate is obtained, a similar table should be constructed for direct comparison.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-18 (CH3) | 0.78 | s | - |
| H-4 | 5.85 | s | - |
| H-17 | 3.65 | t | 8.4 |
Note: This data is for Nandrolone and is intended to be illustrative. "s" denotes a singlet and "t" denotes a triplet.
Workflow for Cross-Referencing 1H NMR Data
The process of cross-referencing experimentally obtained 1H NMR data with literature values is a critical step in compound verification. The following diagram illustrates this logical workflow.
Caption: Workflow for comparing experimental 1H NMR data with literature values.
Comparative Docking Analysis of Substituted Piperidine Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various substituted piperidine-based ligands in molecular docking studies against a range of biological targets. The information, supported by experimental and computational data, is designed to offer insights into the therapeutic potential of this versatile chemical scaffold.
The piperidine (B6355638) moiety is a prevalent structural motif in a vast number of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it a valuable scaffold in drug design.[1] Computational docking has become an indispensable tool for predicting the binding affinities and interaction modes of small molecules with their biological targets, thereby accelerating the discovery of novel therapeutics.[1] This guide collates and compares docking performance data for piperidine derivatives from multiple studies, focusing on targets relevant to a spectrum of diseases.
Quantitative Comparison of Piperidine Derivatives
The following table summarizes the inhibitory activities, binding affinities, and docking scores of various piperidine derivatives against their respective biological targets. This data is crucial for understanding the relative potency and structure-activity relationships (SAR) of different structural modifications.[1]
| Target Protein | Ligand/Derivative | Docking Score (kcal/mol) | Binding Affinity (Ki) | IC50 | Reference |
| Pancreatic Lipase (B570770) | Compound 12 (a pyrrolidine (B122466) derivative) | -8.24 | - | 0.143 ± 0.001 mg/mL | [2][3] |
| Pancreatic Lipase | Compound 10 (a pyrrolidine derivative) | -7.39 | - | - | [2] |
| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-gamma) | Repaglinide | -9.3 | - | - | [2] |
| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-gamma) | Piperine | -8.3 | - | - | [2] |
| Sigma-1 Receptor (σ1R) | Compound 1 | - | 3.2 nM | - | [2][4] |
| Sigma-1 Receptor (σ1R) | Compound 3 | - | 8.9 nM | - | [2][4] |
| Sigma-1 Receptor (σ1R) | Compound 2 | - | 24 nM | - | [4] |
| Sigma-1 Receptor (σ1R) | Haloperidol (Reference) | - | 2.5 nM | - | [4][5] |
| Acetylcholinesterase (AChE) | Piperidine-containing quinolinyl thiosemicarbazone | Not explicitly stated | 0.013 ± 0.0021 µM | - | [1] |
| Acetylcholinesterase (AChE) | Donepezil (Reference Drug) | Not explicitly stated | 0.600 ± 0.050 µM | - | [1] |
| EGFR Tyrosine Kinase | 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | -5.251 | - | - | [6] |
| EGFR Tyrosine Kinase | 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | -5.433 | - | - | [6] |
Experimental Protocols in Computational Docking
The reliability of docking results is intrinsically linked to the rigor of the experimental methodology.[1] Below are generalized steps and specific parameters often employed in the computational docking of piperidine-based ligands, based on the methodologies described in the cited literature.[1]
A General Computational Docking Workflow:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[1][6] The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[1][6]
-
Ligand Preparation: The 2D structure of the ligand is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.[3][6] Energy minimization is performed on the 3D structure to obtain a low-energy, stable conformation.[1] The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.[6]
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand binding.[1][4] This ensures that the docking algorithm focuses on the region of interest.[1]
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to predict the binding pose and affinity of the ligand.[1][4] These programs explore a vast number of possible conformations and orientations of the ligand and score them based on a scoring function.[1] For instance, the Lamarckian Genetic Algorithm is a commonly employed algorithm to find the optimal binding conformations.[3]
-
Analysis of Results: The docking results are analyzed to identify the best binding poses and key interactions such as hydrogen bonds and hydrophobic interactions.[1][6] This analysis helps in comparing the binding affinities of different ligands.[1]
Specific Protocol Example: Pancreatic Lipase Inhibition Study
-
Software: AutoDock 4.2 was utilized for the molecular docking simulations.[2][3]
-
Target Preparation: The 3D crystal structure of pancreatic lipase (PDB ID: 1LPS) was obtained from the Protein Data Bank.[3]
-
Ligand Preparation: The 3D structures of the piperidine and pyrrolidine derivatives were generated and optimized.[2][3]
-
Docking Procedure: The redocking of the co-crystallized ligand into the binding pocket of the target protein yielded an RMSD value of 1.88 Å, validating the docking protocol.[2][3] Subsequent docking of the test compounds was performed to predict their binding affinities and interactions.[2]
Visualizing Workflows and Pathways
Caption: A generalized workflow for a computational molecular docking study.
Piperidine and its derivatives have shown potential as clinical agents against various cancers by modulating crucial signaling pathways. The diagram below depicts a simplified representation of how piperine, a piperidine alkaloid, can induce apoptosis in cancer cells by inhibiting the STAT-3 signaling pathway.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Reducing Agents for 4-Nitrophenyl Phosphate (NPP) Conversion
For researchers and professionals in drug development, the conversion of 4-Nitrophenyl phosphate (B84403) (NPP) is a critical step in various assays and synthetic pathways. This guide provides an objective comparison of different methods for the reduction of NPP's hydrolysis product, 4-nitrophenol (B140041) (4-NP), to 4-aminophenol (B1666318) (4-AP), supported by experimental data.
Initially, it is crucial to understand that the conversion is a two-step process. First, phosphatases hydrolyze the colorless substrate NPP to produce 4-nitrophenol (4-NP).[1][2] In alkaline conditions, 4-NP deprotonates to form the 4-nitrophenolate (B89219) ion, which is a yellow-colored compound with a maximum absorbance around 400-405 nm.[1][3][4] The second step, which is the focus of this guide, involves the reduction of 4-NP to the colorless 4-aminophenol (4-AP), a valuable intermediate in the synthesis of pharmaceuticals like paracetamol.[5][6] The progress of this reduction is typically monitored by the disappearance of the yellow color and the emergence of a new peak for 4-AP at approximately 300 nm.[4][7]
This guide evaluates three primary methodologies for the reduction of 4-NP: catalytic reduction using sodium borohydride (B1222165), electrochemical reduction, and enzymatic reduction.
Comparative Data on 4-NP Reduction Systems
The efficacy of different reduction systems for converting 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) varies significantly based on the reducing agent, catalyst, and reaction conditions. The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Reduction System Category | Reducing Agent/Method | Catalyst/Electrode | Apparent Rate Constant (k) | Conversion Efficiency/Yield | Reaction Time | Reference |
| Catalytic Reduction | Sodium Borohydride (NaBH₄) | Ni-Pd nanodimers on N-doped reduced graphene oxide (Ni-Pd/NrGO) | 3400 s⁻¹g⁻¹ | 99.5% Conversion, 99.1% Yield | Not Specified | [8] |
| Sodium Borohydride (NaBH₄) | Palladium Nanoparticles (PVA-supported) | 0.013 s⁻¹ (at 318 K) | Not Specified | Not Specified | [9] | |
| Sodium Borohydride (NaBH₄) | CuFe₅O₈ (calcined at 600°C) | Not Specified | >99% | < 20 min | [10] | |
| Sodium Borohydride (NaBH₄) | Fe₂O₃-Cu₂O-TiO₂ Nanocomposite | Not Specified | Complete Conversion | ~16 min | [3] | |
| Sodium Borohydride (NaBH₄) | CeO₂/g-C₃N₄/Ag | Not Specified | Optimized for maximum reduction | 13.7 min (optimum) | [11] | |
| Electrochemical Reduction | Electric Potential | Silver (Ag) and Gold (Au) electrodes | Rate constant determined chromatographically | Clean transformation, no by-products | Not Specified | [12] |
| Electric Potential | Ti/TiO₂–NiO electrodes | Not Specified | Dependent on pH and time | Not Specified | [5] | |
| Enzymatic Reduction | NADH | Nitroreductase | Not Specified | Similar ratios under aerobic/anaerobic conditions | Not Specified | [9] |
Reaction Pathways and Methodologies
The conversion of NPP to 4-AP involves distinct chemical transformations and experimental approaches. The following diagrams illustrate the overall reaction pathway, a typical experimental workflow for catalytic reduction, and a comparison of the different reduction strategies.
Experimental Protocols
Protocol for Catalytic Reduction of 4-NP using NaBH₄
This protocol describes a general method for testing the catalytic activity of a material in the reduction of 4-NP using NaBH₄, monitored by UV-Vis spectroscopy.[3][7]
Materials:
-
4-Nitrophenol (4-NP) stock solution (e.g., 0.1 mM)
-
Sodium borohydride (NaBH₄) solution (e.g., 10 mM, freshly prepared and chilled)
-
Catalyst suspension (e.g., metal nanoparticles, concentration varies)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Baseline Measurement: Add a specific volume of the 4-NP stock solution (e.g., 2.5 mL) to a quartz cuvette. Record the initial UV-Vis spectrum.
-
Addition of Reducing Agent: Add a volume of the freshly prepared, chilled NaBH₄ solution (e.g., 0.5 mL) to the cuvette. The solution should turn a bright yellow due to the formation of the 4-nitrophenolate ion in the now alkaline solution.[3] Mix well and record the spectrum. The peak should be stable at ~400 nm.
-
Initiation of Catalytic Reaction: Add a small volume of the catalyst suspension (e.g., 10-50 µL) to the cuvette. Immediately start recording UV-Vis spectra at fixed time intervals (e.g., every 1-2 minutes).
-
Monitoring: Continue recording spectra until the yellow color of the solution disappears and the absorbance peak at ~400 nm diminishes completely. A new peak corresponding to 4-AP should appear around 300 nm.[7]
-
Data Analysis: Plot the natural logarithm of the normalized absorbance at 400 nm (ln(A/A₀)) versus time. For a pseudo-first-order reaction, the data should yield a straight line, the slope of which corresponds to the apparent rate constant (k).[4]
Overview of Electrochemical Reduction
Electrochemical reduction offers an alternative to chemical reagents.[12]
Setup:
-
Electrochemical Cell: A standard three-electrode cell is typically used, containing a working electrode (the material being tested, e.g., Glassy Carbon, Ag, Au), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[12]
-
Electrolyte: An aqueous solution containing 4-NP and a supporting electrolyte (e.g., NaCl).[5]
-
Potentiostat: To control the applied potential.
Procedure:
-
The 4-NP solution is placed in the electrochemical cell.
-
A specific negative potential is applied to the working electrode.[12]
-
The reduction of 4-NP to 4-AP occurs on the surface of the working electrode.
-
The reaction can be monitored using techniques like cyclic voltammetry to study the reduction peaks or by analyzing the solution composition over time using chromatography or spectroscopy.[12] The effectiveness depends on factors like electrode material, pH, and the applied potential.[5][12]
Conclusion
The conversion of 4-Nitrophenyl phosphate's hydrolysis product, 4-nitrophenol, to 4-aminophenol can be achieved through several effective methods.
-
Catalytic reduction with NaBH₄ is the most widely reported method, offering high conversion rates and yields.[8] The efficacy is heavily dependent on the choice of catalyst, with bimetallic nanoparticles on support materials like graphene showing exceptionally high rate constants.[8]
-
Electrochemical reduction provides a clean, reagent-free alternative, avoiding the use of NaBH₄.[12] The efficiency is governed by the electrode material and electrical parameters, making it a highly tunable system.
-
Enzymatic reduction using nitroreductase represents a green chemistry approach, operating under mild, physiological conditions.[9]
The selection of an appropriate reduction system depends on the specific application. For high-throughput screening or applications requiring rapid and complete conversion, advanced catalytic systems with NaBH₄ are highly effective. For applications demanding high purity and avoidance of chemical reducing agents, electrochemical methods are superior. Enzymatic reduction is ideal for biocompatible systems and green chemistry initiatives.
References
- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 2. neb.com [neb.com]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 7. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Comparative pharmacological properties of piperidine derivatives
The piperidine (B6355638) scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals across various therapeutic areas.[1][2] Its prevalence is a testament to its favorable physicochemical and pharmacokinetic properties, which allow for versatile drug design and development. This guide provides a comparative analysis of the pharmacological properties of key piperidine derivatives, focusing on their application as antipsychotics, opioid analgesics, and cholinesterase inhibitors. The information herein is intended to aid researchers, scientists, and drug development professionals in the selection and optimization of piperidine-based compounds.
Antipsychotic Piperidine Derivatives
Piperidine-containing compounds are prominent in the class of both typical and atypical antipsychotic medications. Their primary mechanism of action involves the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.[3][4][5][6] The balance of affinity for these and other receptors dictates the therapeutic efficacy and side-effect profile of the drug.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of selected piperidine-based antipsychotics. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Reference |
| Typical Antipsychotics | |||
| Haloperidol | 1.45 | 2.2 | [7] |
| Atypical Antipsychotics | |||
| Risperidone | 3.13 | 0.12 | [8] |
| Paliperidone | 4.8 | 0.28 | [8] |
| Lurasidone | 1.0 | 0.5 | [9] |
Dopamine D2 Receptor Signaling Pathway
Antipsychotic piperidine derivatives primarily exert their effects by blocking the dopamine D2 receptor, a G protein-coupled receptor (GPCR). This blockade inhibits the downstream signaling cascade that is typically initiated by dopamine. The diagram below illustrates the simplified signaling pathway.
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cholinergic system in the pathophysiology and treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 5. Classification of typical and atypical antipsychotic drugs on the basis of dopamine D-1, D-2 and serotonin2 pKi values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ratios of serotonin2 and dopamine2 affinities differentiate atypical and typical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Open Access) Classification of typical and atypical antipsychotic drugs on the basis of dopamine D-1, D-2 and serotonin2 pKi values. (1989) | Herbert Y. Meltzer | 1362 Citations [scispace.com]
- 8. A comparative study of the analgesic effect of patient-controlled morphine, pethidine, and tramadol for postoperative pain management after abdominal hysterectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Silico Analysis of 1-Phenethyl-4-piperidone and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in silico analysis of 1-Phenethyl-4-piperidone (NPP), a key intermediate in the synthesis of fentanyl and its analogs, and a series of its hypothetical derivatives. The analysis focuses on predicting their potential as opioid receptor modulators through molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The data presented herein is based on established computational methodologies and findings from studies on structurally related fentanyl analogs, providing a predictive framework for guiding the design and synthesis of novel compounds.
Introduction to this compound and In Silico Analysis
This compound (NPP) is a derivative of 4-piperidone (B1582916) and a crucial precursor in the synthesis of various synthetic opioids.[1] Its core structure, the N-phenethylpiperidine moiety, is a common feature in a wide range of potent analgesics.[2][3] In silico analysis, a computational approach to drug discovery, allows for the prediction of the pharmacological and pharmacokinetic properties of chemical compounds, thereby accelerating the identification of promising drug candidates and reducing the reliance on extensive experimental testing.
This guide explores the in silico characterization of NPP and its analogs, focusing on their interaction with the µ-opioid receptor, a primary target for many analgesics. We will delve into molecular docking simulations to predict binding affinities, QSAR models to correlate structural features with activity, and ADMET predictions to assess their drug-like properties.
Comparative In Silico Data
The following tables summarize the predicted properties of this compound (NPP) and a selection of its virtual analogs. These analogs were designed based on common structural modifications known to influence the activity of fentanyl and related compounds.
Table 1: Predicted Binding Affinities and Molecular Properties of NPP and its Analogs
| Compound ID | Structure | Predicted Binding Affinity (kcal/mol) | Molecular Weight ( g/mol ) | LogP |
| NPP | This compound | -6.8 | 203.28 | 2.1 |
| NPP-Analog-1 | 4-Anilino-1-phenethylpiperidine | -8.2 | 280.40 | 3.5 |
| NPP-Analog-2 | N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide | -9.1 | 322.44 | 3.9 |
| NPP-Analog-3 | N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide (Fentanyl) | -9.5 | 336.47 | 4.2 |
| NPP-Analog-4 | 1-(4-Fluorophenethyl)-4-piperidone | -7.0 | 221.27 | 2.3 |
| NPP-Analog-5 | 1-Phenethyl-3-methyl-4-piperidone | -6.9 | 217.31 | 2.4 |
Note: Binding affinities are hypothetical values based on typical ranges observed for similar compounds in molecular docking studies against the µ-opioid receptor. Molecular properties were calculated using standard computational tools.
Table 2: Predicted ADMET Properties of NPP and its Analogs
| Compound ID | Human Intestinal Absorption (%) | Blood-Brain Barrier Penetration | CYP2D6 Inhibition | hERG Inhibition | Ames Mutagenicity |
| NPP | High | High | Inhibitor | Low Risk | Non-mutagenic |
| NPP-Analog-1 | High | High | Inhibitor | Low Risk | Non-mutagenic |
| NPP-Analog-2 | High | High | Probable Inhibitor | Moderate Risk | Non-mutagenic |
| NPP-Analog-3 | High | High | Probable Inhibitor | Moderate Risk | Non-mutagenic |
| NPP-Analog-4 | High | High | Inhibitor | Low Risk | Non-mutagenic |
| NPP-Analog-5 | High | High | Inhibitor | Low Risk | Non-mutagenic |
Note: ADMET properties are qualitative predictions based on common in silico models.
Experimental Protocols
The following sections detail the generalized computational methodologies that would be employed to generate the data presented above.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.
-
Receptor Preparation: The crystal structure of the µ-opioid receptor (e.g., PDB ID: 5C1M) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The binding site is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Ligand Preparation: The 3D structures of NPP and its analogs are generated and optimized using a molecular mechanics force field (e.g., MMFF94). Tautomeric and ionization states at physiological pH are considered.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to dock the prepared ligands into the receptor's binding site. The program samples a wide range of ligand conformations and orientations.
-
Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is typically considered the most likely binding mode. Interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions are analyzed.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.
-
Dataset Preparation: A dataset of compounds with known biological activity (e.g., µ-opioid receptor binding affinity) is collected. For this guide, data from studies on fentanyl analogs would be utilized.[4][5]
-
Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical) are calculated for each compound in the dataset.
-
Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
ADMET Prediction
ADMET prediction models estimate the pharmacokinetic and toxicological properties of compounds.
-
Input: The 2D or 3D structure of the compound is provided as input to the prediction software.
-
Model Application: A variety of pre-built models, based on large datasets of experimental data, are used to predict properties such as absorption, distribution, metabolism, excretion, and toxicity.
-
Output: The output is a qualitative or quantitative prediction for each ADMET property.
Visualizations
The following diagrams illustrate key concepts and workflows in the in silico analysis of this compound and its analogs.
Conclusion
The in silico analysis presented in this guide offers a comparative overview of this compound and its hypothetical analogs, providing valuable insights into their potential as opioid receptor modulators. The predicted binding affinities, QSAR models, and ADMET profiles serve as a foundational dataset for researchers engaged in the design and development of novel analgesics. While these computational predictions require experimental validation, they play a crucial role in prioritizing synthetic efforts and guiding the optimization of lead compounds. The methodologies and visualizations provided herein offer a clear framework for applying computational tools in the early stages of drug discovery.
References
- 1. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 2. Three-dimensional pharmacophore screening for fentanyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|High-Purity Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Approach for the Prediction of Mu-opioid Binding Affinity of Unclassified Designer Fentanyl-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-Phenethyl-4-piperidone: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-based research, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant operational environment. 1-Phenethyl-4-piperidone, also known as N-phenethyl-4-piperidone (NPP), is a compound that requires meticulous management due to its hazardous properties and regulatory status. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Essential Safety and Hazard Information
This compound is classified as a hazardous substance with multiple risk factors. Adherence to strict safety protocols is imperative when handling this chemical.
Key Hazards:
-
Harmful if swallowed.[1]
-
Causes severe skin burns and eye damage.[1]
-
It is a DEA List I chemical, indicating its use in the illicit manufacture of fentanyl, which necessitates stringent regulatory compliance.[2]
Due to these hazards, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, protective gloves, and a lab coat, when handling this compound. All handling should be performed in a well-ventilated area or under a chemical fume hood.
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol [3][4] |
| CAS Number | 39742-60-4[3] |
| EC Number | 254-613-5[3] |
| Melting Point | 57-60 °C[5] |
| Storage Temperature | Below +30°C[5] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is dictated by local, regional, and national regulations, with special attention to its status as a DEA List I chemical. The following protocol provides a general framework for its safe disposal in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible waste mixing can lead to dangerous reactions.
Step 2: Waste Collection and Containerization
-
Designated Container: Collect this compound waste in a designated, compatible, and clearly labeled hazardous waste container.[6][7]
-
Container Integrity: The container must be in good condition, with a secure, screw-top lid to prevent leaks and spills.[6][7] Ensure the container material is compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Headspace: Do not overfill the container; leave adequate headspace (at least 10%) to allow for the expansion of contents.[6]
Step 3: Labeling and Documentation
-
Hazardous Waste Label: Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents, including any other chemicals present in the mixture and their approximate concentrations.[6][7]
-
DEA List I Chemical Notation: Clearly indicate that the waste contains a DEA List I chemical. This is crucial for regulatory compliance and ensures the waste is handled and disposed of by a facility permitted to manage such substances.
-
Record Keeping: Maintain accurate records of the amount of this compound being discarded, in line with your institution's policies and DEA regulations for List I chemicals.
Step 4: Storage
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[6][7]
-
Secure Storage: The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[6]
Step 5: Disposal and Removal
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time according to your institution's policy (often 6-12 months), arrange for its disposal through your institution's EHS department.[6] They will coordinate with a licensed hazardous waste disposal company.
-
Approved Waste Disposal Plant: The waste must be sent to an approved waste disposal plant.[1]
-
Empty Containers: Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.[6] To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of according to institutional guidelines.[6]
Emergency Procedures
In the event of a spill, follow these procedures:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[1]
-
Containment: Soak up the spill with an inert absorbent material.[1]
-
Cleanup: Sweep up and shovel the absorbent material and the spilled substance into a suitable, labeled container for disposal as hazardous waste.[1][6]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Federal Register :: Control of a Chemical Precursor Used in the Illicit Manufacture of Fentanyl as a List I Chemical [federalregister.gov]
- 3. tnjchem.com [tnjchem.com]
- 4. N-Phenethyl-4-piperidinone | C13H17NO | CID 96437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 39742-60-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Essential Safety and Logistical Information for Handling 1-Phenethyl-4-piperidone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 1-Phenethyl-4-piperidone.
Chemical Identifier:
-
Name: this compound
-
Synonyms: N-Phenethyl-4-piperidone, 1-(2-phenylethyl)piperidin-4-one
-
CAS Number: 39742-60-4
Primary Hazards:
-
Harmful if swallowed.[1]
-
Causes severe skin burns and eye damage.[1]
-
May cause irritation to the respiratory tract.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Gloves must be impermeable and resistant to the product. Always inspect gloves before use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] No specific glove material recommendation is available from some suppliers due to a lack of testing. |
| Eyes/Face | Safety glasses with side shields or goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] Goggles are recommended to protect against spills or splashes.[3] |
| Skin & Body | Protective clothing, long-sleeved lab coat | A long-sleeved, seamless, and disposable gown is recommended.[3] Ensure clothing is changed immediately after a spill. |
| Respiratory | Not generally required with adequate ventilation | If dust is generated or in case of inadequate ventilation, a NIOSH-approved respirator (such as a surgical N-95) should be used to provide both respiratory and splash protection.[4] Avoid breathing dust, vapors, mist, or gas.[2] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a fume hood or other appropriate exhaust ventilation where dust or aerosols may be generated.
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust.[1]
-
Wash hands thoroughly before breaks and at the end of work.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Storage:
-
Store away from incompatible materials.
Disposal Plan
Waste Disposal:
-
This substance is classified as hazardous waste.[1]
-
Dispose of unused product and contaminated packaging in accordance with local, regional, and national regulations.[1]
-
Do not allow the product to enter sewers or waterways.
-
Use a licensed professional waste disposal service to dispose of this material.
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison center or doctor if you feel unwell.[1][2]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Avoid dust formation.[2] Wear appropriate personal protective equipment as outlined above.
-
Containment and Cleaning Up: Sweep up the material and shovel it into a suitable, closed container for disposal.[2] Avoid raising dust.
Quantitative Data
| Property | Value |
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol [2] |
| Melting Point | 57-60 °C[5] |
| Boiling Point | 331.1 °C at 760 mmHg[6] |
| Flash Point | 144.2 °C[6] |
| Density | 1.057 g/cm³[6] |
| Occupational Exposure Limits (OELs) | Not listed in OSHA Z-1 Table. No specific PEL or TLV established.[7] |
Experimental Workflow: Chemical Spill Response
The following diagram outlines the step-by-step procedure for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tnjchem.com [tnjchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. gerpac.eu [gerpac.eu]
- 5. 39742-60-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
